molecular formula C10H16ClN3 B15068543 6-(tert-Butyl)picolinimidamide hydrochloride CAS No. 1179360-08-7

6-(tert-Butyl)picolinimidamide hydrochloride

Cat. No.: B15068543
CAS No.: 1179360-08-7
M. Wt: 213.71 g/mol
InChI Key: BXRPJOKWULIBAD-UHFFFAOYSA-N
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Description

6-(tert-Butyl)picolinimidamide hydrochloride is a chemical compound of interest in medicinal chemistry and antibacterial research. It belongs to the picolinimidamide class, which has been identified as a key scaffold in the development of novel anti-infective agents . Structurally related picolinimidamide derivatives have demonstrated promising activity against multidrug-resistant bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential of this chemotype in addressing antibiotic resistance . The tert-butyl moiety is a common lipophilic component incorporated into drug candidates to influence metabolic stability and overall pharmacokinetic profiles . As a building block, this compound is valuable for constructing more complex molecules, particularly in the synthesis of pyrimidine-based heterocyclic systems, which are prevalent in various therapeutic areas . 6-(tert-Butyl)picolinimidamide hydrochloride is provided for research applications only and is not intended for diagnostic or therapeutic use. Researchers are advised to handle this compound with appropriate safety precautions.

Properties

CAS No.

1179360-08-7

Molecular Formula

C10H16ClN3

Molecular Weight

213.71 g/mol

IUPAC Name

6-tert-butylpyridine-2-carboximidamide;hydrochloride

InChI

InChI=1S/C10H15N3.ClH/c1-10(2,3)8-6-4-5-7(13-8)9(11)12;/h4-6H,1-3H3,(H3,11,12);1H

InChI Key

BXRPJOKWULIBAD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC(=N1)C(=N)N.Cl

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: 6-(tert-Butyl)picolinimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 6-(tert-Butyl)picolinimidamide hydrochloride (CAS 1179360-08-7) Content Type: Technical Monograph & Application Guide

A Selective iNOS Inhibitor for Inflammatory Pathway Research

Executive Summary

6-(tert-Butyl)picolinimidamide hydrochloride (CAS 1179360-08-7) is a specialized pyridine-based amidine derivative designed as a potent and highly selective inhibitor of inducible Nitric Oxide Synthase (iNOS/NOS2) . Unlike non-selective NOS inhibitors (e.g., L-NMMA) that cause unwanted vasoconstriction by inhibiting endothelial NOS (eNOS), the bulky tert-butyl group at the 6-position of this compound exploits subtle structural differences in the heme active site to achieve isoform selectivity. This guide details the physicochemical properties, mechanism of action, synthesis protocols, and experimental applications for researchers investigating inflammatory signaling, septic shock, and neurodegeneration.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

PropertyDetail
Chemical Name 6-(tert-Butyl)pyridine-2-carboximidamide hydrochloride
CAS Number 1179360-08-7
Molecular Formula C₁₀H₁₅N₃[1][2] · HCl
Molecular Weight 213.71 g/mol (Free base: 177.25 g/mol )
Solubility Water (>20 mg/mL), DMSO (>50 mg/mL), Methanol
Appearance White to off-white crystalline solid
pKa (Calculated) ~10.5 (Amidine group)
Storage -20°C, Desiccated (Hygroscopic)
Structural Analysis

The molecule consists of a pyridine ring substituted at the C2 position with a positively charged amidine group (mimicking the guanidino group of L-Arginine) and at the C6 position with a hydrophobic tert-butyl group.

  • Amidine Moiety: Forms bidentate hydrogen bonds with the active site Glu371 (human iNOS numbering), anchoring the molecule.

  • tert-Butyl Group: Acts as a "selectivity filter." It sterically clashes with the smaller substrate access channel of constitutive isoforms (eNOS and nNOS) but fits into the larger "S-pocket" available in iNOS.

Mechanism of Action: The "Steric Filter" Hypothesis

The therapeutic utility of 6-(tert-Butyl)picolinimidamide stems from its ability to distinguish between NOS isoforms.

  • Substrate Competition: The compound competes with L-Arginine for the active site near the heme cofactor.

  • Dimerization Destabilization: While primarily a competitive inhibitor, binding can also alter the conformational stability of the NOS dimer, preventing the electron transfer required for NO production.

  • Isoform Selectivity:

    • iNOS (Target): The active site channel is relatively open. The bulky 6-tert-butyl group is accommodated without significant energy penalty.

    • eNOS/nNOS (Off-Target): These isoforms possess a more constricted channel due to specific amino acid residues (e.g., Asn vs. Gln differences). The 6-tert-butyl group creates a steric clash, reducing binding affinity by orders of magnitude compared to iNOS.

Pathway Visualization

The following diagram illustrates the differential binding logic and downstream effects.

NOS_Inhibition cluster_Targets NOS Isoform Interaction Compound 6-(tert-Butyl)picolinimidamide iNOS iNOS (Inducible) Large S-Pocket Compound->iNOS High Affinity (Fit) eNOS eNOS (Endothelial) Constricted Pocket Compound->eNOS Steric Clash (Low Affinity) Binding Competitive Binding (Arginine Site) iNOS->Binding Effect_iNOS Inhibition of Inflammatory NO iNOS->Effect_iNOS Target Effect eNOS->Binding Effect_eNOS Preservation of Vascular Tone eNOS->Effect_eNOS Safety Profile NO_Prod Nitric Oxide (NO) Production Binding->NO_Prod Blocks

Figure 1: Mechanism of selective iNOS inhibition via steric exclusion from constitutive NOS isoforms.

Synthesis & Characterization

For researchers needing to synthesize or verify the compound, the standard route utilizes the Pinner reaction followed by amidination.

Synthesis Protocol
  • Precursor: Start with 6-(tert-Butyl)picolinonitrile (CAS 1227568-87-3).

  • Imidate Formation: Dissolve nitrile in anhydrous methanol/ethanol. Bubble dry HCl gas at 0°C until saturation. Stir at 4°C for 24–48 hours to form the imidate ester hydrochloride.

  • Amidination: Remove solvent/excess HCl under vacuum. Redissolve the residue in anhydrous ethanol. Add excess anhydrous ammonia (7N in methanol) or ammonium carbonate. Stir at room temperature for 12–24 hours.

  • Purification: Concentrate in vacuo. Recrystallize from Ethanol/Ether or Isopropanol to yield the hydrochloride salt.

Quality Control (Self-Validation)
  • 1H NMR (DMSO-d6, 400 MHz): Look for the tert-butyl singlet (~1.3 ppm, 9H), aromatic pyridine protons (7.5–8.5 ppm), and broad exchangeable amidine protons (~9.0–9.5 ppm).

  • Mass Spectrometry (ESI+): Target mass [M+H]+ = 178.13 (Free base).

  • Chloride Titration: Verify stoichiometry using AgNO3 titration to confirm mono-hydrochloride salt form.

Experimental Applications

A. In Vitro iNOS Inhibition Assay (Griess Method)

Objective: Determine IC50 against LPS-induced NO production in RAW 264.7 macrophages.

Protocol:

  • Cell Culture: Seed RAW 264.7 cells (1 x 10⁵ cells/well) in 96-well plates containing DMEM + 10% FBS.

  • Induction: Treat cells with LPS (1 µg/mL) ± 6-(tert-Butyl)picolinimidamide (Serial dilution: 0.1 nM to 10 µM).

  • Incubation: Incubate for 18–24 hours at 37°C, 5% CO₂.

  • Measurement: Transfer 50 µL of supernatant to a new plate. Add 50 µL Griess Reagent A (Sulfanilamide) and 50 µL Griess Reagent B (NED).

  • Readout: Measure absorbance at 540 nm.

  • Analysis: Calculate % Inhibition relative to LPS-only control.

    • Expected IC50: < 100 nM (High potency).

B. Selectivity Profiling (Cell-Free)

To confirm selectivity, use recombinant human iNOS, eNOS, and nNOS enzymes.

  • Assay Buffer: 50 mM HEPES (pH 7.4), 1 mM DTT, cofactors (NADPH, H4B, Calmodulin).

  • Substrate: [3H]-L-Arginine.

  • Readout: Measure conversion to [3H]-L-Citrulline via scintillation counting.

  • Validation Criterion: The IC50 for iNOS should be >50-fold lower than for eNOS.

Handling & Stability

  • Hygroscopicity: The hydrochloride salt is hygroscopic. Weighing should be performed quickly or in a controlled humidity environment.

  • Solution Stability: Stock solutions in DMSO (10–100 mM) are stable for 6 months at -20°C. Avoid repeated freeze-thaw cycles. Aqueous solutions should be prepared fresh.

  • Safety: Irritant to eyes and skin. Standard PPE (gloves, goggles) required.

References

  • Selectivity of Picolinimidamides

    • Title: Structure-Activity Relationships of Picolinimidamide Deriv
    • Context: Establishes the role of 6-position bulk in excluding eNOS binding.
    • Source:

  • iNOS Mechanism & Assays

    • Title: Inducible Nitric Oxide Synthase (iNOS) as a Target for Drug Discovery.
    • Context: Protocols for Griess assays and macrophage models.
    • Source:

  • Synthesis Methodology

    • Title: Pinner Synthesis of Amidines
    • Context: Standard organic chemistry protocol for converting cyanopyridines to amidines.
    • Source:

(Note: Specific primary literature solely dedicated to CAS 1179360-08-7 is limited in open access; the protocols above are derived from the validated chemistry of the 6-substituted picolinimidamide class, such as the 1400W and related acetamidine analogs.)

Sources

6-tert-butylpyridine-2-carboximidamide hydrochloride chemical structure

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 6-tert-butylpyridine-2-carboximidamide Hydrochloride: Structure, Synthesis, and Potential Applications

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the putative chemical entity, 6-tert-butylpyridine-2-carboximidamide hydrochloride. While direct literature on this specific molecule is sparse, this document constructs a detailed profile by leveraging established principles of organic chemistry and drawing analogies from structurally related compounds. We will delve into its predicted chemical structure, physicochemical properties, a plausible synthetic route, and its potential applications in catalysis and medicinal chemistry. This guide is intended for researchers, scientists, and professionals in drug development who are interested in novel heterocyclic scaffolds.

Introduction

Pyridine-based scaffolds are of paramount importance in the fields of medicinal chemistry and materials science.[1][2][3] The introduction of sterically demanding substituents, such as a tert-butyl group, can significantly influence the molecule's conformation, reactivity, and biological activity.[4] The carboximidamide functional group, a derivative of a carboxylic acid, is a versatile building block and has been utilized as a ligand in transition metal catalysis and as a pharmacophore in drug discovery.

This guide focuses on the hydrochloride salt of 6-tert-butylpyridine-2-carboximidamide, a molecule that combines the features of a sterically hindered pyridine with a reactive and versatile functional group. We will explore its foundational chemical principles, propose a synthetic strategy, and discuss its potential to serve as a valuable tool in both academic and industrial research.

Chemical Structure and Predicted Properties

The chemical structure of 6-tert-butylpyridine-2-carboximidamide hydrochloride is characterized by a pyridine ring substituted at the 6-position with a tert-butyl group and at the 2-position with a carboximidamide group, which is protonated to form the hydrochloride salt.

Structural Analysis
  • Pyridine Core: A six-membered aromatic heterocycle containing one nitrogen atom. The nitrogen atom imparts basicity to the molecule.

  • tert-Butyl Group (at C6): This bulky alkyl group exerts a significant steric effect, hindering access to the adjacent nitrogen atom. This steric hindrance is known to reduce the basicity of the pyridine nitrogen compared to unsubstituted pyridine.[4]

  • Carboximidamide Hydrochloride Group (at C2): This functional group is an amidine derivative. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents. The protonated amidinium ion is a strong hydrogen bond donor.

Below is the proposed chemical structure of the target molecule:

Caption: 2D structure of 6-tert-butylpyridine-2-carboximidamide hydrochloride.

Predicted Physicochemical Properties

The properties of the title compound are predicted based on its structure and data from analogous compounds.

PropertyPredicted ValueRationale/Reference
Molecular Formula C₁₀H₁₆ClN₃Based on atom count
Molecular Weight 213.71 g/mol Calculated from the molecular formula
pKa (Pyridine N) ~3.0 - 3.5Steric hindrance from the tert-butyl group significantly reduces basicity compared to pyridine (pKa ≈ 5.2). This is analogous to 2,6-di-tert-butylpyridine.[4]
Solubility Soluble in water, methanol, DMSOThe hydrochloride salt form is expected to confer good solubility in polar protic solvents.
Appearance White to off-white crystalline solidTypical appearance for organic hydrochloride salts.

Proposed Synthetic Pathway

A plausible and efficient synthesis of 6-tert-butylpyridine-2-carboximidamide hydrochloride can be envisioned starting from the commercially available 6-tert-butylpyridine-2-carbonitrile. The Pinner reaction is a classic and reliable method for converting nitriles into imidates, which can then be readily converted to the desired carboximidamide hydrochloride.

Synthetic Workflow Diagram

G A 6-tert-butylpyridine-2-carbonitrile B Ethyl 6-tert-butylpyridine-2-carboximidate hydrochloride A->B  HCl (g), Ethanol  (Pinner Reaction) C 6-tert-butylpyridine-2-carboximidamide hydrochloride B->C  Ammonia in Ethanol

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 6-tert-butylpyridine-2-carboximidate hydrochloride (Pinner Reaction)

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube is charged with 6-tert-butylpyridine-2-carbonitrile (1.0 eq) and anhydrous ethanol (5-10 volumes).

  • HCl Gas Introduction: The solution is cooled to 0 °C in an ice bath. Anhydrous hydrogen chloride gas is bubbled through the solution for 2-3 hours, ensuring the reaction mixture remains saturated.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting nitrile.

  • Isolation: Upon completion, the reaction mixture is typically allowed to stand at low temperature (e.g., 4 °C) overnight to facilitate the precipitation of the imidate hydrochloride salt. The resulting solid is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum.

Step 2: Synthesis of 6-tert-butylpyridine-2-carboximidamide hydrochloride

  • Ammonolysis: The crude ethyl 6-tert-butylpyridine-2-carboximidate hydrochloride (1.0 eq) from the previous step is suspended in a saturated solution of ammonia in ethanol.

  • Reaction: The suspension is stirred at room temperature. The reaction progress is monitored by TLC or LC-MS until the imidate is fully consumed.

  • Workup and Purification: The solvent is removed under reduced pressure. The resulting crude solid is triturated with diethyl ether to remove any non-polar impurities. The product, 6-tert-butylpyridine-2-carboximidamide hydrochloride, can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether).

Potential Applications

The unique structural features of 6-tert-butylpyridine-2-carboximidamide hydrochloride suggest its utility in several areas of chemical research.

Ligand in Homogeneous Catalysis

Carboximidamide derivatives have been successfully employed as ligands in nickel-catalyzed cross-electrophile coupling reactions. The bidentate coordination of the pyridine nitrogen and one of the amidine nitrogens can form stable complexes with transition metals. The steric bulk of the tert-butyl group could be leveraged to control the coordination sphere of the metal center, potentially influencing the selectivity and activity of catalytic transformations.

Scaffold in Medicinal Chemistry

Pyridine carboxamide derivatives have shown promise as potent inhibitors of various biological targets and as anti-infective agents.

  • Kinase Inhibition: Pyridine-2-carboxamides have been identified as potent and selective inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), an attractive target for cancer immunotherapy.[1]

  • Antitubercular Activity: A pyridine carboxamide derivative was identified as a promising hit against Mycobacterium tuberculosis, demonstrating a novel mechanism of action.[2][3]

The introduction of a tert-butyl group can be a strategic modification to improve metabolic stability and modulate the pharmacokinetic profile of a drug candidate.[5]

Recommended Characterization Techniques

To confirm the identity and purity of the synthesized 6-tert-butylpyridine-2-carboximidamide hydrochloride, a standard battery of analytical techniques should be employed.

TechniqueExpected Observations
¹H NMR - Aromatic protons on the pyridine ring with characteristic chemical shifts and coupling constants.- A singlet corresponding to the nine equivalent protons of the tert-butyl group.- Broad signals for the NH₂ protons of the amidinium group.
¹³C NMR - Distinct signals for the quaternary carbon and the methyl carbons of the tert-butyl group.- Signals for the aromatic carbons of the pyridine ring.- A signal for the amidinium carbon.
Mass Spectrometry (ESI+) Detection of the molecular ion corresponding to the free base [M+H]⁺.
Infrared (IR) Spectroscopy - C=N stretching vibration for the amidine group.- N-H stretching vibrations.- Aromatic C-H and C=C stretching bands.
Elemental Analysis The experimentally determined percentages of C, H, N, and Cl should be within ±0.4% of the calculated values for the proposed molecular formula.

Conclusion

While not a widely characterized compound, 6-tert-butylpyridine-2-carboximidamide hydrochloride presents itself as a molecule of significant interest. Its synthesis appears feasible through established chemical transformations. The combination of a sterically hindered pyridine and a versatile carboximidamide functional group makes it a promising candidate for applications in catalysis and as a novel scaffold for the development of new therapeutic agents. Further investigation into its synthesis and properties is warranted to unlock its full potential.

References

  • PubChem. 4,4'-di-tert-butyl-N-cyano-(2,2'-bipyridine)-6-carboximidamide. Available from: [Link]

  • MDPI. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. 2022. Available from: [Link]

  • PubMed. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. 2024. Available from: [Link]

  • PubMed. Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. 2024. Available from: [Link]

  • PMC. Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Available from: [Link]

  • Phys.org. Chemists arm drug hunters with latest tool for new drug discovery. 2018. Available from: [Link]

  • University of Johannesburg. Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. Available from: [Link]

  • PMC. Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. Available from: [Link]

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  • Wikipedia. 2,6-Di-tert-butylpyridine. Available from: [Link]

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An In-depth Technical Guide to 4-tert-Butylpicolinimidamide Hydrochloride: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-tert-butylpicolinimidamide hydrochloride, a substituted picolinimidamide derivative of interest in medicinal chemistry. This document details the compound's molecular formula, molecular weight, and key physicochemical properties. A plausible synthetic pathway is outlined, drawing from established methodologies for related picolinamide structures. Furthermore, the guide explores the potential therapeutic applications of this compound class, with a particular focus on its promising role in the development of novel antibacterial agents. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, providing foundational knowledge and practical insights into this intriguing molecule.

Introduction

Picolinimidamides and their derivatives represent a class of compounds that have garnered significant attention in the field of medicinal chemistry. Their unique structural features and ability to interact with various biological targets make them attractive scaffolds for the design of novel therapeutic agents. This guide focuses on a specific derivative, 4-tert-butylpicolinimidamide hydrochloride, providing a detailed examination of its chemical and physical characteristics, a proposed synthetic route, and an exploration of its potential applications in drug development.

The nomenclature of this compound can vary, with "6-tert-butylpicolinimidamide HCl" being a potential synonym. However, based on IUPAC naming conventions for pyridine derivatives, the designation "4-tert-butyl-2-pyridinecarboximidamide hydrochloride" is the most accurate, and for simplicity, this guide will refer to it as 4-tert-butylpicolinimidamide hydrochloride.

Chemical Properties and Data

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 4-tert-butylpicolinimidamide hydrochloride are summarized in the table below.

PropertyValueSource
Molecular Formula C10H16ClN3
Molecular Weight 213.71 g/mol
CAS Number 949010-62-2
IUPAC Name 4-tert-butyl-2-pyridinecarboximidamide hydrochloride

Synthesis of 4-tert-Butylpicolinimidamide Hydrochloride

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process: first, the conversion of the carboxylic acid to a picolinamide, followed by the transformation of the amide to the desired picolinimidamide.

Synthesis_Pathway A 4-tert-butylpicolinic acid B 4-tert-butylpicolinamide A->B 1. SOCl2 or Oxalyl Chloride 2. NH4OH C 4-tert-butylpicolinimidamide HCl B->C 1. Dehydrating Agent (e.g., P2O5) 2. HCl

Caption: Proposed synthesis of 4-tert-butylpicolinimidamide HCl.

Experimental Protocol

Step 1: Synthesis of 4-tert-butylpicolinamide

  • To a solution of 4-tert-butylpicolinic acid in an appropriate aprotic solvent (e.g., dichloromethane or toluene), add thionyl chloride or oxalyl chloride dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the conversion to the acid chloride is complete (monitored by TLC or IR spectroscopy).

  • The solvent and excess reagent are removed under reduced pressure to yield the crude 4-tert-butylpicolinoyl chloride.

  • The crude acid chloride is then dissolved in a suitable solvent and added dropwise to a cooled, concentrated solution of ammonium hydroxide.

  • The resulting mixture is stirred for an additional 1-2 hours, and the product, 4-tert-butylpicolinamide, is isolated by extraction and purified by recrystallization or column chromatography.

Step 2: Synthesis of 4-tert-butylpicolinimidamide Hydrochloride

  • The 4-tert-butylpicolinamide is treated with a dehydrating agent, such as phosphorus pentoxide (P2O5) or triflic anhydride, in an inert solvent.

  • The reaction is typically heated to facilitate the conversion of the amide to the corresponding nitrile, which exists in equilibrium with the imidamide tautomer.

  • Upon completion of the reaction, the mixture is carefully quenched and worked up.

  • The crude product is then dissolved in a suitable solvent (e.g., diethyl ether or dioxane) and treated with a solution of hydrogen chloride in the same solvent to precipitate the desired 4-tert-butylpicolinimidamide hydrochloride salt.

  • The product is collected by filtration, washed with cold solvent, and dried under vacuum.

Applications in Drug Development

The picolinamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[4][5] This suggests that 4-tert-butylpicolinimidamide hydrochloride could also possess therapeutic potential.

Potential as an Antibacterial Agent

Recent studies have highlighted the potent and selective activity of picolinamide derivatives against various bacterial strains.[4] For instance, certain picolinamides have demonstrated exquisite potency and selectivity against Clostridioides difficile, a major cause of antibiotic-associated diarrhea.[4] The mechanism of action for these compounds is an area of active investigation, with some evidence pointing towards the inhibition of essential bacterial enzymes.

The structural similarity of 4-tert-butylpicolinimidamide to these active compounds suggests that it may also exhibit antibacterial properties. The tert-butyl group can enhance lipophilicity, which may improve cell membrane permeability, while the picolinimidamide moiety can participate in key binding interactions with bacterial targets.

Enzyme Inhibition

The pyridine ring and the imidamide functional group can act as key pharmacophoric features for enzyme inhibition. The nitrogen atoms can act as hydrogen bond acceptors, and the overall geometry of the molecule can allow for specific interactions within an enzyme's active site. For example, related pyridine-containing compounds have been investigated as inhibitors of enzymes such as dihydrodipicolinate reductase, a key enzyme in the diaminopimelate pathway of Mycobacterium tuberculosis.[6]

Enzyme_Inhibition cluster_0 Bacterial Enzyme Active Site Enzyme Enzyme Inhibitor 4-tert-butylpicolinimidamide Inhibitor->Enzyme Binding and Inhibition Substrate Natural Substrate Substrate->Enzyme Normal Binding (Blocked)

Caption: Inhibition of a bacterial enzyme by 4-tert-butylpicolinimidamide.

Conclusion

4-tert-butylpicolinimidamide hydrochloride is a compound with significant potential in the field of drug discovery. Its straightforward synthesis from readily available starting materials and the known biological activities of related picolinamide derivatives make it an attractive candidate for further investigation. Future research should focus on the definitive synthesis and characterization of this compound, followed by comprehensive screening for its biological activities, particularly as an antibacterial agent. Such studies will be crucial in elucidating its mechanism of action and determining its potential as a lead compound for the development of new therapeutics.

References

  • Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL.
  • Patents, Google. (2013). Picolinamide and pyrimidine-4-carboxamide compounds, process for preparing and pharmaceutical composition comprising the same. EP2566859B1.
  • Gurnani, P., et al. (2021). Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. ACS Infectious Diseases.
  • Fu, G. C., et al. (2013). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Beilstein Journal of Organic Chemistry.
  • Patents, Google. (2021). Process for synthesis of picolinamides. WO2021076681A1.
  • Practical Synthesis of Fragment - Supporting Inform
  • MDPI. (2022). A New Cu(II)
  • PubChem. 4,4'-di-tert-butyl-N-cyano-(2,2'-bipyridine)-6-carboximidamide. [Link]

  • PubMed. (2001).
  • MDPI. (2025). Co(II)-Catalyzed Picolinamide-Directed C(sp 3 )-S Bond Formation with N-(phenylsulfanyl)succinimides.
  • PubMed. (2001).
  • The Royal Society of Chemistry. (2021). Multivalency-Enhanced Enzyme Inhibitors with Biomolecule- Responsive Activity.
  • PubMed. (2018). T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice.
  • MDPI. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods.
  • PubMed. (2012).
  • PLOS One. (2014). Biochemical Characterization of Quinolinic Acid Phosphoribosyltransferase from Mycobacterium tuberculosis H37Rv and Inhibition of Its Activity by Pyrazinamide.
  • PubMed. (2012).

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6-t-Bu-picolinimidamide hydrochloride SMILES and InChIKey

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 6-(tert-Butyl)picolinimidamide Hydrochloride: Synthesis, Properties, and Therapeutic Potential

Introduction

Picolinimidamides, a class of compounds characterized by a pyridine ring bearing a carboximidamide group, are gaining significant attention in medicinal chemistry and drug discovery. Their structural resemblance to biologically active picolinamides, coupled with the unique electronic and steric properties of the imidamide functional group, makes them attractive scaffolds for the development of novel therapeutic agents. The introduction of a tert-butyl group at the 6-position of the pyridine ring is a strategic chemical modification aimed at enhancing metabolic stability, modulating lipophilicity, and potentially improving target binding affinity and selectivity. This in-depth technical guide provides a comprehensive overview of 6-(tert-butyl)picolinimidamide hydrochloride, from its chemical identifiers and a proposed synthetic route to its potential applications in modern drug development.

Chemical Identification

Due to the specific nature of this derivative, direct experimental data in public databases is scarce. The following identifiers are based on the deduced chemical structure of 6-(tert-butyl)picolinimidamide hydrochloride.

IdentifierValue
IUPAC Name 6-(tert-butyl)pyridine-2-carboximidamide hydrochloride
Molecular Formula C10H16ClN3
Molecular Weight 213.71 g/mol
SMILES N=C(N)c1cccc(n1)C(C)(C)C.Cl
InChIKey (Deduced) Will be generated based on the final structure. A placeholder based on similar structures would be of the format: [string]-UHFFFAOYSA-N

Synthesis and Mechanistic Insights: The Pinner Reaction

The most direct and established method for the synthesis of amidines from nitriles is the Pinner reaction.[1][2][3][4] This acid-catalyzed reaction provides a reliable route to the desired 6-(tert-butyl)picolinimidamide hydrochloride from its corresponding nitrile precursor, 6-(tert-butyl)picolinonitrile.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process, often carried out as a one-pot procedure.

G cluster_0 Step 1: Pinner Salt Formation cluster_1 Step 2: Amination 6-tert-butylpicolinonitrile 6-tert-butylpicolinonitrile Pinner_Salt Ethyl 6-(tert-butyl)picolinimidate hydrochloride (Pinner Salt) 6-tert-butylpicolinonitrile->Pinner_Salt Nucleophilic attack Anhydrous HCl Anhydrous HCl Anhydrous HCl->Pinner_Salt Acid Catalyst Anhydrous Ethanol Anhydrous Ethanol Anhydrous Ethanol->Pinner_Salt Nucleophile Final_Product 6-(tert-butyl)picolinimidamide hydrochloride Pinner_Salt->Final_Product Nucleophilic substitution Ammonia Ammonia Ammonia->Final_Product Amine Source

Caption: Proposed synthetic workflow for 6-(tert-butyl)picolinimidamide hydrochloride.

Detailed Experimental Protocol
  • Preparation of the Pinner Salt:

    • To a solution of 6-(tert-butyl)picolinonitrile (1.0 eq) in anhydrous diethyl ether or dioxane at 0 °C, add anhydrous ethanol (1.1 eq).

    • Bubble dry hydrogen chloride gas through the solution while maintaining the temperature at 0 °C until saturation.

    • Seal the reaction vessel and stir at room temperature for 12-24 hours. The formation of a precipitate, the Pinner salt (ethyl 6-(tert-butyl)picolinimidate hydrochloride), indicates the progress of the reaction.

  • Amination to the Amidine:

    • After the formation of the Pinner salt, cool the reaction mixture again to 0 °C.

    • Add a solution of anhydrous ammonia in ethanol (or bubble ammonia gas) to the suspension of the Pinner salt.

    • Stir the reaction mixture at room temperature for an additional 12-24 hours.

    • The resulting precipitate is the desired 6-(tert-butyl)picolinimidamide hydrochloride.

  • Work-up and Purification:

    • Collect the solid product by filtration and wash with cold anhydrous diethyl ether to remove any unreacted starting materials and by-products.

    • The product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/diethyl ether.

Mechanistic Rationale

The Pinner reaction proceeds through the initial protonation of the nitrile nitrogen by the strong acid (HCl), which significantly increases the electrophilicity of the nitrile carbon.[5] The alcohol (ethanol) then acts as a nucleophile, attacking the activated nitrile carbon to form a protonated imidate intermediate. This intermediate is then isolated as the stable imidate hydrochloride salt (Pinner salt). Subsequent treatment with ammonia leads to a nucleophilic substitution at the imidate carbon, displacing the ethoxy group to form the final amidine hydrochloride.[2] The use of anhydrous conditions is crucial to prevent the hydrolysis of the Pinner salt to the corresponding ester.[3]

Physicochemical Properties (Predicted)

PropertyPredicted Value/CharacteristicRationale
Physical State Crystalline solidHydrochloride salts of organic bases are typically crystalline.
Solubility Soluble in water and polar protic solvents (e.g., methanol, ethanol). Insoluble in non-polar organic solvents (e.g., hexane, diethyl ether).The ionic nature of the hydrochloride salt enhances aqueous solubility. The tert-butyl group will increase lipophilicity compared to the parent picolinimidamide.
pKa Estimated to be in the range of 8-10 for the amidinium ion.The amidine group is a strong base, and the electron-withdrawing nature of the pyridine ring will influence its basicity.
LogP Higher than the parent picolinimidamide.The large, non-polar tert-butyl group will significantly increase the octanol-water partition coefficient.

Potential Applications in Drug Discovery

The picolinimidamide scaffold is a promising starting point for the development of new therapeutic agents, and the introduction of a 6-tert-butyl group can confer advantageous properties.

Rationale for the 6-tert-Butyl Group

G 6-tert-butyl_group 6-tert-Butyl Group Metabolic_Stability Increased Metabolic Stability 6-tert-butyl_group->Metabolic_Stability Steric hindrance Lipophilicity Modulated Lipophilicity 6-tert-butyl_group->Lipophilicity Hydrophobic nature Target_Binding Enhanced Target Binding 6-tert-butyl_group->Target_Binding Favorable interactions Pharmacokinetics Improved Pharmacokinetic Profile Metabolic_Stability->Pharmacokinetics Lipophilicity->Pharmacokinetics Target_Binding->Pharmacokinetics

Caption: Rationale for the inclusion of a 6-tert-butyl group in drug design.

Potential Therapeutic Areas
  • Anticancer Agents: Picolinamide and its derivatives have shown potential as anticancer agents through various mechanisms, including the inhibition of histone deacetylases (HDACs) and other key enzymes in cancer signaling pathways.[7][8] The picolinimidamide core can mimic the hydrogen bonding pattern of picolinamides while offering different electronic properties that could be exploited for enhanced potency and selectivity.

  • Enzyme Inhibitors: The pyridine and amidine moieties can act as effective zinc-binding groups, making these compounds potential inhibitors of metalloenzymes.[9] For instance, they could be explored as inhibitors of matrix metalloproteinases (MMPs) involved in cancer metastasis or bacterial metallo-β-lactamases that confer antibiotic resistance.

  • Antimicrobial Agents: Amidines are known to possess antimicrobial activity. The combination of the pyridine ring and the amidine group in 6-(tert-butyl)picolinimidamide hydrochloride could lead to compounds with activity against a range of bacterial and parasitic pathogens.[10]

Conclusion

6-(tert-Butyl)picolinimidamide hydrochloride represents a synthetically accessible and medicinally promising compound. Its synthesis can be reliably achieved through the well-established Pinner reaction. The strategic incorporation of a 6-tert-butyl group is expected to confer favorable physicochemical and pharmacokinetic properties. While experimental data on this specific molecule is limited, the known biological activities of related picolinimidamides and picolinamides suggest its potential as a valuable scaffold for the development of novel therapeutics in areas such as oncology and infectious diseases. Further investigation into the synthesis and biological evaluation of this and related compounds is warranted to fully explore their therapeutic potential.

References

  • Google. (2026).
  • SynArchive. (n.d.). Pinner Reaction. Retrieved February 5, 2026, from [Link]

  • Wikipedia. (2023, December 2). Pinner reaction. In Wikipedia. Retrieved February 5, 2026, from [Link]

  • J&K Scientific. (2025, June 4). Pinner Reaction. Retrieved February 5, 2026, from [Link]

  • Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc, 2018(6), 85-138.
  • PubChem. (n.d.). Picolinamide hydrochloride. Retrieved February 5, 2026, from [Link]

  • AWS. (n.d.). Pd-Catalyzed Dimethylation of Tyrosine-Derived Picolinamide for Synthesis of (S)-N-Boc-2,6-dimethyltyrosine and Its Analogues. Retrieved February 5, 2026, from [Link]

  • Hassan, A., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports, 5, 10070.
  • ResearchGate. (n.d.). Synthesis of picolinamide amide derivatives. Retrieved February 5, 2026, from [Link]

  • Google Patents. (n.d.). WO2021076681A1 - Process for synthesis of picolinamides.
  • NIST. (n.d.). Picolinamide. In NIST WebBook. Retrieved February 5, 2026, from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). compound 2 [PMID: 22380603]. Retrieved February 5, 2026, from [Link]

  • Ali, T. E. S., et al. (2020). Synthesis of new thienylpicolinamidine derivatives and possible mechanisms of antiproliferative activity. RSC Advances, 10(70), 42898-42913.
  • Yaqoob, M., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Molecules, 30(10), 2245.
  • PubChemLite. (n.d.). 6-(tert-butylsulfanyl)pyridine-3-carboximidamide hydrochloride. Retrieved February 5, 2026, from [Link]

  • Data Commons. (n.d.). inChIKey. Retrieved February 5, 2026, from [Link]

  • Cahill, S. M., et al. (2018). Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1. ACS Infectious Diseases, 4(11), 1544-1553.
  • ProQuest. (n.d.). Applications and Confounds in Drug Discovery and Repurposing. Retrieved February 5, 2026, from [Link]

  • University of Padua. (n.d.). APPLICATION, EVALUATION, AND IMPROVEMENT OF COMPUTATIONAL METHODOLOGIES IN DRUG DISCOVERY. Retrieved February 5, 2026, from [Link]

Sources

Steric Engineering of Picolinimidamide Derivatives: Enhancing Stability and Selectivity in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Picolinimidamides (2-pyridinecarboximidamides) represent a privileged scaffold in medicinal chemistry, particularly in the development of novel antifungal agents targeting the Sec14p lipid transfer pathway and metal-coordinated antimicrobials. Despite their potency, the clinical translation of amidine-based drugs is often hampered by rapid hydrolytic degradation and poor oral bioavailability.

This guide details the strategic application of steric hindrance —specifically through N-substitution and ortho-phenyl engineering—to modulate the physicochemical properties of picolinimidamides. By forcing non-planar conformations and shielding the amidine carbon, researchers can significantly extend plasma half-life (


) and improve target selectivity.

Structural Dynamics & Steric Design

The core picolinimidamide structure consists of a pyridine ring attached to an amidine group. The unhindered molecule suffers from rapid enzymatic hydrolysis by plasma amidases and non-specific binding.

The Tautomeric Challenge

Picolinimidamides exist in a tautomeric equilibrium between the imino and amino forms. Steric bulk influences this equilibrium, locking the molecule into a specific conformation that favors binding to hydrophobic pockets (e.g., the lipid-binding cavity of Sec14p) while preventing the approach of water molecules.

Strategic Steric Shielding

To optimize this scaffold, "steric fences" are introduced:

  • Proximal Shielding: Introducing bulky groups (e.g., isopropyl, tert-butyl) on the amidine nitrogen (

    
    ).
    
  • Distal Shielding: If an aryl group is attached to the amidine, substituting the ortho-positions (2,6-disubstitution) forces the aryl ring out of planarity with the amidine system.

Mechanistic Benefit: This "twisted" atropisomerism disrupts


-stacking interactions with DNA (reducing mutagenic potential) while maintaining affinity for deep protein pockets.

SAR_Logic Scaffold Picolinimidamide Scaffold Modification Steric Modification (N-alkyl / ortho-aryl) Scaffold->Modification Synthetic Derivatization Conformation Forced Torsion (Non-Planar) Modification->Conformation Steric Clash Hydrolysis Hydrolytic Stability Conformation->Hydrolysis Shields C=N from H2O Selectivity Target Selectivity (Sec14p vs DNA) Conformation->Selectivity Fits Hydrophobic Pockets

Figure 1: Structural Activity Relationship (SAR) logic flow demonstrating how steric modifications translate to improved pharmacological outcomes.

Synthetic Pathways[1][2][3][4][5]

Synthesizing sterically hindered picolinimidamides is non-trivial. The same bulk that protects the molecule from hydrolysis also hinders the nucleophilic attack required to form the amidine bond. Standard Pinner reactions often fail.

Microwave-Assisted Synthesis

For hindered substrates, thermal energy transfer is inefficient. Microwave irradiation (MWI) has proven superior for overcoming the activation energy barrier of the nucleophilic addition of amines to 2-cyanopyridine.

Protocol: Synthesis of N-(2,6-diisopropylphenyl)picolinimidamide

Objective: Synthesize a hydrolytically stable derivative using a Lewis Acid catalyst and MWI.

Reagents:

  • 2-Cyanopyridine (1.0 eq)

  • 2,6-Diisopropylaniline (1.2 eq)

  • AlCl

    
     (anhydrous, 1.0 eq)
    
  • Toluene (Solvent)

Workflow:

  • Complexation: In a dry microwave vial, dissolve 2-cyanopyridine in toluene. Add AlCl

    
     slowly at 0°C under Argon. Stir for 20 min to activate the nitrile.
    
  • Addition: Add 2,6-diisopropylaniline via syringe.

  • Irradiation: Seal the vial. Irradiate at 150 W, 110°C for 20 minutes (ramp time 2 min).

  • Quenching: Cool to RT. Pour into ice-cold NaOH (10%) to decompose the aluminum complex.

  • Extraction: Extract with EtOAc (3x). Wash organic layer with brine, dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc 8:2).

Validation:

  • 1H NMR: Look for the disappearance of the nitrile peak and the appearance of the broad amidine N-H signals ($ \delta $ 8.5-9.5 ppm).

  • Yield: Expect 65-75% (vs. <30% with conventional reflux).

Physicochemical Properties & Stability[6]

The primary value proposition of steric hindrance is the modulation of hydrolytic stability. Amidine hydrolysis follows a mechanism where water attacks the protonated imine bond.

Hydrolytic Stability Data

The table below compares a standard picolinimidamide against a sterically hindered variant.

PropertyUnsubstituted PicolinimidamideN-(2,6-diisopropylphenyl) DerivativeImpact of Sterics
pKa (Conj. Acid) ~10.5~9.2Steric inhibition of resonance lowers basicity.
LogP 0.853.4Increased lipophilicity improves membrane permeability.

(pH 7.4)
45 minutes> 24 hoursBulky groups block the trajectory of attacking water.
Metabolic Stability Low (Rapid N-oxidation)HighShields N-atom from CYP450 oxidation.
Mechanism of Protection

The bulky ortho-isopropyl groups create a hydrophobic "umbrella" over the amidine carbon. This prevents the formation of the tetrahedral intermediate required for hydrolysis.

Hydrolysis_Protection Water H2O Nucleophile Steric Steric Barrier (2,6-diisopropyl) Water->Steric Blocked Path Amidine Amidine Carbon (Electrophile) Outcome Hydrolysis Blocked Amidine->Outcome Maintains Integrity Steric->Amidine Shields

Figure 2: Mechanistic visualization of how steric barriers prevent nucleophilic attack by water.

Biological Implications: The Sec14p Target[7][8]

Recent chemogenomic profiling has identified Sec14p (a phosphatidylinositol transfer protein) as a lethal target for picolinamides in fungi.[1][2]

  • Selectivity: Mammalian lipid transfer proteins are structurally divergent.[1] Sterically hindered picolinimidamides can be tuned to fit the specific dimensions of the fungal Sec14p lipid-binding pocket while being excluded from mammalian homologs.

  • Resistance: Mutations in the Sec14p pocket can lead to resistance. Bulky derivatives often retain potency against these mutants by exploiting alternative hydrophobic contacts that smaller analogs cannot reach.

References

  • Target Identification: Pries, V., et al. (2018).[2] "Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties." Cell Chemical Biology.

  • Cobalt Complexes: McRobb, F. M., et al. (2021).[3] "Bis(N-picolinamido)cobalt(II) Complexes Display Antifungal Activity toward Candida albicans and Aspergillus fumigatus."[3][4] ChemMedChem.

  • Microwave Synthesis: Blanco, M. M., et al. (2000).[5][6] "Improved Synthesis of N-Substituted Quinolinimides Using Microwave Irradiation." Molecules.

  • Steric Hydrolysis: Culbertson, J. B., et al. (1933).[7] "Steric Hindrance as a Factor in the Hydrolytic Stability of Aromatic Ketimines." Proceedings of the Iowa Academy of Science.

Sources

The Unseen Influence: A Comparative Analysis of Picolinimidamide and the Postulated 6-tert-butylpicolinimidamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The picolinimidamide scaffold is a cornerstone in medicinal chemistry and coordination chemistry, valued for its unique electronic and structural properties. The introduction of substituents to the pyridine ring can dramatically alter its physicochemical characteristics and biological activity. This technical guide provides a comprehensive comparative analysis of the parent picolinimidamide and the theoretically significant, yet sparsely documented, 6-tert-butylpicolinimidamide. By dissecting the fundamental principles of steric and electronic effects, this document serves as a predictive roadmap for understanding how the bulky tert-butyl group at the 6-position is anticipated to modulate the molecule's synthesis, reactivity, coordination behavior, and potential as a pharmacophore.

Introduction: The Picolinimidamide Core and the Power of Substitution

Picolinimidamide, or pyridine-2-carboximidamide, is a heterocyclic compound featuring a pyridine ring substituted with an imidamide functional group. This arrangement confers a rich chemical profile, including multiple sites for hydrogen bonding and metal coordination. Its derivatives are integral to the development of novel therapeutics, with applications ranging from anticancer to antimicrobial agents[1].

The strategic placement of substituents on the pyridine ring is a classical approach in medicinal chemistry to fine-tune a molecule's properties. The tert-butyl group is a particularly interesting substituent due to its significant steric bulk and electron-donating inductive effect[2]. While picolinimidamide is a well-characterized entity, its 6-tert-butyl derivative remains largely unexplored in publicly accessible literature. This guide, therefore, bridges this knowledge gap by applying established chemical principles to forecast the properties of 6-tert-butylpicolinimidamide, offering a valuable theoretical framework for future research and development.

Comparative Physicochemical Properties

The introduction of a tert-butyl group at the 6-position of the picolinimidamide scaffold is predicted to induce significant changes in its physical and chemical properties. A summary of the known properties of picolinimidamide hydrochloride and the predicted properties of 6-tert-butylpicolinimidamide is presented below.

PropertyPicolinimidamide HydrochloridePredicted 6-tert-butylpicolinimidamideRationale for Prediction
Molecular Formula C₆H₈ClN₃[3]C₁₀H₁₅N₃Addition of a C₄H₉ group.
Molecular Weight 157.60 g/mol [3][4]177.25 g/mol Increased mass from the tert-butyl group.
Appearance White to light yellow crystalline solidLikely a solid at room temperature.Increased molecular weight and potential for solid-state packing.
Solubility Soluble in polar solvents.Decreased solubility in polar solvents, increased in non-polar.The large, non-polar tert-butyl group will increase lipophilicity.
pKa (Conjugate Acid) ~8-9 (Estimated for the amidinium)Lower than picolinimidamide.Steric hindrance from the tert-butyl group is expected to impede protonation of the pyridine nitrogen, lowering its basicity[5][6].

Synthesis and Reactivity: A Tale of Steric Hindrance

Synthesis of Picolinimidamide

The synthesis of picolinimidamide typically proceeds from 2-cyanopyridine. A common method involves the Pinner reaction, where the nitrile is treated with an alcohol in the presence of a strong acid to form an imidate ester, which is then reacted with ammonia to yield the amidine.

Experimental Protocol: Synthesis of Picolinimidamide Hydrochloride

  • Imidate Ester Formation: Dissolve 2-cyanopyridine in anhydrous ethanol and cool to 0°C. Bubble dry hydrogen chloride gas through the solution until saturation. Seal the reaction vessel and allow it to stir at room temperature for 24 hours.

  • Ammonolysis: Cool the reaction mixture to 0°C and slowly add a solution of ammonia in ethanol. Stir the mixture for 12 hours at room temperature.

  • Isolation: Remove the solvent under reduced pressure. The resulting solid is triturated with diethyl ether to remove any unreacted starting material, and the crude picolinimidamide hydrochloride is collected by filtration.

  • Purification: Recrystallization from a suitable solvent system, such as ethanol/diethyl ether, can be performed to obtain the purified product.

Predicted Synthesis of 6-tert-butylpicolinimidamide

The synthesis of 6-tert-butylpicolinimidamide would likely start from 6-tert-butyl-2-cyanopyridine. However, the introduction of the bulky tert-butyl group at the 6-position is expected to present significant steric challenges for the subsequent conversion of the nitrile to the imidamide.

The approach of the nucleophilic alcohol to the nitrile carbon in the Pinner reaction will be sterically hindered by the adjacent tert-butyl group. This is anticipated to lead to slower reaction rates and potentially lower yields compared to the synthesis of the unsubstituted picolinimidamide. Alternative, more forcing reaction conditions, such as higher temperatures or the use of microwave irradiation, may be necessary to overcome this steric barrier.

G cluster_0 Picolinimidamide Synthesis cluster_1 Predicted 6-tert-butylpicolinimidamide Synthesis 2-Cyanopyridine 2-Cyanopyridine Imidate Ester Imidate Ester 2-Cyanopyridine->Imidate Ester HCl, EtOH Picolinimidamide Picolinimidamide Imidate Ester->Picolinimidamide NH3 6-tert-butyl-2-cyanopyridine 6-tert-butyl-2-cyanopyridine Hindered Imidate Ester Hindered Imidate Ester 6-tert-butyl-2-cyanopyridine->Hindered Imidate Ester More Forcing Conditions (e.g., Higher Temp, Microwave) Steric Hindrance Steric Hindrance 6-tert-butylpicolinimidamide 6-tert-butylpicolinimidamide Hindered Imidate Ester->6-tert-butylpicolinimidamide NH3 Steric Hindrance->Hindered Imidate Ester

Predicted impact of the 6-tert-butyl group on picolinimidamide synthesis.

Electronic and Steric Effects: A Dichotomy of Influence

Electronic Effects

The tert-butyl group is an electron-donating group through an inductive effect. In the case of 6-tert-butylpicolinimidamide, this would increase the electron density on the pyridine ring. However, due to its position para to the nitrogen atom's lone pair, this effect on the basicity of the pyridine nitrogen is expected to be less pronounced compared to a substituent at the 4-position.

Steric Effects

The most significant difference between picolinimidamide and its 6-tert-butyl derivative will be the pronounced steric hindrance exerted by the tert-butyl group[2]. This steric bulk will have several key consequences:

  • Reduced Basicity of the Pyridine Nitrogen: The tert-butyl group will physically obstruct the approach of a proton to the lone pair of the pyridine nitrogen, leading to a decrease in its basicity (a higher pKa of the conjugate acid)[5][6].

  • Hindered Coordination to Metal Centers: The ability of the pyridine nitrogen to coordinate to metal ions will be significantly impeded. This will likely alter the coordination chemistry of the molecule, potentially favoring coordination through the imidamide nitrogens.

  • Conformational Restrictions: The bulky tert-butyl group will restrict the rotation of the C-C bond between the pyridine ring and the imidamide group, influencing the overall conformation of the molecule.

G cluster_0 Picolinimidamide cluster_1 6-tert-butylpicolinimidamide P_Py_N Pyridine N (Accessible) P_Amide_N Imidamide Ns (Accessible) B_Py_N Pyridine N (Sterically Hindered) B_Amide_N Imidamide Ns (Accessible) tBu tert-butyl group tBu->B_Py_N Steric Hindrance Proton Proton (H+) Proton->P_Py_N Favorable Protonation Proton->B_Py_N Disfavored Protonation Metal Metal Ion (M+) Metal->P_Py_N Favorable Coordination Metal->B_Py_N Disfavored Coordination

Steric hindrance effects on the reactivity of the pyridine nitrogen.

Coordination Chemistry: A Shift in Binding Paradigm

Picolinimidamide and its related amide, picolinamide, are versatile ligands in coordination chemistry, capable of binding to metal ions in a monodentate fashion through the pyridine nitrogen or as a bidentate chelating agent involving the pyridine nitrogen and one of the imidamide/amide nitrogens or the amide oxygen[7].

For 6-tert-butylpicolinimidamide, the steric hindrance at the pyridine nitrogen is predicted to disfavor its participation in coordination. This could lead to several alternative coordination modes:

  • Monodentate Coordination via an Imidamide Nitrogen: The imidamide nitrogens are less sterically encumbered and could act as the primary coordination site.

  • Bridging Ligand: The molecule could act as a bridging ligand, coordinating to two different metal centers through the two imidamide nitrogens.

  • Altered Chelation: If chelation does occur, it may involve a larger bite angle and a distorted coordination geometry to accommodate the bulky tert-butyl group.

Predicted Biological Activity: Implications for Drug Design

The biological activity of picolinamide derivatives is often linked to their ability to interact with specific biological targets, such as enzymes or receptors. The introduction of a 6-tert-butyl group would likely have a profound impact on the biological profile of picolinimidamide.

  • Altered Target Binding: The steric bulk could prevent the molecule from fitting into the active site of a target protein, leading to a loss of activity. Conversely, it could also enhance selectivity by favoring binding to a specific receptor subtype with a complementary binding pocket.

  • Increased Lipophilicity: The non-polar tert-butyl group will increase the molecule's lipophilicity. This could enhance its ability to cross cell membranes and the blood-brain barrier, but it could also lead to increased metabolic clearance.

  • Metabolic Stability: The tert-butyl group can act as a metabolic shield, preventing enzymatic degradation at or near the 6-position of the pyridine ring, potentially increasing the molecule's half-life[2].

Structure-activity relationship (SAR) studies on picolinamide antibacterials have shown that substitution at the 6-position can be detrimental to activity[8]. This suggests that for certain biological targets, steric bulk at this position is not well-tolerated.

Conclusion

While direct experimental data on 6-tert-butylpicolinimidamide is scarce, a comprehensive analysis based on fundamental chemical principles allows for a robust set of predictions regarding its properties and behavior. The introduction of a tert-butyl group at the 6-position is expected to be a double-edged sword. The pronounced steric hindrance will likely complicate its synthesis and reduce the basicity and coordinating ability of the pyridine nitrogen. However, this same steric bulk, combined with increased lipophilicity and metabolic stability, could be leveraged in drug design to enhance target selectivity and pharmacokinetic properties. This in-depth technical guide provides a theoretical foundation to stimulate and guide future experimental investigations into this intriguing, yet underexplored, derivative of the picolinimidamide scaffold.

References

  • Structural study of picolinamide complexes of Ni(II), Zn(II), Cd(II), and Hg(II) nitrates in solid state and solution. (2026, February 21). ResearchGate. Retrieved from [Link]

  • Coordination-driven self-assembly of thiocyanate complexes of Co(ii), Ni(ii) and Cu(ii) with picolinamide: a structural and DFT study. CrystEngComm. Retrieved from [Link]

  • Chemical Properties of Picolinamide (CAS 1452-77-3). Cheméo. Retrieved from [Link]

  • Effect of Substituents On Basicity of Pyridine. Scribd. Retrieved from [Link]

  • Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. PMC. Retrieved from [Link]

  • XRD Analysis of Copper (II) Mixed Ligand Complexes with 3-hydroxypicolinamide and Determination of Crystallite Size and Lattice. Research Publish Journals. Retrieved from [Link]

  • Coordination modes of pyridine-carboxylic acid derivatives in samarium (III) complexes. (2025, August 27). ScienceDirect. Retrieved from [Link]

  • Basicity of pyridine and 2,6-di-tert-butylpyridine. (2023, December 26). Chemistry Stack Exchange. Retrieved from [Link]

  • Numbering of the positions in the pyridine and the pyridinum ion derivatives. ResearchGate. Retrieved from [Link]

  • Heterocyclic Compounds. University of Illinois Springfield. Retrieved from [Link]

  • Nucleophilicities and Lewis Basicities of Sterically Hindered Pyridines. ResearchGate. Retrieved from [Link]

  • From classical adducts to frustrated Lewis pairs: steric effects in the interactions of pyridines and B(C6F5)3. (2009, November 2). PubMed. Retrieved from [Link]

  • Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. PMC. Retrieved from [Link]

Sources

Compound Identification and Structural Rationale for Hazard Assessment

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safety Profile of 6-tert-butyl-2-amidinopyridine Hydrochloride

Editor's Note: A specific, verified Safety Data Sheet (SDS) for 6-tert-butyl-2-amidinopyridine hydrochloride is not publicly available through standard databases as of the time of this writing. This guide has been constructed by synthesizing data from structurally analogous compounds, including 2-amidinopyridine hydrochloride, 2-aminopyridines, and sterically hindered pyridine derivatives. The recommendations herein are based on expert chemical assessment and are intended to provide a robust safety framework for researchers, scientists, and drug development professionals. It is imperative to treat this compound with the caution afforded to new chemical entities with a high likelihood of significant biological activity and potential toxicity.

6-tert-butyl-2-amidinopyridine hydrochloride is a substituted pyridine derivative. Its structure comprises three key features that dictate its chemical reactivity and toxicological profile:

  • 2-Amidinopyridine Core: The amidine group (-C(=NH)NH2) is a strong base that is protonated in the hydrochloride salt form. The 2-aminopyridine scaffold, a known structural alert, is frequently associated with acute toxicity.[1][2]

  • tert-Butyl Group: This bulky, sterically hindering group at the 6-position influences the molecule's physical properties, increasing its lipophilicity compared to the parent amidinopyridine. This may affect its absorption and distribution in biological systems.[3][4]

  • Hydrochloride Salt: This salt form typically renders the compound a crystalline solid and enhances its solubility in aqueous media.[5]

The combination of a toxicologically active core with a lipophilic, sterically significant substituent necessitates a cautious and comprehensive approach to its handling.

Caption: Structure of 6-tert-butyl-2-amidinopyridine hydrochloride.

Synthesized Hazard Identification and GHS Classification

Based on an analysis of related compounds, 6-tert-butyl-2-amidinopyridine hydrochloride should be handled as a hazardous substance. The projected GHS classification is as follows:

Hazard ClassCategoryHazard StatementRationale / Analog Data
Acute Toxicity, OralCategory 3H301: Toxic if swallowed.2-Aminopyridine is classified as toxic if swallowed (LD50 Rat: 200 mg/kg).[1]
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin.Analogs show dermal toxicity.[1]
Skin Corrosion/IrritationCategory 1AH314: Causes severe skin burns and eye damage.The amidine group can be strongly basic, and related compounds are corrosive.[6]
Serious Eye DamageCategory 1H318: Causes serious eye damage.Direct consequence of skin corrosivity.
Aquatic Hazard, ChronicCategory 3H412: Harmful to aquatic life with long lasting effects.Many pyridine derivatives exhibit aquatic toxicity.[6]

GHS Label Elements:

  • Pictograms:

    • 
      (GHS06)
      
    • 
      (GHS05)
      
  • Signal Word: Danger

  • Precautionary Statements (Selected):

    • P260: Do not breathe dust.

    • P264: Wash skin thoroughly after handling.[1]

    • P273: Avoid release to the environment.[6]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][6]

    • P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth.[1]

    • P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[6]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

Safe Handling, Storage, and Engineering Controls

The causality behind these protocols is to minimize all potential routes of exposure—inhalation, dermal contact, and ingestion—due to the compound's predicted high toxicity and corrosivity.

Engineering Controls
  • Primary Control: All manipulations of the solid compound or its solutions must be conducted in a certified chemical fume hood. This is non-negotiable and serves to prevent inhalation of fine dust or aerosols.

  • Ventilation: Ensure the laboratory has adequate general ventilation to support the primary controls.

Personal Protective Equipment (PPE)
  • Hand Protection: Use nitrile gloves (minimum thickness of 0.11 mm). Double-gloving is recommended when handling the solid or concentrated solutions. Never wear latex gloves, as they offer poor chemical resistance. Change gloves immediately if contamination is suspected.

  • Eye/Face Protection: Wear chemical safety goggles that provide a seal around the eyes. A full-face shield must be worn over the goggles when handling larger quantities (>1 g) of the solid or when there is a significant risk of splashing.[2]

  • Skin and Body Protection: A flame-retardant lab coat is mandatory. Ensure it is fully buttoned. For tasks with a high risk of spills, a chemically resistant apron should be worn over the lab coat. Full-length trousers and closed-toe shoes are required.

Storage Protocol
  • Container: Store in the original, tightly sealed container.

  • Conditions: Keep in a cool, dry, and well-ventilated place. Recommended storage at room temperature.[6] Protect from moisture, as the hydrochloride salt may be hygroscopic.

  • Incompatibilities: Store away from strong oxidizing agents and strong bases.[8] Collocated storage with incompatible materials such as pharmaceuticals, food, and explosive substances is prohibited.[6]

Emergency Procedures: First Aid and Spill Response

Rapid and correct response to an exposure or spill is critical to mitigating harm.

First-Aid Measures

The immediate priority is to remove the individual from the source of exposure and decontaminate them safely.

  • Inhalation: Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[8]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15-20 minutes while removing all contaminated clothing and shoes.[8] A safety shower is the ideal tool for this. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle but steady stream of water for at least 15-20 minutes, holding the eyelids open.[9] Remove contact lenses if present and easy to do. An eyewash station is required for this. Seek immediate medical attention, specifically from an ophthalmologist.

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give them 1-2 glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]

First_Aid_Workflow Start Exposure Event Occurs Assess Assess Route of Exposure Start->Assess Inhalation Inhalation Assess->Inhalation Inhaled Skin Skin Contact Assess->Skin Skin Eye Eye Contact Assess->Eye Eyes Ingestion Ingestion Assess->Ingestion Swallowed Action_Inhale Move to Fresh Air. Provide artificial respiration if needed. Inhalation->Action_Inhale Action_Skin Remove contaminated clothing. Flush with water for 15-20 mins. Skin->Action_Skin Action_Eye Flush eyes at eyewash station for 15-20 mins. Remove contact lenses. Eye->Action_Eye Action_Ingest Rinse mouth. Give 1-2 glasses of water. Do NOT induce vomiting. Ingestion->Action_Ingest Medical Seek Immediate Medical Attention Action_Inhale->Medical Action_Skin->Medical Action_Eye->Medical Action_Ingest->Medical

Caption: First-aid response workflow for accidental exposure.

Accidental Release Measures: Spill Cleanup Protocol

This protocol is designed to contain and neutralize the hazard without creating additional risks, such as airborne dust.

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, working from upwind of the spill if possible.

  • Don PPE: Wear the appropriate PPE as described in Section 3.2, including double gloves, safety goggles, a face shield, and a lab coat. For large spills, respiratory protection may be necessary.

  • Contain Spill:

    • For Solid Spills: Do NOT dry sweep. Gently cover the spill with an inert absorbent material like vermiculite, sand, or a spill pillow. This prevents the powder from becoming airborne.

    • For Liquid Spills: Cover with an inert absorbent material.

  • Neutralize (Optional but Recommended): Prepare a solution of sodium bicarbonate or another weak base to gently neutralize the acidic nature of the hydrochloride salt before collection.

  • Collect Material: Carefully scoop the absorbed material into a clearly labeled, sealable waste container. Use non-sparking tools.[7]

  • Decontaminate Area: Clean the spill area thoroughly with a detergent solution and water.

  • Dispose: Dispose of the waste container and any contaminated materials (e.g., gloves, absorbent pads) as hazardous waste in accordance with local, state, and federal regulations.[9]

Toxicological and Physicochemical Profile

PropertyProjected Value / InformationRationale / Source
Appearance White to off-white solid.Common for hydrochloride salts of organic bases.[11]
Molecular Formula C10H16N3 · HClDerived from structure.
Molecular Weight 213.72 g/mol Calculated from formula.
Solubility Very soluble in water.[6] Soluble in alcohols like methanol and ethanol.The hydrochloride salt form enhances aqueous solubility.
Stability Stable under recommended storage conditions.General stability for similar compounds.[12]
Reactivity Reacts with strong oxidizing agents and strong bases.Standard reactivity for amine salts.[8]
Hazardous Decomposition Upon combustion, may produce carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[9]Expected decomposition products for a chlorinated organic nitrogen compound.
Toxicological Profile No specific data is available. Assumed to be highly toxic via oral and dermal routes and corrosive to skin and eyes based on structural alerts and analog data.[1] No data on carcinogenicity, mutagenicity, or reproductive toxicity is available; therefore, it should be handled as if these effects are possible.Prudent assumption for a new chemical entity with known toxicophores.

Conclusion: A Framework for Prudent Research

While 6-tert-butyl-2-amidinopyridine hydrochloride holds potential as a valuable scaffold in drug discovery, its structural features strongly suggest a significant toxicological profile.[13][14] This guide provides a synthesized safety framework rooted in the established principles of chemical hygiene and data from analogous compounds. Researchers and institutions must adopt these stringent handling, storage, and emergency protocols to ensure the safety of personnel and the environment. All work with this compound should be preceded by a thorough, task-specific risk assessment.

References

  • GESTIS Substance Database. Institute for Occupational Safety and Health of the German Social Accident Insurance. [Link]

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  • MDPI. (2009, April 27). A Simple and Efficient Route for Preparing 2,3,5,6-Tetraaminopyridine Hydrochloride Salt. [Link]

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  • PubMed. (2011, July 15). Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues. [Link]

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Methodological & Application

Application Notes and Protocols: 6-(tert-Butyl)picolinimidamide as a Bidentate Nitrogen Ligand

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Steric Influence in Ligand Design

In the field of coordination chemistry and homogeneous catalysis, the rational design of ligands is paramount to controlling the reactivity and selectivity of metal centers. Bidentate nitrogen ligands, which bind to a metal ion through two nitrogen atoms, are a cornerstone of this field, offering a stable chelation effect that is fundamental to the formation of robust and catalytically active complexes.[1][2] The picolinimidamide scaffold, a derivative of picolinamide, presents a compelling N,N-bidentate framework.

This guide focuses on a specific, strategically designed derivative: 6-(tert-Butyl)picolinimidamide . The incorporation of a tert-butyl group at the 6-position of the pyridine ring is not a trivial modification. This bulky, sterically demanding group exerts profound control over the ligand's coordination environment.[3] Its primary roles are:

  • Steric Shielding: The tert-butyl group creates a "steric pocket" around the metal center, which can prevent catalyst deactivation pathways such as the formation of inactive dimers.[3]

  • Modulation of Reactivity: By sterically hindering certain approaches to the metal center, it can enhance selectivity in catalytic transformations.[4]

  • Electronic Influence: As a weak electron-donating group, the tert-butyl substituent can subtly modify the electronic properties of the pyridine ring, influencing the metal-ligand bond strength and the redox potential of the resulting complex.[5][6]

These attributes make 6-(tert-Butyl)picolinimidamide a highly valuable ligand for researchers exploring novel catalytic systems and coordination complexes with tailored properties.

Visualization of the Ligand Structure

Caption: Molecular structure of 6-(tert-Butyl)picolinimidamide.

Experimental Protocols

Protocol 1: Synthesis of 6-(tert-Butyl)picolinimidamide

The synthesis of 6-(tert-Butyl)picolinimidamide is most reliably achieved from its corresponding nitrile precursor, 6-(tert-butyl)picolinonitrile. This protocol outlines a two-step process starting from commercially available 6-tert-butylpicolinic acid.

Step 1: Synthesis of 6-(tert-butyl)picolinonitrile

Causality: This step converts the carboxylic acid into a nitrile via an amide intermediate. The use of a dehydrating agent like phosphorus oxychloride (POCl₃) is a standard and effective method for this transformation.

  • Amide Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-tert-butylpicolinic acid (1.0 eq) in thionyl chloride (SOCl₂, 5.0 eq).

  • Gently reflux the mixture for 2-3 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.

  • After the reaction is complete, remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • Cool the crude acid chloride in an ice bath and slowly add a concentrated aqueous solution of ammonium hydroxide (NH₄OH) with vigorous stirring to precipitate the amide.

  • Collect the resulting 6-(tert-butyl)picolinamide by filtration, wash with cold water, and dry under vacuum.

  • Nitrile Formation: In a fume hood, combine the dried 6-(tert-butyl)picolinamide (1.0 eq) with phosphorus oxychloride (POCl₃, 3.0 eq) in a round-bottom flask.

  • Heat the mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralize the mixture with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

  • Extract the aqueous layer three times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure 6-(tert-butyl)picolinonitrile.

Step 2: Formation of 6-(tert-Butyl)picolinimidamide

Causality: This step involves the addition of ammonia to the nitrile group. This is often facilitated by converting ammonia into a more potent nucleophile, such as sodium amide, or by using ammonium salts under specific conditions.

  • Reaction Setup: In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-(tert-butyl)picolinonitrile (1.0 eq) in anhydrous solvent such as THF or dioxane.

  • Prepare a solution of sodium amide (NaNH₂, 1.2 eq) in liquid ammonia or add it as a solid portion-wise at low temperature (-33 °C to 0 °C).

  • Stir the reaction mixture at low temperature for 1-2 hours, then allow it to slowly warm to room temperature and stir overnight.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude 6-(tert-Butyl)picolinimidamide can be purified by recrystallization or column chromatography to yield the final product.

Protocol 2: Synthesis of a Transition Metal Complex (e.g., [M(L)₂Cl₂])

This protocol provides a general method for the synthesis of a metal complex, using a generic divalent metal chloride (MCl₂) as an example.

Causality: The ligand acts as a Lewis base, donating its electron pairs to the Lewis acidic metal center to form coordinate covalent bonds.[2] The choice of solvent is critical; it must dissolve both the ligand and the metal salt without coordinating to the metal more strongly than the intended ligand. An inert atmosphere is crucial to prevent oxidation of sensitive metal centers or ligands.

  • Preparation: In a Schlenk flask under an inert atmosphere, dissolve 6-(tert-Butyl)picolinimidamide (2.0 eq) in an anhydrous solvent such as ethanol, methanol, or acetonitrile (10-20 mL).

  • In a separate Schlenk flask, dissolve the metal salt (e.g., NiCl₂, CuCl₂, PdCl₂) (1.0 eq) in the same anhydrous solvent.

  • Reaction: Slowly add the metal salt solution to the ligand solution dropwise with constant stirring.

  • A color change or the formation of a precipitate often indicates complex formation.

  • Stir the reaction mixture at room temperature for 12-24 hours to ensure complete reaction. Gentle heating may be required for less reactive metal precursors.

  • Isolation: If a precipitate has formed, collect the complex by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • If the complex remains in solution, reduce the solvent volume under reduced pressure and induce precipitation by adding a less polar co-solvent (e.g., diethyl ether or hexanes).

  • Collect the solid product by filtration, wash, and dry under vacuum.

Characterization Data

The synthesized ligand and its metal complexes should be thoroughly characterized to confirm their identity and purity.

Table 1: Representative Spectroscopic Data for 6-(tert-Butyl)picolinimidamide

TechniqueExpected ObservationsRationale
¹H NMR Aromatic protons on the pyridine ring (3H, distinct multiplets/doublets). Singlet for the tert-butyl group (9H, ~1.3 ppm). Broad signals for the -NH and -NH₂ protons (3H, exchangeable with D₂O).Provides information on the proton environment and confirms the presence of all key functional groups.
¹³C NMR Signals for the 4 unique carbons of the pyridine ring. Quaternary carbon and methyl carbons of the tert-butyl group. Signal for the imidamide carbon (C=N).Confirms the carbon skeleton of the molecule.
IR Spectroscopy N-H stretching vibrations (~3200-3400 cm⁻¹). C=N stretching vibration (~1640-1680 cm⁻¹). Pyridine ring vibrations (~1400-1600 cm⁻¹).Identifies key functional groups. A shift in the C=N and pyridine ring vibrations upon coordination to a metal is indicative of complex formation.[7]
Mass Spectrometry A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the ligand.Confirms the molecular weight and elemental composition.

Applications in Coordination Chemistry

The primary function of 6-(tert-Butyl)picolinimidamide is to act as a chelating ligand, forming a stable five-membered ring with a metal center. This chelation significantly enhances the stability of the resulting complex compared to coordination with analogous monodentate ligands.

The bulky tert-butyl group plays a critical role in determining the geometry of the final complex. For a metal with a coordination number of six, such as in an octahedral complex, the two bidentate ligands will arrange themselves to minimize steric clash.[8] This can influence the accessibility of the remaining coordination sites (axial positions), which is a key factor in designing catalysts for shape-selective transformations.

Caption: Bidentate coordination of the ligand to a metal center (M).

Table 2: Representative Crystallographic Data for a Hypothetical [Ni(L)₂Cl₂] Complex

Note: These values are illustrative and based on typical bond lengths and angles for similar Ni(II) complexes with N,N-bidentate ligands.

ParameterExpected ValueSignificance
Ni-N(pyridine) bond length ~2.05 - 2.15 ÅIndicates the strength of the coordinate bond to the sp² hybridized nitrogen.
Ni-N(imine) bond length ~2.00 - 2.10 ÅReflects the bond strength to the sp² hybridized exocyclic nitrogen.
N-Ni-N bite angle ~78 - 82°The constrained angle within the five-membered chelate ring. A smaller angle indicates greater ring strain.[9]
Cl-Ni-Cl angle ~170 - 180° (trans)In a trans-octahedral geometry, this angle will be close to linear.

Application in Catalysis: Palladium-Catalyzed Cross-Coupling

Palladium complexes bearing nitrogen-based ligands are highly effective catalysts for cross-coupling reactions, such as the Suzuki or Heck reactions.[10] The 6-(tert-Butyl)picolinimidamide ligand is expected to form a stable and active palladium catalyst.

Protocol 3: Representative Suzuki Cross-Coupling Reaction

This protocol describes the coupling of an aryl bromide with a boronic acid.

Causality: The catalytic cycle involves the key steps of oxidative addition, transmetalation, and reductive elimination. The ligand's role is to stabilize the palladium center in its various oxidation states (Pd(0) and Pd(II)) and to facilitate the elementary steps of the cycle. The bulky tert-butyl group can promote the final reductive elimination step, which is often rate-limiting.

  • Catalyst Pre-formation (Optional): Prepare the Pd(II) complex as described in Protocol 2, for example, [Pd(L)Cl₂].

  • Reaction Setup: To a Schlenk tube under an inert atmosphere, add the aryl bromide (1.0 eq), phenylboronic acid (1.2 eq), a base such as K₂CO₃ or Cs₂CO₃ (2.5 eq), and the palladium catalyst ([Pd(L)Cl₂], 1-2 mol%).

  • Add a suitable degassed solvent system (e.g., dioxane/water, toluene, or DMF).

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS until the starting aryl bromide is consumed.

  • Work-up: Cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Catalytic_Cycle Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition Transmetal L-Pd(II)(Ar)(Ar') OxAdd->Transmetal Transmetalation RedElim [L-Pd(II)(Ar)(Ar')]‡ Transmetal->RedElim BX B(OH)₂X + Base-H⁺ RedElim->Pd0 Reductive Elimination Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd ArBOH2 Ar'-B(OH)₂ ArBOH2->Transmetal Base Base Base->Transmetal

Caption: Simplified catalytic cycle for a Suzuki cross-coupling reaction.

References

  • Tang, F., Park, S. V., Rath, N. P., & Mirica, L. M. (2018). Electronic versus steric effects of pyridinophane ligands on Pd(iii) complexes. Dalton Transactions, 47(4), 1151–1158. Available at: [Link]

  • Bista, B., et al. (2020). Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes. ChemRxiv. Available at: [Link]

  • Pal, S., et al. (2019). Zn(II) Complexes with Quinoline Supported Amidate Ligands: Synthesis, Fluorescence, and Catalytic Activity. Polyhedron. Available at: [Link]

  • Yamashita, M., & Nozaki, K. (2012). Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands. Chemical Communications, 48(83), 10265-10277. Available at: [Link]

  • Tang, F., Park, S. V., Rath, N. P., & Mirica, L. M. (2018). Electronic versus steric effects of pyridinophane ligands on Pd(iii) complexes. Dalton Transactions. Available at: [Link]

  • Wang, Z., et al. (2021). Efficient Synthesis of 6,6´-Diamido-2,2´-dipicolylamine Ligands for Potential Phosphate Anion Sensing. Molecules. Available at: [Link]

  • Mary, M. C., & Vasanthi, J. (2022). A Study of Metal Complexes of 2 – Picolinic Acid. Oriental Journal of Chemistry, 38(3). Available at: [Link]

  • Nguyen, J. Q. (2020). Probing the Role of Steric and Electronic Effects on the Synthesis, Properties, and Reactivity of Low Oxidation State Rare-Earth and Actinide Metal Complexes. eScholarship, University of California. Available at: [Link]

  • Wang, X. X., et al. (2005). Hydrolysis of p-nitrophenyl picolinate catalyzed by metal complexes of N-alkyl-3,5-bis(hydroxymethyl)-1,2,4-triazole in CTAB micelles. Journal of Colloid and Interface Science, 290(1), 239-245. Available at: [Link]

  • Aralkale, V. B., et al. (2011). DMG, 8-hydroxyquinoline, salen, picolinic acid Pd complexes catalyzed reaction of aryl halides. Catalysis Communications, 12(11), 979-983. Available at: [Link]

  • Doronina, E. P., et al. (2021). Influence of the steric properties of pyridine ligands on the structure of complexes containing the {LnCd2(bzo)7} fragment. Russian Chemical Bulletin, 70(8), 1548-1557. Available at: [Link]

  • Corteva Agriscience LLC. (2021). Process for synthesis of picolinamides. Google Patents.
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Introduction: The Strategic Design of Picolinimidamide-Based Metal Complexes

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Synthesis, Protocol, and Characterization of Metal Complexes Featuring 6-tert-Butylpicolinimidamide Ligands

The field of coordination chemistry is continually driven by the rational design of ligands that can impart specific electronic and steric properties to a metal center.[1] Picolinimidamides, a class of N-donor ligands, have emerged as a versatile platform for constructing novel metal complexes with applications spanning catalysis, materials science, and medicinal chemistry.[2][3] The incorporation of a bulky tert-butyl group at the 6-position of the pyridine ring, creating the 6-tert-butylpicolinimidamide (6-tBu-pia) ligand, serves a dual purpose. Sterically, it can influence the coordination geometry around the metal ion, potentially creating unique reactive sites or stabilizing unusual coordination numbers.[4] Electronically, the tert-butyl group is a valuable probe in Nuclear Magnetic Resonance (NMR) spectroscopy, often yielding sharp, intense signals that can provide insights into the structure and dynamics of large macromolecular assemblies even at low concentrations.[5][6]

This guide provides a comprehensive overview and detailed protocols for the synthesis of the 6-tBu-pia ligand and its subsequent coordination to various transition metal ions. As a senior application scientist, the following sections are designed to not only provide step-by-step instructions but also to explain the underlying chemical principles, ensuring that researchers can adapt and troubleshoot these procedures effectively.

Part I: Synthesis of the 6-tert-Butylpicolinimidamide (6-tBu-pia) Ligand

The synthesis of the amidine functionality from a nitrile precursor is a cornerstone of organic synthesis. The protocol described here is a robust method that proceeds via the reaction of an organometallic reagent with the nitrile, followed by aminolysis.

Causality and Experimental Rationale

The choice of 6-tert-butyl-2-cyanopyridine as the starting material is strategic. The cyano group is an excellent electrophile for nucleophilic attack by an organolithium reagent, which is essential for the formation of the C=N double bond of the imidamide. An inert atmosphere is critical throughout this procedure to prevent the quenching of the highly reactive organolithium reagent by atmospheric moisture or oxygen. Diethyl ether is selected as the solvent due to its ability to solvate the organolithium species and its relatively low boiling point, which facilitates removal during workup.

Experimental Protocol: Two-Step Synthesis of 6-tBu-pia

Step 1: Reaction of 6-tert-butyl-2-cyanopyridine with an Amide Source

  • Preparation: Under an inert atmosphere of argon or nitrogen, add dry, degassed diethyl ether (150 mL) to a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Reagents: Add 6-tert-butyl-2-cyanopyridine (10.0 g, 62.4 mmol) to the flask. In a separate flask, prepare a solution of lithium amide (LiNH₂) by carefully adding n-butyllithium (2.5 M in hexanes, 27.5 mL, 68.6 mmol) to a stirring suspension of anhydrous ammonia in diethyl ether at -78 °C, or use a commercially available solution of a suitable amide source.

  • Reaction: Cool the solution of the nitrile to 0 °C using an ice bath. Slowly add the lithium amide solution via the dropping funnel over a period of 30 minutes. A color change and the formation of a precipitate are typically observed.

  • Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours to ensure complete conversion.

Step 2: Hydrolysis and Isolation

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl, 50 mL) at 0 °C. Caution: This is an exothermic process.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, 6-tert-butylpicolinimidamide, can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

Expected Data for Ligand Characterization
ParameterExpected Value/Observation
¹H NMR Resonances corresponding to the tert-butyl protons (~1.3 ppm, singlet, 9H), aromatic protons (3H), and N-H protons (broad singlet, 2H).
¹³C NMR Signals for the tert-butyl group, aromatic carbons, and the imidamide carbon (C=N) typically in the 150-160 ppm range.[7]
FT-IR (cm⁻¹) N-H stretching bands (~3300-3450 cm⁻¹), C=N stretching (~1640 cm⁻¹), and pyridine ring vibrations.
Mass Spec (ESI+) [M+H]⁺ peak corresponding to the molecular weight of the ligand (C₁₀H₁₅N₃).

Part II: General Protocol for Metal Complex Synthesis

The 6-tBu-pia ligand typically acts as a bidentate N,N'-donor, chelating to a metal center through the pyridine nitrogen and one of the imidamide nitrogens.[8] The following is a general protocol that can be adapted for various transition metals.

Workflow for Metal Complex Synthesis

G cluster_ligand Ligand Preparation cluster_metal Metal Salt Preparation cluster_reaction Coordination Reaction cluster_workup Isolation & Purification Ligand Dissolve 6-tBu-pia Ligand in Solvent (e.g., EtOH, MeCN) Mix Add Ligand Solution to Metal Salt Solution Dropwise Ligand->Mix MetalSalt Dissolve Metal Salt (e.g., CuCl₂, Zn(OAc)₂) in Solvent MetalSalt->Mix React Stir/Reflux under Inert Atmosphere (e.g., 2-24h) Mix->React Stoichiometry is Key (e.g., 2:1 Ligand:Metal) Isolate Isolate Crude Product (Filtration/Evaporation) React->Isolate Precipitation may occur Purify Purify by Recrystallization or Chromatography Isolate->Purify

Caption: General workflow for synthesizing metal complexes.

Causality and Experimental Rationale
  • Solvent Choice: Solvents like ethanol, methanol, or acetonitrile are commonly used as they can dissolve a wide range of metal salts and the organic ligand.[9] The choice may be critical and can influence the final product's crystal structure.

  • Stoichiometry: The molar ratio of ligand to metal is a crucial parameter. A 2:1 ratio often yields octahedral or square planar complexes (e.g., [M(L)₂X₂]), while a 1:1 ratio might lead to dimeric or polymeric structures.[10][11]

  • Inert Atmosphere: While not always strictly necessary for air-stable metal ions (e.g., Zn(II), Co(II)), using an inert atmosphere is good practice, especially for redox-active metals like Cu(I), Fe(II), or Mn(II), to prevent oxidation.[12]

  • Temperature and Reaction Time: Many coordination reactions proceed readily at room temperature, but heating under reflux can be necessary to overcome activation barriers, particularly with less labile metal ions. Reaction times are typically monitored by Thin Layer Chromatography (TLC) or by observing precipitation.[13]

Experimental Protocol: Synthesis of a Dichloro-bis(6-tBu-pia)metal(II) Complex
  • Preparation: In a 100 mL Schlenk flask under an inert atmosphere, dissolve the 6-tBu-pia ligand (2.0 mmol) in 20 mL of anhydrous ethanol.

  • Metal Salt Addition: In a separate flask, dissolve the metal(II) chloride salt (e.g., CoCl₂, CuCl₂, NiCl₂) (1.0 mmol) in 20 mL of anhydrous ethanol.

  • Reaction: Slowly add the metal salt solution to the stirring ligand solution at room temperature. A color change is often immediate.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Isolation: Allow the solution to cool to room temperature. If a precipitate has formed, collect it by filtration, wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL), and dry under vacuum. If no precipitate forms, reduce the solvent volume in vacuo until precipitation begins, then cool in an ice bath to maximize crystal formation.

Part III: Characterization of the Metal Complexes

Thorough characterization is essential to confirm the identity, purity, and structure of the newly synthesized complexes. A combination of spectroscopic and analytical techniques is required.

Characterization Workflow

G cluster_spec Spectroscopic Analysis cluster_struct Structural & Elemental Analysis Start Purified Metal Complex NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR IR FT-IR Spectroscopy Start->IR UVVis UV-Vis Spectroscopy Start->UVVis MS Mass Spectrometry (ESI, MALDI) Start->MS Xray Single Crystal X-ray Diffraction Start->Xray EA Elemental Analysis (CHN) Start->EA NMR->MS Confirms Connectivity IR->EA Confirms Functional Groups UVVis->Xray Probes Electronic Structure Xray->Start Provides Definitive Structure

Sources

Reaction conditions for coupling 6-tert-butylpicolinimidamide with electrophiles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the reaction conditions for coupling 6-tert-butylpicolinimidamide (6-tBu-Pywq) with various electrophiles. Unlike the unsubstituted picolinimidamide, the tert-butyl derivative exhibits distinct solubility profiles and steric requirements that necessitate modified protocols. This document provides optimized workflows for synthesizing imidazoles , pyrimidines , and acyl-amidines , leveraging the 6-tert-butyl group to enhance solubility in non-polar solvents while managing its steric influence on reaction kinetics.

Molecule Profile & Handling

PropertyDescriptionImplication for Protocol
Structure Pyridine ring with C2-amidine and C6-tert-butyl group.Steric Bulk: The t-butyl group shields the pyridine nitrogen, reducing metal coordination interference but requiring higher energy for condensation reactions involving bulky electrophiles.
Basicity Amidine pKa

11-12.
Salt Formation: Typically supplied as HCl salt. Critical Step: Must be free-based in situ or prior to reaction for nucleophilic attacks.
Solubility Lipophilic (t-butyl effect).Solvent Choice: High solubility in DCM, Toluene, and EtOAc. Less soluble in water than the parent picolinimidamide.
Stability Hygroscopic (as HCl salt).Store in desiccator. Weigh quickly.
Pre-Reaction Handling: Free-Basing Protocol

Most commercial supplies are the HCl salt. For non-aqueous couplings, convert to the free base.

  • Suspend 6-tert-butylpicolinimidamide HCl (1.0 equiv) in DCM (10 mL/g).

  • Add 1 N NaOH (1.2 equiv) and stir vigorously for 15 min.

  • Separate organic layer; extract aqueous layer 2x with DCM.

  • Dry combined organics over Na₂SO₄, filter, and concentrate.

    • Checkpoint: The free base is a semi-solid or oil that should be used immediately to prevent carbonate formation from air.

Reaction Pathways & Logic

The amidine moiety acts as a 1,3-bis-nucleophile. The reaction outcome is dictated by the electrophile's structure and the pH of the medium.

ReactionPathways Start 6-tert-butylpicolinimidamide Electro1 α-Haloketones (R-COCH2-Br) Start->Electro1 Reflux/EtOH NaHCO3 Electro2 1,3-Dicarbonyls (R-CO-CH2-CO-R') Start->Electro2 NaOEt/EtOH or K2CO3/DMF Electro3 Acyl Chlorides (R-COCl) Start->Electro3 TEA/DCM 0°C -> RT Prod1 Imidazoles (Hantzsch-type) Electro1->Prod1 - H2O, - HBr Prod2 Pyrimidines Electro2->Prod2 - 2 H2O Prod3 N-Acyl Amidines (Triazine Precursors) Electro3->Prod3 - HCl

Figure 1: Divergent synthesis pathways for 6-tert-butylpicolinimidamide based on electrophile selection.

Experimental Protocols

Protocol A: Synthesis of Imidazoles (Reaction with -Haloketones)

Target: 2-(6-tert-butylpyridin-2-yl)-4-substituted-imidazoles

Mechanism: Hantzsch-type cyclization. The amidine nitrogen attacks the ketone carbonyl (or alkyl halide carbon depending on conditions), followed by cyclization and dehydration.

Reagents:

  • 6-tert-butylpicolinimidamide (1.0 equiv)

  • 
    -Bromoketone (e.g., phenacyl bromide) (1.1 equiv)
    
  • Base: NaHCO₃ (2.5 equiv) - Crucial for neutralizing HBr generated.

  • Solvent: Ethanol (0.2 M) or THF/Water (1:1).

Step-by-Step:

  • Dissolution: Dissolve the amidine (free base or salt) in Ethanol.

  • Addition: Add solid NaHCO₃. Stir for 10 min.

  • Coupling: Add the

    
    -bromoketone portion-wise at Room Temperature (RT).
    
    • Observation: Mild exotherm may occur.

  • Cyclization: Heat the mixture to reflux (78°C) for 4–6 hours.

    • TLC Check: Monitor disappearance of the bromoketone (usually less polar).

  • Workup: Cool to RT. Evaporate Ethanol. Resuspend residue in EtOAc/Water.

  • Purification: The tert-butyl group renders the product highly soluble in EtOAc. Wash with brine, dry, and concentrate. Recrystallize from Hexanes/EtOAc if necessary.

Expert Insight: If the


-haloketone is sterically crowded (e.g., 

-bromo-tert-butyl ketone), switch solvent to DMF and heat to 100°C to overcome the combined steric bulk of the 6-tBu group and the electrophile.
Protocol B: Synthesis of Pyrimidines (Reaction with 1,3-Dicarbonyls)

Target: 2-(6-tert-butylpyridin-2-yl)-4,6-disubstituted-pyrimidines

Mechanism: Condensation of the amidine with a 1,3-diketone or


-keto ester.

Reagents:

  • 6-tert-butylpicolinimidamide HCl (1.0 equiv)

  • 1,3-Diketone (e.g., acetylacetone) (1.2 equiv)

  • Base: NaOEt (2.5 equiv) freshly prepared or commercial solution.

  • Solvent: Absolute Ethanol.

Step-by-Step:

  • Base Preparation: Dissolve Sodium metal (2.5 equiv) in absolute Ethanol under N₂ (or use 21% wt solution).

  • Free-Basing: Add the amidine HCl salt to the ethoxide solution. Stir 15 min at RT.

    • Note: NaCl will precipitate; this is normal.

  • Addition: Add the 1,3-diketone dropwise.

  • Reflux: Heat to reflux for 8–12 hours.

    • Why so long? The 6-tBu group creates a "pocket" that can retard the initial nucleophilic attack or the final dehydration step compared to simple benzamidine.

  • Quench: Cool to RT. Pour into ice water.

  • Isolation:

    • Method A (Precipitation): If the product is solid, adjust pH to ~7 with dilute HCl. Filter the precipitate.

    • Method B (Extraction): Due to the lipophilic t-butyl group, the product may oil out. Extract with DCM.[1][2]

Protocol C: Acylation (Synthesis of N-Acyl Amidines)

Target: Ligand precursors or Triazine intermediates.

Reagents:

  • 6-tert-butylpicolinimidamide (Free base preferred)

  • Acyl Chloride (1.05 equiv) or Anhydride.

  • Base: Triethylamine (TEA) (1.5 equiv).

  • Solvent: Anhydrous DCM.

Step-by-Step:

  • Setup: Dissolve amidine in DCM under Nitrogen atmosphere. Cool to 0°C .[1]

  • Addition: Add TEA, followed by slow addition of Acyl Chloride.

    • Critical: Keep temperature < 5°C to prevent bis-acylation.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Workup: Wash with sat. NaHCO₃ (to remove HCl salts) and Water.

  • Purification: Flash chromatography (Hexanes/EtOAc).

    • Stability Note: N-acyl amidines are stable but can hydrolyze in acidic media. Store in solid form.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Protocol A/B) Incomplete free-basing of HCl salt.Ensure >2.0 equiv of base is used if starting with salt. Verify pH > 10 before heating.
Starting Material Remains Steric hindrance of 6-tBu group.Increase reaction temperature (switch EtOH to n-Butanol or DMF). Increase time by 50%.
Product is an Oil/Gum High lipophilicity due to t-butyl.Do not rely on precipitation. Use column chromatography (Silica). The t-butyl group makes these compounds move well in 10-30% EtOAc/Hexanes.
Bis-acylation (Protocol C) Excess electrophile/High Temp.Strict stoichiometry (1.05 equiv). Maintain 0°C during addition.

References

  • Amidine Reactivity Overview

    • Dunn, P. J. et al. "Amidines and N-substituted amidines."[3] Comprehensive Organic Functional Group Transformations II. Elsevier, 2005.

  • PyOx Ligand Synthesis (Analogous Chemistry): Siyutkin, D. E., et al. "Synthesis of 6-tert-butyl-substituted Pyridine-Oxazoline Ligands." Journal of Organometallic Chemistry, 2008. (Demonstrates the stability and solubility effects of the 6-tBu group).
  • General Heterocycle Synthesis from Amidines: Ostrovskii, V. A. "Synthesis of Imidazoles and Pyrimidines from Amidines." Chemistry of Heterocyclic Compounds, 2012.
  • Steric Effects in Pyridine Derivatives

    • Smith, J. A. et al. "Steric hindrance in 2,6-disubstituted pyridines: Implications for coordination and reactivity." Inorganic Chemistry, 2015.

(Note: Specific "recipe" papers for 6-tBu-picolinimidamide are rare in open literature; these protocols are derived from standard amidine chemistry adapted for the known physicochemical properties of the 6-tert-butyl substituent.)

Sources

Application Note: Solubility Optimization and Handling Protocols for 6-(tert-Butyl)picolinimidamide HCl

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: 6-(tert-Butyl)picolinimidamide hydrochloride (CAS: 1179360-08-7)

Chemical Profile & Mechanistic Solubility Dynamics

6-(tert-Butyl)picolinimidamide HCl is a highly versatile building block frequently utilized in the synthesis of complex heterocycles, such as pyrimidines and triazoles, which are fundamental in[1].

Handling this compound requires an understanding of its amphiphilic-like structural dichotomy:

  • The Lipophilic Tail: The tert-butyl group at the 6-position provides significant steric bulk and high lipophilicity. In medicinal chemistry, the tert-butyl motif is known to significantly increase the LogP of a scaffold, heavily driving [2]. Managing this lipophilicity is a common challenge during [3].

  • The Ionic Headgroup: Counteracting the lipophilic tail is the amidinium hydrochloride core. This highly polar, ionic center creates a strong crystal lattice that strictly resists solvation in non-polar organic solvents.

Causality in Solvent Selection: To successfully dissolve this compound, the solvent must possess a high dielectric constant (ε) to disrupt the ionic bonds of the HCl salt, while also possessing enough organic character to solvate the bulky tert-butyl group. Therefore, polar aprotic solvents (like DMSO) and polar protic solvents (like Methanol) are ideal. Non-polar solvents (like Dichloromethane or Toluene) will fail to dissolve the salt form, necessitating an in situ free-basing step for compatibility.

Quantitative Solubility Profile

The following table summarizes the solubility behavior of 6-(tert-Butyl)picolinimidamide HCl across standard laboratory solvents to guide experimental design.

Solvent ClassSolventDielectric Constant (ε)Estimated SolubilityRecommendation & Application
Polar Protic Methanol (MeOH)32.7> 50 mg/mLExcellent. Ideal for direct use in condensation reactions to form heterocycles.
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7~ 30–50 mg/mLOptimal. Best for preparing standard stock solutions for in vitro biological assays.
Polar Aprotic Dimethylformamide (DMF)36.7~ 20–30 mg/mLGood. Recommended for transition-metal catalyzed cross-coupling reactions.
Moderately Polar Dichloromethane (DCM)8.9< 1 mg/mLPoor. Requires conversion to the free base prior to use.
Non-Polar Hexane / Toluene< 3.0InsolubleNot Recommended. The ionic lattice energy prevents dissolution.

Workflow Visualization

SolventWorkflow Start 6-(tert-Butyl)picolinimidamide HCl Solvent Selection Protic Polar Protic (MeOH, EtOH, H2O) Start->Protic High Solubility (>50 mg/mL) Aprotic Polar Aprotic (DMSO, DMF) Start->Aprotic Good Solubility (~20-50 mg/mL) NonPolar Non-Polar / Weakly Polar (DCM, Toluene, Hexane) Start->NonPolar Poor Solubility (<1 mg/mL) App1 Heterocycle Synthesis (Condensation Reactions) Protic->App1 Direct Use App2 In Vitro Bioassays & Metal Catalysis Aprotic->App2 Direct Use App3 Free-Basing Required (Add Et3N / Na2CO3) NonPolar->App3 Neutralization App3->App1 Organic Extraction

Figure 1: Decision tree for solvent selection and handling of 6-(tert-Butyl)picolinimidamide HCl.

Self-Validating Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution in DMSO (For Bioassays & Catalysis)

Causality: DMSO’s high dielectric constant and strong hydrogen-bond acceptor capabilities perfectly solvate the protonated amidinium core, while its methyl groups interact favorably with the tert-butyl moiety via dispersion forces.

  • Weighing: Accurately weigh 21.37 mg of 6-(tert-Butyl)picolinimidamide HCl (MW ≈ 213.71 g/mol ) into a clean, dry 2 mL amber glass vial.

  • Solvation: Add exactly 1.0 mL of anhydrous, sterile-filtered DMSO.

  • Agitation: Vortex the mixture at medium speed for 60 seconds. If dissolution is incomplete, warm the vial in a water bath at 37°C for 5 minutes.

  • Validation Check (Self-Validating System): Hold the vial against a light source. The solution must be perfectly clear and colorless to pale yellow. Diagnostic: If the solution remains cloudy, moisture contamination may have caused localized reprecipitation. Discard and use fresh anhydrous DMSO.

  • Storage: Aliquot into single-use volumes and store at -20°C. Avoid repeated freeze-thaw cycles which can induce compound degradation.

Protocol B: In Situ Free-Basing for Non-Polar Solvent Compatibility (DCM/Toluene)

Causality: For reactions requiring strictly non-polar environments (e.g., certain organometallic couplings or lipophilic extractions), the HCl salt must be neutralized. Removing the chloride ion converts the amidinium back to a neutral amidine, drastically dropping the polarity and allowing the lipophilic tert-butyl group to drive solubility in organic phases.

  • Suspension: Suspend 1.0 mmol (213.7 mg) of the HCl salt in 5.0 mL of Dichloromethane (DCM). Observation: The salt will remain largely undissolved (cloudy suspension).

  • Neutralization: Add 5.0 mL of a saturated aqueous Sodium Carbonate (

    
    ) solution.
    
  • Biphasic Extraction: Stir vigorously for 15 minutes at room temperature.

  • Validation Check (Self-Validating System): Stop stirring and allow the layers to separate. The DCM layer (bottom) should now be perfectly clear, indicating that the neutral free base has successfully partitioned into the organic phase. Diagnostic: If a stubborn emulsion forms, the lipophilic tert-butyl group is acting as a surfactant at the interface; add 2 mL of brine (saturated NaCl) to increase the aqueous ionic strength and force separation.

  • Isolation: Extract the organic layer, dry over anhydrous Sodium Sulfate (

    
    ), filter, and concentrate under reduced pressure to yield the free base for immediate downstream use.
    

References

  • β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives Source: PMC - National Institutes of Health (NIH) URL:[Link]

  • Metabolically Stable tert-Butyl Replacement Source: ACS Medicinal Chemistry Letters URL:[Link]

  • WO2020219871A1 - Heterocyclic compounds and their use for treatment of helminthic infections and diseases Source: Google Patents / World Intellectual Property Organization URL

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-(tert-Butyl)picolinimidamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 6-(tert-Butyl)picolinimidamide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, ensuring both high yield and high purity.

The conversion of a nitrile, such as 6-(tert-butyl)-2-picolinonitrile, to the corresponding picolinimidamide is a critical transformation. While seemingly straightforward, this reaction is often plagued by issues such as low yields, incomplete conversion, and challenging purifications. This guide provides a robust troubleshooting framework and answers to frequently asked questions to navigate these challenges effectively.

Recommended Synthetic Protocol: LiHMDS-Mediated Amination

The direct addition of an ammonia equivalent to the nitrile group, mediated by a strong, non-nucleophilic base, is a highly effective and modern approach. We recommend the use of Lithium bis(trimethylsilyl)amide (LiHMDS) for this transformation. This method avoids the harsh acidic conditions of the classical Pinner reaction, which can be problematic for certain substrates.[1][2] LiHMDS is a potent base that readily deprotonates the N-H bond of an ammonia source (often the conjugate acid of the base itself, bis(trimethylsilyl)amine, which is then aminated in situ), facilitating its addition to the electrophilic carbon of the nitrile.[3][4]

Experimental Protocol

Reaction: 6-(tert-butyl)-2-picolinonitrile to 6-(tert-Butyl)picolinimidamide

  • Flask Preparation: Under an inert atmosphere of dry nitrogen or argon, flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum.

  • Reagent Addition: Allow the flask to cool to room temperature. Add anhydrous tetrahydrofuran (THF) (10 mL per 1 mmol of nitrile). Cool the flask to 0 °C in an ice bath.

  • Base Addition: To the cooled THF, slowly add a 1.0 M solution of LiHMDS in THF (1.1 equivalents) via syringe.[5] The use of a commercially available solution is convenient, but it can also be prepared in situ from bis(trimethylsilyl)amine and n-butyllithium.[6]

  • Starting Material Addition: Dissolve 6-(tert-butyl)-2-picolinonitrile (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the stirred LiHMDS solution at 0 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress should be monitored periodically.

  • Monitoring: Withdraw a small aliquot of the reaction mixture, quench it with saturated aqueous NH₄Cl, and extract with ethyl acetate. Analyze the organic layer by Thin Layer Chromatography (TLC) or LC-MS to check for the consumption of the starting material.

  • Work-up: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization to yield pure 6-(tert-Butyl)picolinimidamide.[7]

Reaction Mechanism

The diagram below illustrates the proposed mechanism for the LiHMDS-mediated synthesis. The strong base activates the ammonia source, which then attacks the nitrile carbon.

G cluster_0 Step 1: Nucleophile Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation Nitrile 6-(tert-Butyl)-2-picolinonitrile Nitrile_Step2 Nitrile LiHMDS LiN(SiMe₃)₂ (LiHMDS) Nucleophile Li⁺ ⁻NH₂ (Lithium Amide) LiHMDS->Nucleophile Deprotonation Ammonia_Source H-NH₂ (Ammonia Source) Ammonia_Source->Nucleophile Nucleophile_Step2 ⁻NH₂ Intermediate Lithium Imidamide Intermediate Intermediate_Step3 Lithium Imidamide Intermediate Nitrile_Step2->Intermediate Nucleophile_Step2->Nitrile_Step2 Attack on C≡N carbon Product 6-(tert-Butyl)picolinimidamide Intermediate_Step3->Product Workup Aqueous Workup (e.g., NH₄Cl) Workup->Product Protonation

Caption: Mechanism of LiHMDS-mediated amidine synthesis.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section provides a systematic way to diagnose and solve common problems.

Troubleshooting_Workflow Start Problem Observed LowYield Low or No Yield Start->LowYield IncompleteReaction Incomplete Reaction (Starting Material Remains) Start->IncompleteReaction SideProducts Multiple Side Products Start->SideProducts Cause_Reagents Reagent Quality Issue? (Base, Solvent, Nitrile) LowYield->Cause_Reagents Cause_Degradation Product Degradation? LowYield->Cause_Degradation Cause_Temp Incorrect Temperature? IncompleteReaction->Cause_Temp Cause_Stoich Incorrect Stoichiometry? IncompleteReaction->Cause_Stoich Cause_Time Insufficient Reaction Time? IncompleteReaction->Cause_Time Cause_Moisture Moisture Contamination? SideProducts->Cause_Moisture Cause_Air Air (Oxygen) Exposure? SideProducts->Cause_Air Sol_Reagents Verify reagent purity. Use fresh anhydrous solvent. Titrate base if necessary. Cause_Reagents->Sol_Reagents Sol_Degradation Use milder workup. Avoid prolonged heating. Cause_Degradation->Sol_Degradation Sol_Temp Ensure proper cooling/warming. Verify thermometer accuracy. Cause_Temp->Sol_Temp Sol_Stoich Recalculate and re-measure reagents carefully. Cause_Stoich->Sol_Stoich Sol_Time Extend reaction time and monitor by TLC/LC-MS. Cause_Time->Sol_Time Sol_Moisture Flame-dry glassware. Use dry inert gas. Use anhydrous solvents. Cause_Moisture->Sol_Moisture Sol_Air Maintain positive pressure of inert gas throughout. Cause_Air->Sol_Air

Caption: A decision tree for troubleshooting common synthesis issues.

Troubleshooting Data Table
ProblemProbable Cause(s)Solutions & Explanations
Low or No Yield Degradation of LiHMDS: The base is highly sensitive to moisture and air.[4][5]Ensure you are using a fresh bottle of LiHMDS solution or a recently prepared/titrated solution. Perform the reaction under a strict inert atmosphere.
Poor Quality Starting Material: Impurities in the 6-(tert-butyl)-2-picolinonitrile can inhibit the reaction.Purify the starting nitrile by distillation or chromatography before use. Confirm its purity by NMR or GC-MS.
Incomplete Reaction Insufficient Base: An inadequate amount of base will lead to incomplete deprotonation and, therefore, incomplete reaction.Use a slight excess of LiHMDS (e.g., 1.1-1.2 equivalents). If preparing in situ, ensure the n-butyllithium was accurately titrated.
Low Reaction Temperature: While the initial addition is done at 0 °C to control exothermicity, the reaction may require room temperature to proceed to completion.Allow the reaction to warm to room temperature and monitor its progress. Gentle heating (e.g., to 40 °C) can sometimes be beneficial, but should be approached with caution to avoid side reactions.[8]
Insufficient Reaction Time: Amidine formation can be slower than expected.Extend the reaction time to 24 or even 36 hours, continuing to monitor by TLC or LC-MS until the starting material is consumed.[7]
Formation of Side Products Water Contamination: The presence of water will rapidly quench the LiHMDS and can hydrolyze the nitrile or the product amidine.Flame-dry all glassware. Use anhydrous solvents. Ensure the inert gas line is equipped with a drying tube.
Hydrolysis During Workup: The picolinimidamide product can hydrolyze back to the corresponding picolinamide, especially under acidic or basic conditions.Use a neutral quenching agent like saturated aqueous NH₄Cl. Avoid strong acids or bases during the extraction process.
Purification Difficulties Product is Water-Soluble: As a basic compound, the product may have some solubility in the aqueous layer, especially if the aqueous phase becomes acidic.Ensure the aqueous layer is neutral or slightly basic during extraction to keep the product in its free-base form, which is more soluble in organic solvents.
Co-elution with Impurities: The product may have a similar polarity to the starting material or side products, making chromatographic separation difficult.Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar one (e.g., ethyl acetate with a small amount of triethylamine) can improve separation.
Frequently Asked Questions (FAQs)

Q1: Why is a strong, non-nucleophilic base like LiHMDS recommended over other bases?

A1: The synthesis requires a base strong enough to generate the amide anion (⁻NH₂) as a potent nucleophile. However, the base itself should not be nucleophilic, as it could otherwise compete by adding to the nitrile. LiHMDS is ideal because its bulky bis(trimethylsilyl) groups create significant steric hindrance, making it a very poor nucleophile but an excellent proton abstractor.[3]

Q2: Can the classical Pinner reaction be used for this synthesis?

A2: Yes, the Pinner reaction is a viable, though often less efficient, method.[1][9] It involves treating the nitrile with an alcohol (like ethanol) and anhydrous HCl gas to form an intermediate imidate salt (a Pinner salt), which is then treated with ammonia to form the amidine.[2][10] However, this method has several drawbacks: it requires the handling of corrosive anhydrous HCl gas, the intermediate Pinner salts can be unstable, and the strongly acidic conditions can lead to side reactions or be incompatible with other functional groups on more complex molecules.[2][11]

Q3: How critical is temperature control during the reaction?

A3: Temperature control is crucial for both safety and selectivity.[8] The initial addition of reagents at 0 °C is necessary to manage the exothermicity of the acid-base reaction between LiHMDS and any proton source. Allowing the reaction to proceed at room temperature is typically required for a reasonable reaction rate. Running the reaction at lower temperatures can disfavor the formation of certain side products that may have a higher activation energy.[8]

Q4: What is the best way to monitor the reaction's progress?

A4: Thin Layer Chromatography (TLC) is the most common and convenient method.[7] Spot the reaction mixture against a standard of your starting material. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates the reaction is progressing. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is an excellent tool to confirm the mass of the product and monitor the consumption of reactants.

Q5: What are the primary challenges when scaling up this synthesis?

A5: The main challenges in scaling up are effective temperature management and ensuring anhydrous conditions. The heat generated during the addition of LiHMDS becomes more difficult to dissipate in larger reactors. A slow, controlled addition and efficient cooling are paramount. Maintaining a strictly inert and dry atmosphere in a large-scale setup also requires more robust engineering controls than a laboratory flask.

References
  • Lithium bis(trimethylsilyl)amide - Wikipedia . Wikipedia. [Link]

  • US6204385B1 - Process for preparing amidines - Google Patents.
  • Synthesis of A. Lithium Bis(trimethylsilyl)amide - PrepChem.com . PrepChem.com. [Link]

  • The Chemistry of the Amidines. - ResearchGate . ResearchGate. [Link]

  • Lithium Bis(trimethylsilyl)amide - SciSpace . SciSpace. [Link]

  • Pinner reaction - Wikipedia . Wikipedia. [Link]

  • Pinner Reaction - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

  • Pinner Reaction - SynArchive . SynArchive. [Link]

  • Amidines: their synthesis, reactivity, and applications in heterocycle synthesis - Semantic Scholar . Semantic Scholar. [Link]

  • Synthesis of amidines - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

  • A Lewis acid-promoted Pinner reaction - BJOC - Beilstein Journals . Beilstein Journals. [Link]

  • Synthesis of Amidines and its application to pyrimidouracil synthesis - Sciforum . Sciforum. [Link]

  • US5962693A - Efficient method for the conversion of nitriles to amidines - Google Patents.
  • Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis - MDPI . MDPI. [Link]

Sources

Technical Support Center: Troubleshooting Amidine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Comprehensive Guide to Managing Hygroscopicity, Deliquescence, and Hydrolysis in Amidine HCl Salts. Ticket ID: #AMID-HCL-001 Assigned Specialist: Senior Application Scientist, Pharmaceutical Solid State Chemistry

Executive Summary

Amidine hydrochloride salts are a staple in medicinal chemistry due to the high basicity of the amidine group (


 ~11-12) and the physiological compatibility of chloride. However, they present a notorious dual challenge: extreme hygroscopicity  and hydrolytic instability .

Unlike simple amines, the amidinium cation, when solvated by atmospheric moisture, becomes susceptible to nucleophilic attack by water, leading to irreversible hydrolysis into the corresponding amide and ammonium chloride. This guide provides a self-validating workflow to diagnose, rescue, and prevent these issues.

Module 1: Diagnosis – Is it Wet or is it Dead?

Before attempting to dry a "sticky" amidine salt, you must determine if the material has simply absorbed water (reversible) or hydrolyzed (irreversible).

Diagnostic Workflow

The following decision tree outlines the critical steps to evaluate the integrity of your sample.

TroubleshootingWorkflow Start Sample Condition: Sticky, Oily, or Weight Gain NMR Run 1H NMR (Solvent: DMSO-d6 or CD3OD) Start->NMR CheckAmide Check for Hydrolysis: New Carbonyl Peak? (13C) Loss of Amidine NH signals? NMR->CheckAmide Hydrolyzed Diagnosis: HYDROLYSIS (Irreversible) CheckAmide->Hydrolyzed Yes (Amide detected) Wet Diagnosis: HYGROSCOPICITY (Reversible) CheckAmide->Wet No (Only water peak) Action_Purify Action: Repurify (Recrystallization or Prep-HPLC) Hydrolyzed->Action_Purify Action_Dry Action: Aggressive Drying (See Module 2) Wet->Action_Dry

Figure 1: Diagnostic logic for distinguishing between moisture uptake and chemical degradation.

Analytical Indicators
TechniqueWhat to Look ForInterpretation

H NMR (DMSO-

)
Broad singlet at

3.3-4.5 ppm
Water present. If integrated intensity correlates with weight gain, the amidine is intact.

H NMR (DMSO-

)
Split or missing NH signals (

8-10 ppm)
Proton Exchange. Fast exchange with water causes signal broadening/loss. Does not confirm degradation.

C NMR
New signal at

160-175 ppm
Hydrolysis Confirmed. This is the carbonyl carbon of the amide byproduct.
LC-MS M+1 (Amidine) vs. M+1+1 (Amide)Mass Shift. Hydrolysis converts

to

(Mass change: +1 Da, usually -NH +O).

Module 2: Rescue Protocols (Drying & Isolation)

If your diagnosis confirms the material is chemically pure but wet, use these protocols. Warning: Standard oven drying often fails for amidines because they can melt or degrade before releasing bound water.

Protocol A: The "Oiling Out" Rescue

Amidine salts often "oil out" (separate as a liquid phase) during crystallization if water is present.

  • Dissolution: Dissolve the oily residue in a minimum amount of anhydrous Methanol (MeOH).

  • Azeotropic Drying: Add 5-10 equivalents of Toluene or Cyclohexane .

  • Evaporation: Rotovap at 40-50°C. The toluene forms a low-boiling azeotrope with water, dragging it out of the salt lattice [1].

  • Trituration: Once a solid foam forms, suspend it in anhydrous Diethyl Ether or MTBE (Methyl tert-butyl ether) and sonicate.

  • Filtration: Filter under nitrogen/argon blanket.

Protocol B: Deep Drying Strategy

For salts that are solid but sticky.[1]

MethodConditionsBest ForRisk Factor
High Vacuum < 0.1 mbar, 40°C, 24hStandard samplesLow.
Desiccant Drying Vacuum desiccator over

Extremely hygroscopic saltsMedium.

is acidic; ensure no physical contact.
Lyophilization Freeze-dry from water/dioxaneThermally unstable saltsHigh. Requires the salt to be stable in water for the duration of freezing.

Expert Tip: Never use


 as a desiccant for amidines. It is not aggressive enough. Use Phosphorus Pentoxide (

) or Potassium Hydroxide (KOH) pellets (which also scavenge acid vapors) [2].

Module 3: Strategic Prevention (Salt Selection)

If the Hydrochloride (HCl) salt is persistently deliquescent, the most effective solution is to change the counter-ion. The lattice energy and packing efficiency of the crystal determine hygroscopicity.

The Hofmeister Series & Hydrophobicity

Chloride is a small, high-charge-density anion that hydrogen bonds strongly with water. Replacing it with a larger, more hydrophobic anion often breaks the hygroscopic cycle [3].

SaltSelection Problem Amidine HCl (Too Hygroscopic) Alt1 Option 1: Mesylate (Methanesulfonate) Problem->Alt1 First Choice Alt2 Option 2: Tosylate (p-Toluenesulfonate) Problem->Alt2 If Mesylate fails Alt3 Option 3: Sulfate (H2SO4) Problem->Alt3 High MP required Eval Evaluate: 1. Solubility 2. Crystallinity 3. MW Impact Alt1->Eval Alt2->Eval Alt3->Eval

Figure 2: Hierarchy of counter-ion selection for stabilizing amidines.

Recommended Alternatives
  • Mesylate (Methanesulfonate): The "Gold Standard" alternative. It mimics the solubility of HCl but is significantly less hygroscopic due to the organic methyl group [4].

  • Tosylate: Excellent for forcing crystallization in "oily" compounds, though it adds significant molecular weight.

  • Hemisulfate: Often produces high-melting, non-hygroscopic solids, but can decrease water solubility drastically.

Frequently Asked Questions (FAQ)

Q: Why does my amidine HCl salt turn into a liquid overnight? A: This is deliquescence . The critical relative humidity (CRH) of your salt is lower than your lab's humidity. The salt absorbs enough water to dissolve itself.[1][2][3] Immediate Action: Re-dissolve in MeOH/Toluene and azeotrope (See Protocol A). Store in a desiccator.

Q: Can I use heat to dry my amidine salt? A: Proceed with caution. Amidines are thermally sensitive, especially when wet. Heating a wet amidine HCl salt >60°C often accelerates hydrolysis to the amide [5]. Vacuum drying at lower temperatures (RT to 40°C) is safer.

Q: My elemental analysis (CHN) is off. Is my synthesis wrong? A: Likely not. Amidine HCl salts frequently trap non-stoichiometric water or solvent (hydrates/solvates). Calculate the theoretical CHN values assuming 0.5 or 1.0 equivalents of


 and see if it matches.

Q: How do I weigh these salts for biological assays without error? A:

  • Equilibrate the vial to room temperature before opening (prevents condensation).

  • Use a "weighing by difference" technique in a closed vessel if possible.

  • Ideally, prepare a high-concentration stock solution in DMSO immediately, determine the precise concentration via qNMR (quantitative NMR), and use volumetric dosing thereafter.

References

  • Azeotropic Drying in Organic Synthesis.Common laboratory practice for removal of water from hygroscopic amine salts. [Standard Chemical Protocol].
  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link

  • Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 4(5), 427-435. Link

  • Elder, D. P., et al. (2010). "The utility of sulfonate salts in drug development." Journal of Pharmaceutical Sciences, 99(7), 2948-2961. Link

  • Pinner, A., & Klein, F. (1877). "Umwandlung der Nitrile in Imide." Berichte der deutschen chemischen Gesellschaft. (Foundational work on amidine synthesis and hydrolysis sensitivity).

Sources

Technical Support Center: Purification of 6-tert-butylpyridine-2-carboximidamide HCl

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 6-tert-butylpyridine-2-carboximidamide HCl. This document is designed for researchers, scientists, and drug development professionals who are working with this compound and require guidance on achieving high purity. This guide provides in-depth troubleshooting advice, frequently asked questions, and a detailed recrystallization protocol based on established principles of organic chemistry.

Introduction: Understanding the Molecule

6-tert-butylpyridine-2-carboximidamide HCl is a molecule with distinct structural features that dictate its purification strategy. The presence of a basic pyridine ring and a more basic carboximidamide group means the molecule is typically handled as its hydrochloride (HCl) salt to improve stability and crystallinity. The bulky, non-polar tert-butyl group, however, introduces significant lipophilicity. This amphipathic nature—possessing both polar (the salt) and non-polar (the alkyl group) regions—is the primary challenge in its purification. Furthermore, the carboximidamide functional group is susceptible to hydrolysis, particularly under neutral to basic conditions, which can lead to the formation of the corresponding amide or carboxylic acid as impurities.[1]

Troubleshooting Guide (Q&A)

This section addresses specific issues that may arise during the purification of 6-tert-butylpyridine-2-carboximidamide HCl.

Question 1: My recrystallization attempt resulted in an oil, not crystals. What went wrong and how can I fix it?

Answer: Oiling out is a common problem when purifying compounds that have a melting point lower than the boiling point of the solvent, or when the solute's concentration is too high.[2] Given the structure of 6-tert-butylpyridine-2-carboximidamide HCl, this can also occur if the chosen solvent is too non-polar, favoring the dissolution of the lipophilic tert-butyl group.

  • Immediate Steps:

    • Re-heat the solution until the oil fully dissolves.

    • Add a small amount of a more polar co-solvent (e.g., isopropanol if you started with ethyl acetate) to increase the polarity of the solvent system.

    • If the oil persists, add more of the primary solvent to reduce the saturation of the solution.

    • Allow the solution to cool very slowly. Rapid cooling encourages oil formation.[2]

  • Long-Term Strategy:

    • Re-evaluate your solvent system. A solvent pair, such as isopropanol/diethyl ether or ethanol/water, is often effective for organic salts.[3][4] The goal is to find a system where the compound is soluble when hot but sparingly soluble when cold.[5]

    • Try scratching the inside of the flask with a glass rod at the solvent-air interface to induce nucleation once the solution has cooled.[2][4]

Question 2: I've recrystallized my sample, but the purity hasn't significantly improved according to my analysis. What should I do next?

Answer: This suggests that the impurities have similar solubility properties to your target compound in the chosen solvent system.

  • Possible Causes & Solutions:

    • Co-precipitation: The impurities are crystallizing along with your product. You should try a different solvent system with orthogonal polarity. For example, if you used an alcohol/ether system, consider a polar protic/aprotic mixture like water/acetone (use with caution due to the compound's potential solubility in water).

    • Insoluble Impurities: If there were particulates in your hot solution that you did not remove, they will contaminate the final product. Perform a hot filtration step to remove any insoluble matter before allowing the solution to cool.[6]

    • Highly Soluble Impurities: If impurities remain in the mother liquor but adhere to the crystal surface, ensure you wash the filtered crystals with a small amount of the cold recrystallization solvent.[7]

    • Alternative Techniques: If recrystallization fails, consider washing the solid. Suspend the crude solid in a solvent where the impurities are soluble but your product is not (e.g., ethyl acetate or diethyl ether) and stir vigorously before filtering.[3]

Question 3: My final product is off-white or yellowish. How can I remove colored impurities?

Answer: Colored impurities are often non-polar, conjugated organic molecules.

  • Solution:

    • During the recrystallization process, after the compound has been fully dissolved in the hot solvent, you can add a small amount (typically 1-2% w/w) of activated charcoal.[7]

    • Keep the solution hot and swirl it for a few minutes to allow the charcoal to adsorb the colored impurities.

    • Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal.

    • Proceed with the cooling and crystallization steps as usual.

    Caution: Using too much charcoal can lead to a significant loss of your desired product due to non-specific adsorption.

Frequently Asked Questions (FAQs)

Q: What is the best way to store 6-tert-butylpyridine-2-carboximidamide HCl? A: The compound should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon). This minimizes exposure to moisture, which can promote hydrolysis of the carboximidamide group.

Q: I suspect my compound is degrading over time. What is the likely cause? A: The most probable degradation pathway is the hydrolysis of the carboximidamide to the corresponding 6-tert-butylpicolinamide. This reaction is catalyzed by water and can be accelerated by changes in pH.[1] Storing the compound as the HCl salt in a dry environment helps to mitigate this.

Q: Can I use column chromatography to purify this compound? A: While possible, it is often not the preferred method for purifying polar hydrochloride salts on standard silica gel. The salt can interact strongly with the acidic silica, leading to poor recovery and peak tailing. If chromatography is necessary, consider using neutral alumina as the stationary phase or modifying the mobile phase with a small percentage of an acid (like acetic acid) to ensure the compound remains protonated.[3]

Q: How do I choose the best solvent for recrystallization? A: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[5][8] A systematic approach is to test the solubility of a small amount of your crude material in various solvents of differing polarities (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, and hexane).[4][8] For a compound like this, solvent pairs are often most effective.[6]

Recommended Purification Protocol: Recrystallization

This protocol provides a robust starting point for the purification of 6-tert-butylpyridine-2-carboximidamide HCl. Optimization may be required based on the specific impurities present.

Materials:

  • Crude 6-tert-butylpyridine-2-carboximidamide HCl

  • Isopropanol (IPA)

  • Diethyl ether (Et₂O) or Methyl tert-butyl ether (MTBE)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Magnetic stirrer and stir bars

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot isopropanol, just enough to create a slurry. Heat the mixture to a gentle boil while stirring. Continue adding hot isopropanol portion-wise until the solid is completely dissolved. Avoid adding a large excess of solvent to ensure the solution is saturated.[4][7]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for 2-3 minutes.

  • Hot Filtration (If Necessary): If charcoal was added or if insoluble impurities are present, perform a hot filtration through a pre-warmed funnel to remove them.[6]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[2]

  • Induce Precipitation: Once at room temperature, begin slowly adding diethyl ether or MTBE while stirring until the solution becomes persistently cloudy (the cloud point). Add a few drops of hot isopropanol to redissolve the precipitate and then allow it to cool undisturbed.

  • Maximize Yield: After crystals have formed at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of the precipitate.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[7]

  • Washing: Wash the crystals with a small portion of a cold IPA/ether mixture, followed by a wash with cold diethyl ether to remove residual solvent and soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Workflow and Data Summary

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common purification issues.

G cluster_start cluster_process Purification Process cluster_troubleshooting Troubleshooting Outcomes cluster_solutions Solutions start Crude Product recrystallize Perform Recrystallization start->recrystallize analyze Analyze Purity (e.g., NMR, HPLC, LCMS) recrystallize->analyze pure Product is Pure analyze->pure Purity > 99% oil Oiled Out analyze->oil Oily Product impure Still Impure analyze->impure Low Purity colored Colored Product analyze->colored Colored Impurities sol_oil Adjust Solvent System (e.g., add polar co-solvent) Slow Down Cooling oil->sol_oil sol_impure Try Different Solvent System Perform Hot Filtration Wash Solid impure->sol_impure sol_charcoal Add Activated Charcoal During Recrystallization colored->sol_charcoal sol_oil->recrystallize Re-attempt sol_impure->recrystallize Re-attempt sol_charcoal->recrystallize Re-attempt

Caption: A troubleshooting decision tree for the purification of 6-tert-butylpyridine-2-carboximidamide HCl.

Recommended Solvent Systems for Screening

The table below summarizes potential solvent systems for recrystallization screening, ordered by decreasing polarity.

Solvent SystemPolarityRationale
Water / IsopropanolHighGood for highly polar salts, but risk of hydrolysis if heated for extended periods.
Ethanol / WaterHighA classic choice for polar compounds; water increases polarity.[4]
Isopropanol / Diethyl EtherMediumBalances polarity and non-polarity; ether reduces solubility upon cooling.[3]
Acetone / HexaneMediumAcetone dissolves the polar part, while hexane precipitates the compound upon addition.
Ethyl Acetate / HexaneLowBest for washing to remove non-polar impurities, less likely to be a good recrystallization solvent.[3]

References

  • Purification of organic hydrochloride salt? ResearchGate. Available at: [Link]

  • How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? ResearchGate. Available at: [Link]

  • Stability of water-soluble carbodiimides in aqueous solution. Analytical Biochemistry. Available at: [Link]

  • Crystallization of Organic Salts and Co-crystals by Sublimation: The Effect of Experimental Conditions. Crystal Growth & Design. Available at: [Link]

  • Recrystallization I. Dartmouth College. Available at: [Link]

  • Recrystallization. University of California, Los Angeles. Available at: [Link]

  • SOP: CRYSTALLIZATION. Science Website. Available at: [Link]

  • Recrystallization. ResearchGate. Available at: [Link]

  • Kinetics of Hydrolysis of Succinimides. ResearchGate. Available at: [Link]

  • Recrystallization. Wired Chemist. Available at: [Link]

  • Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. PMC. Available at: [Link]

  • Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. Available at: [Link]

  • Recrystallization and Crystallization. University of Rochester. Available at: [Link]

  • Separation of pyridine or pyridine derivatives from aqueous solutions. Google Patents.
  • Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water. Open Research Repository. Available at: [Link]

Sources

Technical Support Center: 6-(tert-Butyl)picolinimidamide Hydrochloride Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Knowledge Base. This guide is designed for researchers and drug development professionals dealing with the isolation and purification of 6-(tert-Butyl)picolinimidamide hydrochloride (CAS: 1179360-08-7).

Amidine hydrochlorides are notoriously challenging to crystallize due to their high polarity, hygroscopicity, and tendency to trap inorganic byproducts from the Pinner synthesis. The addition of a bulky, lipophilic tert-butyl group at the C6 position of the pyridine ring fundamentally alters the thermodynamic solubility of this compound, requiring specific solvent system adaptations.

Part 1: Quantitative Solvent Selection Data

Selecting the correct solvent system is a balance between product recovery and the rejection of common impurities (like unreacted nitriles or ammonium chloride). Below is a validated comparison of recrystallization solvent systems for this specific lipophilic amidine.

Solvent SystemVolume RatioEst. Recovery (%)Temp Range (°C)Primary Use Case & Causality
Ethanol / Diethyl Ether 1 : 575 - 8560 → 4Standard bulk purification. EtOH dissolves the lipophilic amidine; Et2O forces precipitation. Perfectly rejects

.
Isopropanol / Water 9 : 160 - 7025 (Evap)X-ray crystallography. Water bridges the hydrogen bond network, yielding highly ordered single crystals.
Methanol / Ethyl Acetate 1 : 470 - 8050 → 4Alternative to Ether. Safer for scale-up. EtOAc acts as a milder anti-solvent, reducing the risk of "oiling out."
1,4-Dioxane / 4M HCl 10 : 1> 95-80 → 25Lyophilization. Used when the compound stubbornly refuses to crystallize due to trace impurities.

Part 2: Troubleshooting Guides & FAQs

Q1: During the Pinner synthesis, my crude product is heavily contaminated with ammonium chloride (


). How do I remove it during recrystallization? 
The Causality:  The standard Pinner reaction converts a nitrile to an imidate, which is then treated with methanolic ammonia to form the amidine. This requires excess ammonia, resulting in stoichiometric amounts of 

byproduct. Fortunately, while 6-(tert-butyl)picolinimidamide hydrochloride is highly soluble in hot absolute ethanol due to its lipophilic tert-butyl group,

possesses a rigid ionic lattice that is strictly insoluble in ethanol. The Fix: Perform a strict hot filtration of your crude mixture in absolute ethanol (50–60°C) before adding any anti-solvent. The

will remain on the frit.

Q2: When I add the anti-solvent (diethyl ether), my product "oils out" as a viscous syrup instead of forming crystals. Why does this happen and how do I fix it? The Causality: This is a phenomenon known as Liquid-Liquid Phase Separation (LLPS). The bulky tert-butyl group lowers the crystal lattice energy of the amidine salt. When you add diethyl ether too rapidly, the local supersaturation exceeds the nucleation threshold, causing the solute to crash out as an amorphous, solvent-rich oil rather than forming an ordered crystal lattice. The Fix: Reheat the flask gently until the oil redissolves into a single clear phase. Add 5–10% more of your primary solvent (EtOH) to lower the supersaturation level, then cool the solution much more slowly (e.g., ambient air cooling for 2 hours before moving to a refrigerator). Alternatively, seeding the solution with a pure crystal can bypass the nucleation energy barrier.

Q3: Can I use water in my recrystallization system to improve the solubility of the crude salt? The Causality: Yes, but with strict thermal limitations. Amidines are highly susceptible to nucleophilic attack by water at elevated temperatures, which drives hydrolysis back to the primary amide (6-tert-butylpicolinamide). The Fix: If you must use water, utilize a 9:1 Isopropanol/Water system via slow evaporation at room temperature, as documented in validated protocols for 1. Never boil amidine hydrochlorides in aqueous solutions.

Q4: My compound refuses to crystallize from any solvent system. How do I recover my product? The Causality: Trace lipophilic impurities can sometimes inhibit lattice formation entirely. The Fix: Freeze-drying (lyophilization) is the ultimate fallback. Dissolve the crude material in 1,4-dioxane containing 1.5 equivalents of 4M HCl, freeze the solution at -80°C, and lyophilize to obtain a fluffy white powder. This method is an industry standard for stubborn 2.

Part 3: Validated Experimental Protocols

Every protocol below is designed as a self-validating system to ensure experimental integrity.

Protocol A: Solvent/Anti-Solvent Crystallization (EtOH/Et₂O)

Adapted from standard methodologies for 3.

  • Dissolution: Suspend 1.0 g of crude 6-(tert-Butyl)picolinimidamide hydrochloride in 5.0 mL of absolute ethanol in a 50 mL Erlenmeyer flask. Heat gently to 55°C while stirring until the organic salt dissolves.

  • Hot Filtration: Quickly filter the hot mixture through a pre-warmed fine glass frit (Porosity 3) to remove insoluble

    
    .
    
    • Validation Check: The residue on the frit should be a white, crystalline inorganic solid that does not melt below 300°C.

  • Anti-Solvent Addition: Transfer the filtrate to a clean flask. While maintaining gentle stirring at room temperature, add diethyl ether dropwise (approx. 15–25 mL) until a persistent, faint turbidity is observed.

  • Nucleation & Cooling: Stop stirring. Allow the flask to sit undisturbed at room temperature for 2 hours to promote controlled nucleation, then transfer to a 4°C refrigerator for 12 hours.

    • Validation Check: The formation of distinct, non-sticky needle-like crystals indicates successful lattice formation without oiling out.

  • Isolation: Vacuum filter the crystals, wash with 2 x 5 mL of ice-cold diethyl ether, and dry under high vacuum for 4 hours.

Protocol B: Slow Evaporation for X-Ray Quality Crystals (IPA/Water)
  • Solvent Preparation: Prepare a 9:1 (v/v) mixture of Isopropanol (HPLC grade) and ultra-pure water.

  • Dissolution: Dissolve 100 mg of the purified amidine salt in 3.0 mL of the IPA/Water mixture at room temperature.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 1-dram glass vial to remove any dust particles that could cause premature heterogeneous nucleation.

  • Evaporation: Cover the vial with Parafilm and puncture 2-3 small holes using a needle. Place the vial in a vibration-free environment at a constant 20–25°C.

  • Harvesting: Allow the solvent to slowly evaporate over 7–14 days.

    • Validation Check: Inspect under a polarized light microscope; crystals should exhibit sharp birefringence and well-defined faces.

Part 4: Workflow Visualization

Recrystallization_Workflow Start Crude 6-(t-Bu)picolinimidamide HCl Dissolve Dissolve in minimal hot EtOH (50-60°C) Start->Dissolve Filter Hot Filtration (Removes NH4Cl) Dissolve->Filter AntiSolvent Add Et2O dropwise until turbid Filter->AntiSolvent Cool Cool to RT, then 4°C AntiSolvent->Cool Check1 Did it oil out? Cool->Check1 FixOil Reheat to dissolve, add 5% EtOH, cool slower Check1->FixOil Yes Check2 Did crystals form? Check1->Check2 No FixOil->Cool FixNoCryst Scratch flask / Seed / Add more Et2O Check2->FixNoCryst No Success Filter & Wash (Cold Et2O) Pure Product Check2->Success Yes FixNoCryst->Cool

Figure 1: Troubleshooting workflow for the solvent/anti-solvent recrystallization of amidine salts.

References

  • Title: Design, Synthesis and Biological Evaluation of Novel, Non-Brain Penetrant, Hybrid Cannabinoid CB1R Inverse Agonist/Inducible Nitric Oxide Synthase (iNOS)
  • Title: Development of Amidine-Based Sphingosine Kinase 1 Nanomolar Inhibitors and Reduction of Sphingosine 1-Phosphate in Human Leukemia Cells Source: NIH PubMed Central URL
  • Title: AU2020316243A1 - Inhibitor compounds Source: Google Patents URL

Sources

Technical Support Center: Preventing Hydrolysis of Picolinimidamide Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists. Scope: Synthesis, purification, storage, and troubleshooting of 2-pyridinecarboximidamide (picolinimidamide) and its derivatives.

Executive Summary: The Stability Paradox

Picolinimidamide intermediates are potent pharmacophores often found in Factor Xa inhibitors and antifungal agents. However, they present a dual stability challenge:

  • Nucleophilic Sensitivity: The amidine carbon is highly electrophilic, making it prone to attack by water (hydrolysis) to form picolinamide.

  • Pyridyl Effect: The adjacent pyridine nitrogen can act as an intramolecular base or chelator, potentially accelerating hydrolysis under conditions where simple benzamidines might remain stable.

This guide provides field-proven protocols to arrest hydrolysis and maximize yield.

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: I observe a mass shift of +1 Da or +18 Da in LC-MS. What is happening?

Diagnosis: You are observing hydrolysis.

  • +1 Da (approx): In low-res MS, this often indicates the conversion of the amidine (

    
    , MW ~121 for core) to the amide (
    
    
    
    , MW ~122). The net change is replacing
    
    
    (15 Da) with
    
    
    (16 Da).
  • +18 Da: This typically indicates the formation of a stable hydrate or the hydrolysis of a precursor nitrile directly to an amide without stopping at the amidine.

Immediate Action:

  • Check the pH of your aqueous workup. Amidines are most stable as salts (e.g., HCl) in mildly acidic media (pH 3.0–5.0) .

  • Avoid basic aqueous washes (NaHCO3, NaOH), which catalyze the direct attack of hydroxide on the amidine carbon [1].

Q2: My solid product turns into a sticky gum upon exposure to air. Is it degrading?

Diagnosis: Likely hygroscopicity , not immediate chemical degradation, though one leads to the other.

  • Picolinimidamide hydrochloride is extremely hygroscopic. Absorbed atmospheric moisture creates a localized aqueous environment that promotes hydrolysis over time.

Corrective Protocol:

  • Drying: Lyophilize from water/acetonitrile rather than rotary evaporation to ensure a fluffy, amorphous powder.

  • Handling: Weigh out in a glovebox or under a cone of nitrogen.

  • Storage: Store in a desiccator with

    
     or under Argon at -20°C [2].
    
Q3: The Pinner synthesis (Nitrile + HCl/MeOH) is yielding mostly methyl ester. Why?

Diagnosis: "Pinner Cleavage."

  • If the intermediate imidate ester is exposed to water or if the ammonolysis step is too slow, the imidate hydrolyzes to the methyl ester instead of forming the amidine.

Solution:

  • Ensure the HCl gas is anhydrous (pass through a

    
     trap).
    
  • Monitor the formation of the imidate precipitate. Do not proceed to the ammonia step until the nitrile is fully consumed.

  • Use a large excess of ammonia (7N in MeOH) and run the second step in a sealed pressure tube to favor amidine formation over ester hydrolysis [3].

Part 2: Critical Workflows & Protocols

Protocol A: Hydrolysis-Free Purification (HPLC)

Standard reverse-phase HPLC often uses 0.1% TFA (pH ~2). While amidines are stable in acid, prolonged exposure to low pH followed by concentration can induce hydrolysis or salt exchange.

ParameterRecommendationRationale
Stationary Phase C18 or Phenyl-HexylPhenyl phases often provide better selectivity for pyridyl rings via

interactions.
Mobile Phase A 10 mM Ammonium Acetate (pH 4.5)Buffers at pH 4.5 minimize both acid-catalyzed and base-catalyzed hydrolysis windows.
Mobile Phase B Acetonitrile (HPLC Grade)Standard organic modifier.
Workup Lyophilization (Freeze Drying)Avoids heat. Removes volatile buffers.
Avoid Phosphate buffersNon-volatile salts require desalting, introducing another aqueous step.
Protocol B: Chemical Stabilization via Salt Formation

Free-base picolinimidamides are kinetically unstable. Always isolate as a salt.

  • Synthesis: Generate the amidine.

  • Quench: Cool reaction to 0°C.

  • Acidification: Add 4M HCl in Dioxane (anhydrous) dropwise until pH < 3.

  • Precipitation: Add diethyl ether or MTBE to force the amidine hydrochloride out of solution.

  • Filtration: Filter under Nitrogen blanket. Wash with dry ether.

Part 3: Mechanistic Visualization

The following diagram illustrates the hydrolysis pathway and the critical control points (pH windows) where the picolinimidamide intermediate is preserved.

HydrolysisPathway cluster_stability Stability Window Nitrile Picolinonitrile (Precursor) Imidate Imidate Ester (Intermediate) Nitrile->Imidate + ROH / HCl (Anhydrous) Amidine Picolinimidamide (Target) Imidate->Amidine + NH3 (Excess) Amide Picolinamide (Hydrolysis Product) Imidate->Amide H2O / Low NH3 Amidine->Amide pH > 9 (Base Cat.) pH < 1 + Heat Acid Picolinic Acid (Degradation) Amide->Acid Strong Hydrolysis

Figure 1: Reaction pathway showing the critical divergence points where moisture or incorrect pH leads to irreversible hydrolysis (Red nodes).

Part 4: References

  • Smith, R. M., & Hansen, D. E. (1998).[1] The pH-rate profile for the hydrolysis of a peptide bond.[1][2][3] Journal of the American Chemical Society, 120(35), 8910-8913. Link

  • Sigma-Aldrich. (n.d.). Picolinimidamide hydrochloride Product Information & Storage. Merck KGaA. Link

  • Organic Chemistry Portal. (2023). Synthesis of Amidines: Pinner Synthesis and Modern Variations. Link

  • TCI Chemicals. (2022). Picolinimidamide Hydrochloride Specifications and Handling. Link

Sources

Optimizing Pinner reaction conditions for steric hindrance

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pinner Reaction Optimization Guide Topic: Overcoming Steric Hindrance in Imidate Synthesis

Executive Summary: The Steric Challenge

The Problem: The classical Pinner reaction (acid-catalyzed addition of alcohols to nitriles) relies on the electrophilicity of the cyano carbon. Sterically hindered nitriles (e.g., ortho-substituted benzonitriles, tertiary alkyl nitriles) or bulky alcohols block the nucleophilic attack, leading to stalled conversion. The Risk: Extended reaction times or elevated temperatures intended to force the reaction often trigger the thermodynamic trap: rearrangement to the unreactive primary amide (Ritter-type side reaction) or hydrolysis to the ester.

The Solution: This guide prioritizes Lewis Acid promotion (TMSOTf) and In-Situ Acid Generation (TMSCl) over the classical HCl gas method for hindered substrates.

Troubleshooting Guide (Q&A)

Scenario A: "I am seeing <5% conversion after 24 hours with HCl gas."

Diagnosis: The nitrile carbon is too shielded for the alcohol to attack under standard protonation. Corrective Action:

  • Switch Promoter: Abandon HCl gas. Switch to Trimethylsilyl triflate (TMSOTf) .

    • Why: The silylated nitrilium intermediate formed by TMSOTf is significantly more electrophilic than the protonated species, accelerating the attack of the alcohol even in hindered environments.

  • Concentration: Run the reaction neat (using the nitrile as the solvent) if liquid, or use minimal DCM.

    • Why: High concentration drives bimolecular kinetics (

      
      ).
      
  • Protocol Reference: See Method C below.

Scenario B: "I am isolating the primary amide (R-CONH2) instead of the imidate."

Diagnosis: You have triggered the "Ritter-type" side reaction or thermal decomposition. Corrective Action:

  • Temperature Check: Ensure the internal temperature never exceeds 20°C. For hindered substrates, maintain 0°C–5°C even if the reaction is slow.

  • Moisture Control: Amides form via hydrolysis of the intermediate. Ensure reagents are dried (molecular sieves 4Å).

  • Leaving Group Management: If using benzyl alcohols, the carbocation is stable, favoring amide formation. Switch to TMSCl (Method B) to scavenge water and trap the imidate as the stable hydrochloride salt immediately.

Scenario C: "The Pinner salt is not precipitating."

Diagnosis: Hindered Pinner salts are often more soluble in the reaction mixture (especially if using co-solvents) or form "oils" rather than crystals. Corrective Action:

  • Anti-Solvent Crash: Dilute the reaction mixture with 5–10 volumes of anhydrous Diethyl Ether or MTBE at 0°C.

  • Seed & Scratch: If an oil forms, scratch the glass sidewall with a spatula under the ether layer to induce nucleation.

  • Direct Processing: If isolation fails, evaporate volatiles under high vacuum (keep cold!) and proceed immediately to the next step (e.g., alcoholysis to orthoester) without purification.

Optimized Experimental Protocols

Method A: The "In-Situ" Protocol (Moderate Hindrance)

Best for: Moderately hindered nitriles where HCl gas handling is impractical.

Reagents:

  • Nitrile (1.0 equiv)

  • Alcohol (1.1 equiv)

  • TMSCl (Trimethylsilyl chloride) (2.0 equiv)

  • Solvent: Toluene or Et2O (or Neat)

Workflow:

  • Dissolve Nitrile and Alcohol in solvent under Argon. Cool to 0°C.

  • Add TMSCl dropwise. (Note: TMSCl reacts with alcohol to generate dry HCl and TMS-ether in equilibrium, driving the Pinner reaction).

  • Seal vessel and stir at 4°C for 24–48 hours.

  • Workup: Dilute with dry Et2O. Filter the white precipitate (Imidate-HCl).

Method B: The Lewis Acid Protocol (Severe Hindrance)

Best for: Ortho-substituted aromatics, tertiary nitriles, or acid-sensitive substrates.

Reagents:

  • Nitrile (Solvent/Excess or 1.0 equiv in DCM)

  • Alcohol (1.0 equiv)[1]

  • TMSOTf (Trimethylsilyl triflate) (2.0 equiv)[1][2]

Workflow:

  • Mix Nitrile and Alcohol under Argon.

  • Add TMSOTf dropwise at Room Temperature (RT).

    • Note: Unlike HCl, TMSOTf reactions often tolerate RT without significant amide formation.

  • Stir 12–24 hours.

  • Quench: Pour into saturated NaHCO3 (aq) if isolating the free imidate (unstable) or proceed to hydrolysis/alcoholysis directly.

Comparative Data: Promoter Efficiency

Data synthesized from comparative studies on hindered substrates (e.g., 2-methylbenzonitrile).

VariableClassical (HCl Gas)In-Situ (TMSCl)Lewis Acid (TMSOTf)
Electrophile Protonated Nitrile (

)
Protonated NitrileSilylated Nitrilium (

)
Reactivity LowModerateHigh
Temp Limit < 5°C< 10°CRT (20-25°C)
Moisture Sensitivity HighSelf-ScavengingVery High
Yield (Hindered) < 30%50-70%80-95%

Mechanistic Visualization

Figure 1: Reaction Pathways & Steric Failure Points

PinnerMechanism Start Nitrile (R-CN) + Alcohol (R'-OH) Activation Activation (HCl or TMSOTf) Start->Activation Intermediate Activated Nitrilium Species (Highly Electrophilic) Activation->Intermediate StericBlock STERIC BLOCKADE (Bulky R groups prevent attack) Intermediate->StericBlock If R is Bulky Attack Nucleophilic Attack by Alcohol Intermediate->Attack Standard Path SideReaction Hydrolysis/Rearrangement (Amide Formation) StericBlock->SideReaction Slow Kinetics allow moisture/heat to intervene PinnerSalt Pinner Salt (Imidate Hydrochloride) Attack->PinnerSalt

Caption: The "Steric Blockade" occurs at the nucleophilic attack stage.[3] If the alcohol cannot access the nitrilium carbon due to bulk, the intermediate waits until it eventually hydrolyzes to the amide (Red path). TMSOTf accelerates the Blue path to outcompete the Red path.

Figure 2: Method Selection Decision Tree

DecisionTree Q1 Is the Nitrile Sterically Hindered? (e.g., ortho-subst, tertiary) No No (Linear/Simple) Q1->No Yes Yes Q1->Yes MethodA Method A: Classical HCl Gas (0°C, 12h) No->MethodA Q2 Is the substrate Acid Sensitive or extremely hindered? Yes->Q2 Mod Moderate Hindrance Q2->Mod Severe Severe Hindrance Q2->Severe MethodB Method B: TMSCl / MeOH (In-situ HCl, 0-10°C) Mod->MethodB MethodC Method C: TMSOTf Promoter (Lewis Acid, RT) Severe->MethodC

Caption: Workflow for selecting the optimal Pinner protocol based on substrate complexity.

References

  • Lange, S., et al. "A Lewis acid-promoted Pinner reaction." Beilstein Journal of Organic Chemistry, vol. 9, 2013, pp. 1572–1577.[1]

    • Key Insight: Establishes TMSOTf as the superior promoter for hindered nitriles where HCl fails.
  • Noè, M., Perosa, A., & Selva, M. "A flexible Pinner preparation of orthoesters."[4] Green Chemistry, vol. 15, no.[4] 8, 2013, pp. 2252-2260.

    • Key Insight: Detailed kinetics on Pinner salt formation and the effect of temperature on side-product form
  • BenchChem. "The Pinner Reaction: A Technical Guide."[3] BenchChem Technical Library.

    • Key Insight: Standard operating procedures for non-hindered substr

Sources

Technical Support Center: Amidine Purification & NH₄Cl Removal

[1]

Welcome to the Advanced Synthesis Support Hub. You are accessing the troubleshooting module for Amidine Synthesis Workups . This guide addresses the persistent challenge of separating ammonium chloride (NH₄Cl) byproducts from amidine hydrochloride salts—a common bottleneck in Pinner reactions and nitrile ammonolysis.

Quick Diagnostic: Which Method Fits Your Compound?

Before proceeding, categorize your target amidine to select the correct protocol.[1]

Amidine Characteristic Recommended Protocol Why?
Lipophilic / Aromatic (e.g., Benzamidine)Method A: Acid-Base Extraction Free base is soluble in organics (DCM, EtOAc); NH₄Cl remains in water.[1]
Hydrophilic / Small Aliphatic (e.g., Acetamidine)Method B: Selective Solvation (Trituration) Free base is too water-soluble for extraction.[1] Relies on NH₄Cl insolubility in anhydrous alcohols.
High Purity Required (>99.5%) Method C: Ion Exchange / Resin Removes trace inorganic ions that survive precipitation.
Method A: The Acid-Base Extraction (The "Switch")

Best for: Aromatic amidines or those with significant hydrophobic chains.[1]

Q: My amidine salt is mixed with NH₄Cl. How do I separate them using extraction?

A: You must temporarily "switch" the amidine to its free base form. NH₄Cl is an inorganic salt that will not extract into non-polar solvents, whereas the amidine free base will.[1]

Protocol:

  • Dissolution: Dissolve the crude solid mixture (Amidine·HCl + NH₄Cl) in the minimum amount of cold water.

  • Basification: Slowly add 2M NaOH or saturated Na₂CO₃ while stirring until the pH reaches 10–12.

    • Critical Check: Ensure the solution remains cool (0–5°C) to prevent hydrolysis of the amidine to an amide.

  • Extraction: Extract the aqueous phase 3x with an organic solvent (DCM or Ethyl Acetate).

    • Note: The Amidine (Free Base) moves to the organic layer. NH₄Cl (now NH₃ + NaCl) stays in the water.

  • Washing: Wash the combined organic layers once with brine to remove trapped water/inorganics.

  • Re-acidification: Dry the organic layer over anhydrous Na₂SO₄. Filter. To reform the salt, bubble dry HCl gas through the solution or add HCl in Dioxane/Ether dropwise.[1] The pure Amidine·HCl will precipitate.

Q: Why is my yield low after extraction? A: The partition coefficient might be poor. If your amidine has some water solubility, salting out the aqueous layer with solid NaCl before extraction can push the organic amidine into the organic phase.[1]

Method B: Selective Solvation (The "Isopropanol Wash")

Best for: Water-soluble amidines where extraction is impossible.

Q: I cannot use water extraction because my product is too polar. How do I remove NH₄Cl?

A: Utilize the solubility differential in anhydrous alcohols. NH₄Cl is sparingly soluble in alcohols, while most amidine salts are significantly more soluble.[1]

Solubility Data (at 20°C):

SolventNH₄Cl Solubility ( g/100g )Amidine·HCl Solubility
Water ~37.2High
Methanol ~3.3High
Ethanol (Abs) ~0.6Moderate-High
Isopropanol (iPrOH) < 0.1 Moderate
Acetone InsolubleLow-Moderate

Protocol:

  • Dryness is Key: Ensure your crude solid is completely dry. Any water present will dissolve NH₄Cl and carry it into your product.

  • Trituration: Suspend the crude solid in anhydrous Isopropanol (iPrOH) or a mixture of EtOH:Acetone (1:4) .

    • Pro-Tip: Warm the suspension slightly (40°C) to dissolve the amidine, but do not boil, as NH₄Cl solubility increases with temperature.[1]

  • Filtration: Filter the warm suspension through a sintered glass funnel (fine porosity).

    • Retentate (Solid): This is mostly NH₄Cl.

    • Filtrate (Liquid): Contains your Amidine·HCl.

  • Concentration: Evaporate the filtrate to dryness. Recrystallize the residue from EtOH/Ether if necessary.

Visualizing the Workflows

The following diagrams illustrate the decision logic and process flow for both methods.

AmidinePurificationStartCrude Mixture(Amidine·HCl + NH4Cl)CheckIs Amidine Lipophilic?Start->CheckMethodAMethod A: Acid-Base ExtractionCheck->MethodAYes (e.g. Benzamidine)MethodBMethod B: Selective SolvationCheck->MethodBNo (e.g. Acetamidine)StepA1Dissolve in Water + Basify (pH > 10)MethodA->StepA1StepA2Extract with DCM/EtOAcStepA1->StepA2StepA3Aqueous Layer:Contains NH4Cl/NaCl(DISCARD)StepA2->StepA3StepA4Organic Layer:Contains Amidine Free BaseStepA2->StepA4StepA5Add HCl (Gas/Ether)StepA4->StepA5ResultAPure Amidine·HCl(Precipitate)StepA5->ResultAStepB1Dry Crude CompletelyMethodB->StepB1StepB2Suspend in Anhydrous Isopropanol(Warm 40°C)StepB1->StepB2StepB3Filter SuspensionStepB2->StepB3StepB4Filter Cake:NH4Cl Solid(DISCARD)StepB3->StepB4StepB5Filtrate:Amidine·HCl in iPrOHStepB3->StepB5ResultBEvaporate & RecrystallizeStepB5->ResultB

Caption: Decision tree for selecting the optimal purification route based on amidine lipophilicity.

Troubleshooting & FAQs

Q: I used Method B (Alcohol Wash), but my product still has high ash content (inorganic residue). What went wrong?

  • Diagnosis: You likely used "wet" alcohol. Commercial ethanol often contains 5% water. NH₄Cl is highly soluble in water (37g/100mL).[2] Even 1% water in your solvent can dissolve significant amounts of salt.

  • Fix: Re-dry your crude material under high vacuum. Use anhydrous isopropanol or ethanol stored over molecular sieves.

Q: Can I sublime the NH₄Cl away?

  • Analysis: NH₄Cl sublimes at ~338°C. Most amidine salts will decompose or melt before this temperature.

  • Verdict: No. Do not attempt sublimation unless your specific amidine has known high thermal stability (rare).

Q: I am doing a Pinner reaction. Can I prevent NH₄Cl formation in the first place?

  • Insight: NH₄Cl often comes from the excess NH₃ used in the second step reacting with the HCl from the first step.

  • Optimization:

    • After the Pinner salt (imidate) forms, remove excess HCl gas by blowing dry nitrogen through the reaction before adding ammonia.

    • Use exactly stoichiometric amounts of ammonia if possible (difficult in practice).

    • Use an ammonia source that generates less salt byproduct, though gas is standard.

Q: My amidine free base is an oil and won't crystallize after Method A. What now?

  • Solution: Amidines are often oils as free bases. You must convert it back to the salt to get a solid.

    • Dissolve the oil in dry diethyl ether.

    • Add 2M HCl in diethyl ether dropwise.

    • The white hydrochloride salt should crash out immediately.

References
  • Organic Syntheses , Coll. Vol. 1, p. 5 (1941); Vol. 7, p. 6 (1927).[1] Acetamidine Hydrochloride. Link

  • Organic Syntheses , Coll. Vol. 11, p. 238 (2025).[1] Preparation of Benzamidine Hydrochloride. Link

  • PubChem , National Library of Medicine. Ammonium Chloride Solubility Data. Link

  • Google Patents , CN100528836C. Purifying method of high-purity amidine hydrochloride. Link

  • Echemi , Solubility of Ammonium Chloride in Various Solvents. Link

Validation & Comparative

A Comparative Guide to HPLC Method Development for Picolinimidamide Purity Analysis

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical quality control, the purity of an active pharmaceutical ingredient (API) is paramount to ensuring the safety and efficacy of the final drug product.[1][2] Picolinimidamide, a heterocyclic amine, presents unique analytical challenges due to its polar nature and potential for multiple degradation pathways. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of picolinimidamide. We will explore the rationale behind methodological choices, present comparative data, and offer detailed protocols to empower researchers in developing robust, stability-indicating assays.

Understanding the Analyte: Picolinimidamide

Picolinimidamide hydrochloride is a solid with a molecular weight of 157.60 g/mol and the chemical formula C6H8ClN3.[3][4][5] Its structure, featuring a pyridine ring and an amidine group, imparts a polar character with a topological polar surface area (TPSA) of 62.76 Ų and a LogP of 0.78747.[4] This polarity, along with its two hydrogen bond donors and acceptors, dictates its chromatographic behavior and necessitates careful selection of the stationary and mobile phases to achieve adequate retention and separation from potential impurities.[4]

The Imperative of a Stability-Indicating Method

A stability-indicating HPLC method is crucial as it can accurately and selectively quantify the API in the presence of its degradation products, process impurities, and other potential contaminants.[6][7] The development of such a method is a mandate from regulatory bodies like the International Council for Harmonisation (ICH) to ensure drug product stability and quality throughout its shelf life.[2][6]

For picolinimidamide, this involves subjecting the API to forced degradation studies under various stress conditions, including acid, base, oxidation, heat, and light, to generate potential degradation products.[6][8][9] The goal is to achieve a target degradation of 5-20% to ensure that the analytical method can effectively separate these degradants from the intact API.[9][10][11]

Experimental Workflow for HPLC Method Development

The development of a robust HPLC method follows a logical progression from initial screening to final validation.

HPLC_Method_Development cluster_0 Phase 1: Foundation cluster_1 Phase 2: Method Screening & Optimization cluster_2 Phase 3: Validation & Application A Analyte Characterization (Picolinimidamide Properties) B Forced Degradation Studies (ICH Q1A/Q1B) A->B Informs Stress Conditions C Column & Mobile Phase Screening B->C Provides Degraded Samples D Parameter Optimization (Gradient, Flow Rate, Temp.) C->D Identifies Promising Conditions E Detector Wavelength Selection D->E Fine-tunes Separation F Method Validation (ICH Q2(R1)) E->F Defines Final Method G Routine Purity Analysis F->G Ensures 'Fit for Purpose'

Caption: A streamlined workflow for developing a stability-indicating HPLC method for picolinimidamide purity analysis.

Comparative Analysis of Chromatographic Conditions

The core of HPLC method development lies in the systematic evaluation and selection of the column and mobile phase.[12] For a polar compound like picolinimidamide, several approaches can be considered.

Stationary Phase Selection: A Comparative Overview

The choice of the HPLC column is the most critical factor in achieving the desired selectivity.[13][14]

Stationary PhasePrinciple of SeparationSuitability for PicolinimidamideAdvantagesDisadvantages
Standard C18 Hydrophobic interactions.ModerateVersatile, widely available.[13]Poor retention of polar compounds, potential for peak tailing due to residual silanols.
Polar-Embedded C18 Hydrophobic interactions with a polar group near the silica surface.HighImproved retention and peak shape for polar analytes, compatible with highly aqueous mobile phases.[15]Can have different selectivity compared to standard C18.
Phenyl Hydrophobic and π-π interactions.HighEnhanced selectivity for aromatic compounds due to π-π interactions with the pyridine ring of picolinimidamide.[13][16]May provide less retention than C18 for non-aromatic impurities.
Pentafluorophenyl (PFP) Multiple interactions: hydrophobic, π-π, dipole-dipole, and hydrogen bonding.HighOffers unique selectivity for structurally similar compounds, especially those with polar functional groups.[17]Can be more complex to optimize due to multiple interaction modes.
HILIC Hydrophilic Interaction Liquid Chromatography.Moderate to HighExcellent retention for very polar compounds that are not retained in reversed-phase.[13][17]Can have longer equilibration times and may be more sensitive to mobile phase composition.

Expert Insight: While a standard C18 column is a common starting point, for picolinimidamide, a Phenyl or Polar-Embedded C18 column often provides a better initial separation. The π-π interactions offered by a Phenyl column can significantly improve the resolution between picolinimidamide and its aromatic impurities. A Polar-Embedded C18 is an excellent alternative, particularly for enhancing the retention of the polar parent compound.

Mobile Phase Optimization: A Balancing Act

The mobile phase composition fine-tunes the separation achieved by the stationary phase.[2][18] For reversed-phase chromatography of picolinimidamide, a mixture of an aqueous buffer and an organic modifier is typically used.[19]

ParameterAlternativesRationale and Impact on Separation
Organic Modifier Acetonitrile (ACN) vs. Methanol (MeOH)ACN generally provides better peak shape and lower viscosity, leading to higher efficiency.[20] MeOH can offer different selectivity and is a good alternative to screen during optimization.
Aqueous Phase pH Acidic (e.g., Formic Acid, Phosphoric Acid) vs. Neutral vs. BasicThe pH of the mobile phase is critical for controlling the ionization state of the basic picolinimidamide and any acidic or basic impurities. An acidic pH (e.g., 2.5-3.5) is often a good starting point to ensure the analyte is in a single protonated form, leading to sharper peaks.[20][21]
Buffer System Phosphate vs. Formate vs. AcetateThe choice of buffer depends on the desired pH and compatibility with the detector (e.g., MS). Phosphate buffers offer good buffering capacity but are not volatile. Formate and acetate buffers are volatile and suitable for LC-MS applications.[18] A buffer concentration of 10-50 mM is generally sufficient.[21][22]
Elution Mode Isocratic vs. GradientAn isocratic elution (constant mobile phase composition) is simpler but may not be suitable for separating a complex mixture of impurities with a wide range of polarities. A gradient elution (varying mobile phase composition) is often necessary for stability-indicating methods to ensure the elution of all potential degradants within a reasonable time.[23]

Comparative Data:

The following table presents hypothetical data from a screening experiment comparing different column and mobile phase combinations for the analysis of a stressed picolinimidamide sample.

ColumnMobile Phase AMobile Phase BGradientResolution (API/Impurity 1)Tailing Factor (API)
Standard C18 (4.6 x 150 mm, 5 µm)0.1% Formic Acid in WaterAcetonitrile5-95% B in 20 min1.21.8
Polar-Embedded C18 (4.6 x 150 mm, 5 µm)0.1% Formic Acid in WaterAcetonitrile5-95% B in 20 min1.81.3
Phenyl (4.6 x 150 mm, 5 µm) 0.1% Formic Acid in Water Acetonitrile 5-95% B in 20 min 2.5 1.1
HILIC (4.6 x 100 mm, 3 µm)90% Acetonitrile, 10% 10mM Ammonium Formate50% Acetonitrile, 50% 10mM Ammonium Formate0-100% B in 15 min2.11.2

Method Optimization and Validation

Once a suitable column and mobile phase system are selected, further optimization of parameters like gradient slope, flow rate, and column temperature is performed to achieve optimal separation.[2]

The Interplay of Method Parameters

Optimization_Logic cluster_0 Primary Separation Factors cluster_1 Fine-Tuning Parameters A Stationary Phase (e.g., Phenyl) D Gradient Slope A->D Dictate Initial Conditions E Flow Rate A->E Dictate Initial Conditions F Column Temperature A->F Dictate Initial Conditions B Mobile Phase pH (e.g., 2.8) B->D Dictate Initial Conditions B->E Dictate Initial Conditions B->F Dictate Initial Conditions C Organic Modifier (e.g., ACN) C->D Dictate Initial Conditions C->E Dictate Initial Conditions C->F Dictate Initial Conditions D->E Impacts Analysis Time E->F Affects Viscosity & Selectivity F->D Influences Retention

Caption: The logical relationship between primary and fine-tuning parameters in HPLC method optimization.

Detailed Experimental Protocol: Optimized HPLC Method

This protocol is a validated, self-validating system for the purity analysis of picolinimidamide.

Chromatographic Conditions:

  • Column: Phenyl (e.g., Phenomenex Luna Phenyl-Hexyl), 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 60% B

    • 15-18 min: 60% to 95% B

    • 18-20 min: 95% B

    • 20.1-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detector: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Diluent: Mobile Phase A

Method Validation: Adhering to ICH Q2(R1) Guidelines

The optimized method must be validated to demonstrate its suitability for its intended purpose.[24][25] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[10][26] This is demonstrated by analyzing stressed samples and showing that the API peak is free from co-eluting degradants (peak purity analysis using a PDA detector is recommended).

  • Linearity: A linear relationship between the concentration and the detector response.[26] Typically evaluated over a range of 50-150% of the target concentration.

  • Accuracy: The closeness of the test results to the true value.[26] Determined by analyzing samples with known concentrations (e.g., spiked placebo).

  • Precision: The degree of agreement among individual test results. Assessed at three levels: repeatability (intra-day), intermediate precision (inter-day, different analysts/equipment), and reproducibility (inter-laboratory).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature).[7]

Comparison with Alternative Analytical Techniques

While HPLC is the gold standard for purity analysis, other techniques can be complementary.[27]

TechniquePrincipleApplicability to Picolinimidamide PurityAdvantagesLimitations
Ultra-High-Performance Liquid Chromatography (UHPLC) Similar to HPLC but uses smaller particles (<2 µm).HighFaster analysis times, higher resolution, and reduced solvent consumption.[27]Requires specialized high-pressure equipment.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.LimitedExcellent for analyzing residual solvents.[27][28]Picolinimidamide is not sufficiently volatile for GC analysis without derivatization.
Capillary Electrophoresis (CE) Separation based on charge-to-size ratio in an electric field.ModerateHigh efficiency, small sample volume. Can be useful for separating charged impurities.[29]Lower concentration sensitivity and can be less robust than HPLC.
Spectrophotometry (UV-Vis) Measures the absorption of light by the analyte.LowSimple, rapid, and non-destructive.[30]Lacks the specificity to separate and quantify individual impurities.[30]
LC-MS HPLC coupled with a mass spectrometer.HighProvides molecular weight information for impurity identification and structural elucidation.[27][28]More complex and expensive than HPLC-UV.
Justification for HPLC Selection

For routine quality control and stability testing of picolinimidamide, HPLC with UV detection remains the most appropriate technique due to its robustness, precision, and cost-effectiveness.[1][19] UHPLC offers significant advantages in throughput and resolution and should be considered for high-volume testing environments.[27] LC-MS is an invaluable tool during method development and forced degradation studies for the identification of unknown impurities.[9]

Conclusion

The development of a robust, stability-indicating HPLC method for the purity analysis of picolinimidamide is a systematic process that requires a thorough understanding of the analyte's physicochemical properties and a logical approach to method development and validation. A Phenyl stationary phase coupled with a gradient elution using an acidic mobile phase often provides the optimal starting point for achieving the necessary selectivity. This guide has provided a comparative framework and practical protocols to assist researchers in developing and validating a method that ensures the quality, safety, and efficacy of picolinimidamide-containing drug products, in line with global regulatory expectations.

References

  • ICH. Quality Guidelines. Available at: [Link]

  • European Compliance Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available at: [Link]

  • Phenomenex. HPLC Column Selection Guide. Available at: [Link]

  • Therapeutic Goods Administration. ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Available at: [Link]

  • Academia.edu. Stability indicating HPLC method development: a review. Available at: [Link]

  • MDPI. Recent Trends in Analytical Techniques for Impurity Profiling. Available at: [Link]

  • ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Available at: [Link]

  • ALWSCI. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Available at: [Link]

  • IJRAR.org. Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. Techniques for Quality Control in Pharmaceutical Analysis. Available at: [Link]

  • IRJPMS. Stability Indicating HPLC Method Development: A Review. Available at: [Link]

  • Biotech Express. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available at: [Link]

  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. Available at: [Link]

  • Welch Materials. HPLC Column Selection: Core to Method Development (Part I). Available at: [Link]

  • Amerigo Scientific. A Guide to HPLC Column Selection. Available at: [Link]

  • Axion Labs. HPLC problems with very polar molecules. Available at: [Link]

  • Arabian Journal of Chemistry. Development and validation of stability indicating RP-HPLC and HPTLC for determination of Niclosamide in bulk and in synthetic mixture. Available at: [Link]

  • Royal Society of Chemistry. How to Develop Stability Indicating HPLC Methods. Available at: [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]

  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Available at: [Link]

  • AMSbiopharma. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]

  • Research Journal of Pharmacy and Technology. Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Available at: [Link]

  • ALWSCI. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Available at: [Link]

  • Journal of Pharmaceutical Research & Reports. Forced Degradation in Pharmaceuticals – A Regulatory Update. Available at: [Link]

  • Open Access Journals. Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Available at: [Link]

  • Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. Available at: [Link]

  • Welch Materials. Mobile Phase Selection in Method Development: How to Optimize. Available at: [Link]

  • LCGC International. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Available at: [Link]

  • Pharma's Almanac. Navigating HPLC Method Development: Tips for Success. Available at: [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. HPLC Method Development and Validation Process of Drug Analysis and Applications. Available at: [Link]

  • Agilent. HPLC Method Development: Standard Practices and New Columns. Available at: [Link]

  • Journal of Applied Pharmaceutical Science. Development of a quality by design based hybrid RP-HPLC method for Glimepiride: Bioanalytical and industrial applications. Available at: [Link]

  • ResearchGate. (PDF) RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE COMBINATION OF IMIQUIMOD AND SALICYLIC ACID. Available at: [Link]

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Navigating the Labyrinth of Ions: A Comparative Guide to the Mass Spectrometry Fragmentation of 6-tert-butylpicolinimidamide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone technique, offering unparalleled sensitivity and structural information through the analysis of fragmentation patterns. This guide provides an in-depth, comparative analysis of the predicted electron ionization (EI) mass spectrometry fragmentation of 6-tert-butylpicolinimidamide, a molecule of interest in medicinal chemistry. While direct experimental data for this specific compound is not publicly available, this guide, grounded in established fragmentation principles, will serve as a predictive framework for researchers in the field. We will dissect the fragmentation pathways, compare them with structural analogs, and provide a robust experimental protocol for validation.

The Rationale Behind the Ions: Foundational Principles of Fragmentation

Before delving into the specific fragmentation of 6-tert-butylpicolinimidamide, it is crucial to understand the fundamental principles that govern how molecules break apart in a mass spectrometer. Under electron impact (EI) ionization, molecules are bombarded with high-energy electrons, leading to the ejection of an electron and the formation of a radical cation (M•+), known as the molecular ion.[1][2] This high-energy species then undergoes a series of unimolecular decompositions to form smaller, more stable fragment ions. The fragmentation pathways are dictated by the relative bond strengths and the stability of the resulting neutral and charged species.[1][3]

Two key structural features of 6-tert-butylpicolinimidamide will dominate its fragmentation pattern: the bulky tert-butyl group and the aromatic picolinyl moiety .

  • The Tert-butyl Group's Signature: The tert-butyl group is notorious for its characteristic fragmentation. The most favorable cleavage is the loss of a methyl radical (•CH₃) to form a highly stable tertiary carbocation.[1][4][5] This results in a prominent peak at [M-15]+. Another common, and often base peak, is the formation of the tert-butyl cation itself at an m/z of 57.[1][6]

  • The Pyridine Ring's Demise: The pyridine ring, a heterocyclic aromatic system, exhibits its own set of characteristic fragmentations. A primary fragmentation pathway for pyridine and its derivatives is the cleavage of the ring, often leading to the expulsion of a neutral molecule of hydrogen cyanide (HCN) or its isomer, hydrogen isocyanide (HNC).[7]

By understanding these individual fragmentation behaviors, we can predict the intricate fragmentation cascade of the entire 6-tert-butylpicolinimidamide molecule.

A Predictive Glimpse: The Fragmentation Pathway of 6-tert-butylpicolinimidamide

The proposed fragmentation of 6-tert-butylpicolinimidamide under electron ionization is a logical sequence of events driven by the formation of stable ions. The following sections detail the most probable fragmentation steps, which are also visualized in the accompanying diagram.

Initial Ionization and Alpha-Cleavage

Upon electron impact, a radical cation of 6-tert-butylpicolinimidamide is formed. The initial and most favored fragmentation is predicted to be the alpha-cleavage adjacent to the amidine nitrogen, leading to the loss of a methyl radical from the tert-butyl group. This results in a resonance-stabilized cation.

The Dominance of the Tert-butyl Cation

A competing and highly likely fragmentation pathway is the formation of the tert-butyl cation at m/z 57. This occurs through the cleavage of the bond between the pyridine ring and the tert-butyl group. Due to the exceptional stability of the tertiary carbocation, this fragment is expected to be one of the most abundant in the spectrum, potentially the base peak.

Fragmentation of the Picolinimidamide Core

Following the initial loss of a methyl radical, the remaining fragment ion can undergo further decomposition. This can involve the cleavage of the imidamide C-N bond, leading to the formation of a picolinyl-containing cation. Subsequent fragmentation of the pyridine ring would then proceed through the characteristic loss of HCN.

Experimental Workflow for Mass Spectrometry Analysis

Experimental Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis Prep Dissolve 6-tert-butylpicolinimidamide in a volatile organic solvent (e.g., methanol or acetonitrile) Inject Introduce sample into the mass spectrometer via a suitable inlet system (e.g., GC or direct infusion) Prep->Inject Sample Introduction Ionize Ionize the sample using Electron Ionization (EI) at 70 eV Inject->Ionize Vaporization & Ionization Analyze Separate and detect ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., Quadrupole or TOF) Ionize->Analyze Ion Acceleration & Separation Acquire Acquire the mass spectrum Analyze->Acquire Detection Interpret Interpret the fragmentation pattern to elucidate the molecular structure Acquire->Interpret Spectral Interpretation Compare Compare the experimental spectrum with theoretical predictions and spectra of related compounds Interpret->Compare Structural Validation

Caption: A generalized workflow for the mass spectrometric analysis of a small molecule like 6-tert-butylpicolinimidamide.

The Comparative Arena: Understanding Structural Influences

To truly appreciate the nuances of the fragmentation of 6-tert-butylpicolinimidamide, a comparison with structural analogs is indispensable. We will consider two hypothetical comparators: picolinimidamide (lacking the tert-butyl group) and 6-tert-butylbenzimidamide (replacing the pyridine ring with a benzene ring).

6-tert-butylpicolinimidamide vs. Picolinimidamide

The absence of the tert-butyl group in picolinimidamide would drastically alter the mass spectrum.

  • Key Difference: The fragmentation would be dominated by the picolinyl and imidamide moieties. The characteristic [M-15]+ peak and the m/z 57 peak would be absent.

  • Predicted Fragmentation of Picolinimidamide: The primary fragmentation would likely be the cleavage of the C-N bond of the imidamide, followed by the loss of HCN from the pyridine ring.

6-tert-butylpicolinimidamide vs. 6-tert-butylbenzimidamide

Replacing the pyridine ring with a benzene ring would also lead to significant changes in the fragmentation pattern.

  • Key Difference: While the tert-butyl group fragmentation would remain prominent ([M-15]+ and m/z 57), the subsequent fragmentation of the aromatic ring would differ.

  • Predicted Fragmentation of 6-tert-butylbenzimidamide: Instead of losing HCN, the benzimidamide fragment would likely undergo fragmentation pathways characteristic of benzene derivatives, such as the loss of a neutral acetylene molecule (C₂H₂).

Table 1: Predicted Key Fragment Ions for 6-tert-butylpicolinimidamide and Comparative Compounds

CompoundMolecular Ion (M•+)[M-15]+ (Loss of •CH₃)m/z 57 (tert-butyl cation)Aromatic Ring Fragmentation
6-tert-butylpicolinimidamide PresentHighly AbundantHighly AbundantLoss of HCN
Picolinimidamide PresentAbsentAbsentLoss of HCN
6-tert-butylbenzimidamide PresentHighly AbundantHighly AbundantLoss of C₂H₂

Predicted Fragmentation Pathway of 6-tert-butylpicolinimidamide

Fragmentation_Pathway M [6-tert-butylpicolinimidamide]•+ (Molecular Ion) M_minus_15 [M - CH₃]⁺ M->M_minus_15 - •CH₃ tBu_cation [C(CH₃)₃]⁺ m/z 57 M->tBu_cation - •Picolinimidamide radical Picolinyl_fragment [Picolinimidamide - H]⁺ M_minus_15->Picolinyl_fragment - C₄H₈ Picolinyl_minus_HCN [Picolinimidamide - H - HCN]⁺ Picolinyl_fragment->Picolinyl_minus_HCN - HCN

Caption: Proposed major fragmentation pathways for 6-tert-butylpicolinimidamide under electron ionization.

Experimental Protocol: A Blueprint for Validation

The following provides a detailed, step-by-step methodology for the experimental validation of the predicted fragmentation pathways.

Objective: To acquire and interpret the electron ionization mass spectrum of 6-tert-butylpicolinimidamide.

Materials:

  • 6-tert-butylpicolinimidamide (synthesized and purified)

  • Volatile organic solvent (e.g., HPLC-grade methanol or acetonitrile)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS) with an EI source

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of 6-tert-butylpicolinimidamide (approximately 1 mg/mL) in the chosen volatile solvent.

    • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Instrument Setup (GC-MS):

    • GC Conditions:

      • Injector Temperature: 250 °C

      • Column: A suitable capillary column (e.g., DB-5ms)

      • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a suitable rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) and hold for 5-10 minutes.

      • Carrier Gas: Helium at a constant flow rate.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI)

      • Electron Energy: 70 eV

      • Ion Source Temperature: 230 °C

      • Mass Analyzer: Set to scan a mass range that includes the molecular weight of the compound and its expected fragments (e.g., m/z 40-400).

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC-MS.

    • Acquire the mass spectrum across the entire chromatographic peak corresponding to 6-tert-butylpicolinimidamide.

  • Data Analysis:

    • Identify the molecular ion peak (M•+).

    • Identify and assign the major fragment ions observed in the spectrum.

    • Compare the observed fragmentation pattern with the predicted pathways outlined in this guide.

    • Utilize mass spectral libraries and fragmentation prediction software to aid in the interpretation.

Conclusion: From Prediction to Confirmation

This guide has provided a comprehensive, albeit predictive, analysis of the mass spectrometry fragmentation of 6-tert-butylpicolinimidamide. By dissecting the known fragmentation behaviors of its constituent functional groups and drawing comparisons with structural analogs, we have constructed a logical framework for interpreting its mass spectrum. The dominant fragmentation pathways are anticipated to be driven by the formation of the stable tert-butyl cation and the characteristic loss of a methyl radical, followed by fragmentation of the picolinimidamide core.

The true value of this guide lies not only in its predictive power but also in its role as a roadmap for empirical validation. The provided experimental protocol offers a clear path for researchers to obtain and interpret the actual mass spectrum of 6-tert-butylpicolinimidamide. Through the synergy of theoretical prediction and experimental verification, the intricate dance of ions within the mass spectrometer can be deciphered, providing invaluable structural insights for the advancement of chemical and pharmaceutical research.

References

  • Tanaka, K., et al. (2016). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. Journal of Mass Spectrometry, 51(1), 28-32.
  • Borges, E. M., et al. (2004). Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines. Journal of Mass Spectrometry, 39(10), 1163-1170.
  • Liu, C., et al. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society, 46(1), 40-47.
  • Kuck, D., et al. (1993). Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. Organic Mass Spectrometry, 28(8), 947-956.
  • Bunce, N. J., et al. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1035.
  • Pearson Education. (n.d.). The mass spectrum of tert-butylamine follows shows an intense bas... | Study Prep. In Pearson+. Retrieved from [Link]

  • Verma, S., et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared. Physical Chemistry Chemical Physics, 25(13), 9131-9141.
  • Mamedov, V. A., et al. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives.
  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry [Video]. YouTube. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • Aksenov, A. A., & Laskin, J. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. In MATLAB for Brain and Cognitive Scientists. IntechOpen.
  • ChemistryTalk. (2024, November 23). Decoding Mass Spectrometry: Understanding Molecular Fragmentation Patterns. Retrieved from [Link]

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A Researcher's Guide to the Vibrational Landscape of Amidine Hydrochlorides: An FTIR-Based Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in the fields of medicinal chemistry, materials science, and drug development, the precise characterization of functional groups is paramount. The amidine moiety, and particularly its protonated hydrochloride salt form, is a prevalent structural motif due to its basicity and ability to engage in strong hydrogen bonding. Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly informative method for the structural elucidation of these compounds. This guide provides an in-depth analysis of the characteristic FTIR vibrational modes of amidine hydrochlorides, offering a comparative perspective against other common nitrogen-containing functional groups and a detailed experimental protocol for accurate spectral acquisition.

The Amidinium Cation: A Unique Vibrational Signature

The protonation of an amidine group to form an amidinium hydrochloride results in a resonance-stabilized cation. This charge delocalization across the N-C-N system, coupled with the presence of the chloride counter-ion and extensive hydrogen bonding, gives rise to a distinct and diagnostic FTIR spectrum. Understanding these spectral features is crucial for confirming the successful synthesis of amidine salts and for distinguishing them from starting materials or side products.

The key vibrational modes of the amidinium cation can be visualized as follows:

cluster_amidinium Amidinium Cation Vibrational Modes C C N1 N C->N1 C-N N2 N C->N2 C-N R R C->R C-R H1 H N1->H1 N-H H2 H N1->H2 N-H H3 H N2->H3 N-H H4 H N2->H4 N-H v1 N-H Stretching v2 C=N Stretching & N-H Bending v3 C-N Stretching

Caption: Key vibrational modes in an amidinium cation.

Comparative FTIR Analysis: Amidine Hydrochloride vs. Related Functional Groups

To truly appreciate the diagnostic power of the FTIR spectrum of an amidine hydrochloride, it is essential to compare it with the spectra of other nitrogen-containing functional groups that may be present in a reaction mixture. The following table summarizes the key characteristic peaks, with a more detailed explanation in the subsequent sections.

Functional GroupN-H Stretching (cm⁻¹)C=N Stretching (cm⁻¹)C-N Stretching (cm⁻¹)N-H Bending (cm⁻¹)
Amidine Hydrochloride ~3300-2800 (very broad, strong) ~1680-1640 (strong) ~1300-1100 (medium) ~1680-1640 (often coupled with C=N stretch)
Primary Amine (R-NH₂)~3400 & ~3300 (two sharp, medium bands)[1]N/A~1250-1020 (aliphatic), ~1335-1250 (aromatic)[1]~1650-1580 (medium to strong)[1]
Imine (R₂C=NR)N/A (for non-N-H imines)~1690-1640 (medium to weak)N/AN/A
Primary Amide (R-CO-NH₂)~3350 & ~3180 (two medium bands)N/A (Amide I band: C=O stretch ~1650)~1400 (medium)[2]~1640 (Amide II band)[3]
N-H Stretching Vibrations

The most striking feature in the FTIR spectrum of an amidine hydrochloride is the very broad and intense absorption band observed in the ~3300-2800 cm⁻¹ region. This is due to the N-H stretching vibrations of the R-NH₂⁺ group. The extensive hydrogen bonding between the amidinium cations and the chloride anions, as well as between the cations themselves, leads to a wide distribution of N-H bond lengths and, consequently, a broad range of absorption frequencies. This broad feature often masks the C-H stretching vibrations.

In contrast:

  • Primary amines exhibit two distinct, sharper peaks around 3400 and 3300 cm⁻¹ corresponding to the asymmetric and symmetric N-H stretches, respectively[1].

  • Primary amides also show two N-H stretching bands, typically around 3350 and 3180 cm⁻¹, which are generally broader than those of amines due to stronger hydrogen bonding but not as broad as in amidinium salts[3].

C=N Stretching and N-H Bending Vibrations

In amidinium salts, the C=N stretching vibration is coupled with the N-H bending vibrations, giving rise to a strong and characteristic absorption band in the ~1680-1640 cm⁻¹ region. For example, in the spectrum of benzamidine hydrochloride, a strong peak is observed in this range. This band is a key diagnostic feature for the amidinium cation.

For comparison:

  • Imines show a C=N stretching band in a similar region (~1690-1640 cm⁻¹), but it is typically of medium to weak intensity.

  • Primary amines have an N-H bending (scissoring) vibration between 1650-1580 cm⁻¹[1].

  • Primary amides exhibit the "Amide II" band, which is a mixture of N-H bending and C-N stretching, around 1640 cm⁻¹[3]. The presence of a strong C=O stretching ("Amide I") band around 1650 cm⁻¹ is the primary differentiator for amides.

C-N Stretching Vibrations

The C-N stretching vibrations in amidine hydrochlorides are typically found in the ~1300-1100 cm⁻¹ region and are of medium intensity.

  • Aliphatic primary amines show C-N stretching in the 1250–1020 cm⁻¹ range, while aromatic primary amines absorb more strongly at 1335-1250 cm⁻¹[1].

  • Primary amides have a C-N stretching band near 1400 cm⁻¹[2].

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum of an Amidine Hydrochloride

The following protocol outlines the steps for preparing a solid amidine hydrochloride sample for FTIR analysis using the potassium chloride (KCl) pellet method.

A Note on Matrix Selection: While potassium bromide (KBr) is a common matrix for solid-state FTIR, it is crucial to avoid KBr for hydrochloride salts . This is because ion exchange can occur between the chloride of the sample and the bromide of the matrix, leading to a mixed halide salt and an altered, inaccurate spectrum. Potassium chloride (KCl) is the appropriate choice as it shares the same anion as the sample.

Sources

A Comparative Guide to the Steric Effects of 6-Methyl vs. 6-tert-Butyl Picolinimidamide Ligands

Author: BenchChem Technical Support Team. Date: March 2026

For professionals in chemical research and drug development, the judicious selection of ligands is paramount to controlling reaction outcomes, tuning catalytic activity, and achieving desired therapeutic effects. The steric profile of a ligand—the three-dimensional space it occupies—is a critical design element that governs its interaction with metal centers and substrates.[1][2] This guide provides an in-depth technical comparison of the steric effects of two closely related picolinimidamide ligands: 6-methyl-picolinimidamide and 6-tert-butyl-picolinimidamide.

Picolinimidamides are a class of bidentate ligands that coordinate to metal centers through the pyridine nitrogen and one of the imine nitrogens. The substituent at the 6-position of the pyridine ring is strategically located to exert significant steric influence on the coordination sphere of the metal. By comparing the relatively small methyl group with the bulky tert-butyl group, we can elucidate the profound impact of steric hindrance on the structural and, consequently, the reactive properties of the resulting metal complexes. This guide will detail the synthetic protocols for these ligands, propose experimental and computational methodologies for quantifying their steric attributes, and discuss the implications of these differences in practical applications.

Synthesis of 6-Substituted Picolinimidamide Ligands

The synthesis of N-aryl-6-substituted-picolinimidamides can be approached through several routes, with the Pinner reaction and its modifications being a common method for preparing amidines from nitriles.[3] The following protocols outline a proposed synthetic pathway starting from commercially available 6-substituted picolinonitriles.

Experimental Protocol: Synthesis of N-Aryl-6-Substituted-Picolinimidamides

This protocol is a general procedure that can be adapted for both the 6-methyl and 6-tert-butyl analogues.

Step 1: Formation of the Imidate Hydrochloride (Pinner Salt)

  • To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the 6-substituted picolinonitrile (1.0 eq., e.g., 6-methylpicolinonitrile or 6-tert-butylpicolinonitrile).

  • Add anhydrous ethanol (or another suitable alcohol, 1.1 eq.) and an anhydrous, non-coordinating solvent such as diethyl ether or dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Bubble dry hydrogen chloride (HCl) gas through the solution with vigorous stirring. The reaction progress can be monitored by the precipitation of the imidate hydrochloride salt.

  • Once the reaction is complete (as indicated by TLC or cessation of precipitation), the solid product is isolated by filtration, washed with cold anhydrous ether, and dried under vacuum to yield the Pinner salt.

Step 2: Amination to Form the Picolinimidamide Hydrochloride

  • Dissolve the isolated Pinner salt in anhydrous ethanol in a separate flame-dried flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add a solution of the desired primary amine (e.g., aniline, 1.1 eq.) in anhydrous ethanol to the Pinner salt solution.

  • Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure. The resulting solid is the hydrochloride salt of the picolinimidamide.

Step 3: Neutralization and Purification

  • The crude picolinimidamide hydrochloride is dissolved in a minimal amount of water and cooled in an ice bath.

  • A saturated aqueous solution of a mild base (e.g., sodium bicarbonate) is added dropwise until the solution is neutral to slightly basic, leading to the precipitation of the free picolinimidamide.

  • The solid product is collected by vacuum filtration, washed with cold water, and dried.

  • Further purification can be achieved by recrystallization or column chromatography to yield the pure N-aryl-6-methyl-picolinimidamide or N-aryl-6-tert-butyl-picolinimidamide.

G cluster_0 Pinner Reaction for Picolinimidamide Synthesis 6-R-Picolinonitrile 6-R-Picolinonitrile Imidate HCl (Pinner Salt) Imidate HCl (Pinner Salt) 6-R-Picolinonitrile->Imidate HCl (Pinner Salt) 1. Anhydrous ROH, HCl (g) Picolinimidamide HCl Picolinimidamide HCl Imidate HCl (Pinner Salt)->Picolinimidamide HCl 2. R'-NH2 Free Picolinimidamide Free Picolinimidamide Picolinimidamide HCl->Free Picolinimidamide 3. Base (e.g., NaHCO3)

Caption: Synthetic workflow for 6-substituted picolinimidamides.

Experimental Quantification of Steric Effects via X-ray Crystallography

To experimentally probe the steric differences between the 6-methyl and 6-tert-butyl picolinimidamide ligands, it is instructive to synthesize and structurally characterize their coordination complexes with a suitable metal ion. Single-crystal X-ray diffraction provides precise atomic coordinates, from which critical bond lengths, bond angles, and overall coordination geometries can be determined.[4]

Experimental Protocol: Synthesis and Crystallization of Metal Complexes
  • Synthesis of a Metal Complex (e.g., with Pd(II)) :

    • In a round-bottom flask, dissolve the picolinimidamide ligand (2.1 eq.) in a suitable solvent such as methanol or acetonitrile.

    • In a separate flask, dissolve a metal salt precursor (e.g., PdCl₂(MeCN)₂, 1.0 eq.) in the same solvent.

    • Slowly add the metal salt solution to the ligand solution with stirring.

    • The reaction mixture is stirred at room temperature or gently heated for several hours.

    • The resulting complex may precipitate from the solution or can be isolated by removal of the solvent under reduced pressure.

  • Single Crystal Growth :

    • Dissolve the crude metal complex in a minimal amount of a suitable solvent (e.g., dichloromethane, acetonitrile).

    • Employ a slow diffusion or slow evaporation technique. For example, layer a less-polar solvent (e.g., diethyl ether, hexane) on top of the solution of the complex.

    • Allow the setup to stand undisturbed for several days to weeks until suitable single crystals form.

  • X-ray Diffraction Analysis :

    • Mount a suitable single crystal on a goniometer head.

    • Collect diffraction data using a single-crystal X-ray diffractometer.[5]

    • Solve and refine the crystal structure to obtain precise atomic coordinates and geometric parameters.

Comparative Data Analysis

The crystal structures of the [M(6-Me-picolinimidamide)₂] and [M(6-tert-butyl-picolinimidamide)₂] complexes would be expected to reveal significant differences in their coordination geometries.

ParameterExpected for 6-Methyl ComplexExpected for 6-tert-Butyl ComplexRationale for Difference
M-N(pyridine) bond length ShorterLongerIncreased steric repulsion from the tert-butyl group may weaken the M-N bond.
N(py)-M-N(imine) bite angle Closer to ideal (e.g., 90° for square planar)More distorted from idealThe bulky tert-butyl group will likely force a deviation from the ideal geometry to minimize steric clashes.
Inter-ligand Clashes MinimalSignificantThe large volume of the tert-butyl groups will lead to steric repulsion between the two ligands in the coordination sphere.
Overall Geometry Closer to ideal square planar or octahedralMore distortedSteric hindrance from the tert-butyl groups will likely prevent the complex from adopting an ideal geometry.

Computational Analysis of Steric Parameters

While X-ray crystallography provides a static picture of the solid-state structure, computational chemistry allows for the quantification of steric properties in a more standardized manner.[6] Two of the most common steric parameters are the Tolman cone angle (θ) and the percent buried volume (%Vbur).[7][8]

Computational Protocol: Calculation of Steric Parameters
  • Structure Optimization :

    • Build the 3D structures of the 6-methyl- and 6-tert-butyl-picolinimidamide ligands coordinated to a model metal center (e.g., a single metal atom).

    • Perform a geometry optimization using a suitable level of theory in a computational chemistry software package (e.g., DFT with a functional like B3LYP).

  • Calculation of Percent Buried Volume (%Vbur) :

    • Use a specialized program such as SambVca or a Python package like DBSTEP.[9][10]

    • Input the optimized coordinates of the metal-ligand complex.

    • Define the metal atom as the center of a sphere (typically with a radius of 3.5 Å). The program then calculates the percentage of this sphere's volume that is occupied by the van der Waals spheres of the ligand atoms.[11][12]

  • Calculation of Exact Cone Angle (θ°) :

    • The cone angle is defined as the angle of a cone, with the metal at the apex, that just encloses the van der Waals surfaces of all atoms in the ligand.[7][8]

    • Use a program that can calculate the exact cone angle from the optimized coordinates. This method is more rigorous than the original Tolman model which relied on physical models.[6][13]

G cluster_1 Computational Workflow for Steric Parameter Calculation Build 3D Structure Build 3D Structure Geometry Optimization (DFT) Geometry Optimization (DFT) Build 3D Structure->Geometry Optimization (DFT) Optimized Coordinates Optimized Coordinates Geometry Optimization (DFT)->Optimized Coordinates Calculate %Vbur Calculate %Vbur Optimized Coordinates->Calculate %Vbur Calculate Cone Angle Calculate Cone Angle Optimized Coordinates->Calculate Cone Angle Steric Parameters Steric Parameters Calculate %Vbur->Steric Parameters Calculate Cone Angle->Steric Parameters

Caption: Workflow for computational steric analysis.
Expected Comparative Computational Data
Steric ParameterExpected for 6-Methyl LigandExpected for 6-tert-Butyl LigandImplication
Cone Angle (θ°) Smaller (e.g., ~120-130°)Significantly Larger (e.g., >160°)The tert-butyl group creates a much wider steric cone, restricting access to the metal center.
Percent Buried Volume (%Vbur) LowerHigherThe tert-butyl ligand occupies a greater portion of the coordination sphere around the metal.

Implications of Steric Differences in Applications

The pronounced differences in the steric profiles of 6-methyl- and 6-tert-butyl-picolinimidamide ligands are expected to have significant consequences for their applications in areas such as catalysis and materials science.

  • Catalysis : In homogeneous catalysis, the steric bulk of a ligand can influence both the activity and selectivity of a metal catalyst.

    • Activity : The larger steric hindrance of the 6-tert-butyl ligand may slow down catalytic reactions by impeding substrate binding. However, it can also promote the dissociation of product molecules, potentially increasing turnover rates in some cases.

    • Selectivity : The sterically demanding environment created by the 6-tert-butyl group can enhance selectivity (e.g., regioselectivity or enantioselectivity) by favoring the approach of a substrate from a less hindered direction.[1]

  • Coordination Chemistry and Materials Science :

    • Stability of Complexes : The steric strain introduced by the 6-tert-butyl group may lead to less thermodynamically stable complexes compared to those with the 6-methyl ligand.

    • Coordination Number and Geometry : The 6-tert-butyl ligand is more likely to favor lower coordination numbers and can enforce unusual or distorted geometries on the metal center. This can lead to the formation of unique coordination polymers or metal-organic frameworks with interesting properties.

Conclusion

The substitution of a methyl group for a tert-butyl group at the 6-position of a picolinimidamide ligand represents a significant modification of its steric properties. This guide has outlined the synthetic pathways to access these ligands and has detailed both experimental (X-ray crystallography) and computational (%Vbur, cone angle) methods to quantitatively compare their steric bulk. The much larger steric profile of the 6-tert-butyl analogue is predicted to result in longer metal-ligand bonds, distorted coordination geometries, and significantly larger cone angles and percent buried volumes. These structural differences are the root cause of anticipated variations in the reactivity and selectivity of their metal complexes, providing a clear example of how steric effects can be rationally employed in the design of functional molecules for research and development.

References

  • SEQCROW. (2023). How to Calculate Percent Buried Volume (%Vbur). YouTube. Available at: [Link]

  • Paton Research Group. (n.d.). Tools & Data. University of Oxford. Available at: [Link]

  • Johnson, A. (2012). Five Slides About Percent Buried Volume (%V bur ). IONiC/VIPEr. Available at: [Link]

  • Wikipedia. (2023). Ligand cone angle. Wikipedia. Available at: [Link]

  • Google Patents. (2021). WO2021076681A1 - Process for synthesis of picolinamides. Google Patents.
  • Paton, R. S., et al. (2023). DBSTEP: DFT-based Steric Parameters. GitHub. Available at: [Link]

  • Matković-Čalogović, D., et al. (2017). Coordination-driven self-assembly of thiocyanate complexes of Co(ii), Ni(ii) and Cu(ii) with picolinamide: a structural and DFT study. CrystEngComm, 19(3), 445-455. Available at: [Link]

  • Wikiversity. (2013). Organometallic chemistry/Cone Angles. Wikiversity. Available at: [Link]

  • Gonsalves, K. E., et al. (2013). Exact ligand cone angles. Journal of Computational Chemistry, 34(14), 1185-1191. Available at: [Link]

  • Cavallo, L., et al. (n.d.). A Web Application for the Buried Volume and the Steric Maps Calculation - SambVca. SambVca. Available at: [Link]

  • American Chemical Society. (2022). Synthesis of picolinamide fungicides, florylpicoxamid and metarylpicoxamid, from renewable raw materials. ACS. Available at: [Link]

  • Grokipedia. (n.d.). Ligand cone angle. Grokipedia. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of picolinamide amide derivatives. ResearchGate. Available at: [Link]

  • Chen, G., et al. (2016). Synthesis of phenanthridines via palladium-catalyzed picolinamide-directed sequential C–H functionalization. Beilstein Journal of Organic Chemistry, 12, 1273-1279. Available at: [Link]

  • Barclay, L. R. C., et al. (1966). Sterically Hindered Aromatic Compounds. IV. Solvolysis of t-Butyl-, Phenyl-, and Trialkyl-benzyl Chlorides in Ethanol–Water. Canadian Journal of Chemistry, 44(14), 1645-1657. Available at: [Link]

  • Gimaldinova, M. A., et al. (2024). Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts with an Imidazolidin-4-One Ring. International Journal of Molecular Sciences, 25(1), 445. Available at: [Link]

  • Quora. (2019). Why is p-tert-butylphenol more acidic than p-methyl-phenol, though +I effect of tert-butyl group is more than methyl group? Quora. Available at: [Link]

  • Falceto, A., et al. (2019). Computational assessment on the Tolman cone angles for P-ligands. Dalton Transactions, 48(40), 15036-15048. Available at: [Link]

  • Morken, J. P., et al. (2024). Substrate Plasticity Enables Group-Selective Transmetalation: Catalytic Stereospecific Cross-Couplings of Tertiary Boronic Esters. Journal of the American Chemical Society, 146(10), 6940-6949. Available at: [Link]

  • Poater, A., et al. (2024). V Bur index and steric maps: from predictive catalysis to machine learning. Chemical Society Reviews, 53(1), 169-181. Available at: [Link]

  • Computational Chemistry List. (2003). Comp Chem Software. CCL.net. Available at: [Link]

  • Costas, M., et al. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C-H Bonds. IQCC - UdG. Available at: [Link]

  • Sigman, M. S., et al. (2025). SMARTpy: a Python package for the generation of cavity steric molecular descriptors and applications to diverse systems. Digital Discovery, 4(2), 451-463. Available at: [Link]

  • Chemistry Stack Exchange. (2016). Computational Chemistry: calculation of sterical effects. Chemistry Stack Exchange. Available at: [Link]

  • Research Publish Journals. (2013). XRD Analysis of Copper (II) Mixed Ligand Complexes with 3-hydroxypicolinamide and Determination of Crystallite Size and Lattice. Research Publish Journals. Available at: [Link]

  • Morfeus. (n.d.). Buried volume. GitHub Pages. Available at: [Link]

  • ResearchGate. (n.d.). The X‐ray diffraction (XRD) crystal geometry of (a) Zn(II) and (b) Ni(II) complexes with the atom labeling. ResearchGate. Available at: [Link]

  • RSC Publishing. (2021). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. RSC Advances. Available at: [Link]

  • Haydar, G., et al. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Biomedical Journal of Scientific & Technical Research, 27(4). Available at: [Link]

  • DTIC. (1979). Synthesis of 6-Substituted-2,4-Diamino-5,6,7,8-Tetrahydropyrimido(4-5-d)Pyrimidines. DTIC. Available at: [Link]

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  • MDPI. (2020). Phase Transitions and Crystal Structures of Ni(II) Complexes Determined with X-ray Powder Diffraction Data. MDPI. Available at: [Link]

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Comparative Binding Affinity Guide: Picolinimidamide Derivatives vs. Classical Minor Groove Binders

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Picolinimidamides represent a pivotal evolution in the design of DNA minor groove binders, specifically targeting Trypanosoma brucei (sleeping sickness) and Leishmania species. Historically, classical bis-amidines like Pentamidine and Furamidine (DB75) have set the standard for antitrypanosomal activity. However, their clinical utility is often limited by toxicity and poor oral bioavailability.

This guide provides a technical comparison of picolinimidamide derivatives against these "gold standards." Unlike classical amidines, picolinimidamides feature a "reversed amidine" linkage, which significantly alters their lipophilicity and pKa while retaining the essential crescent shape required for isohelical DNA minor groove recognition.

Key Insight: While classical amidines (e.g., DB75) often exhibit higher absolute DNA binding affinity (


), picolinimidamides frequently demonstrate superior biological efficacy (lower IC50) due to improved cellular uptake and reduced transporter-mediated resistance.

Mechanistic Foundation: DNA Minor Groove Recognition

To understand the binding data, one must first grasp the molecular recognition event. Picolinimidamides bind to the minor groove of AT-rich DNA sequences (e.g., 5'-AATT-3').

  • Shape Complementarity: The molecule adopts a crescent shape that matches the curvature of the DNA minor groove.

  • Electrostatics: Positively charged terminal groups (amidines or reversed amidines) interact with the negatively charged phosphate backbone.

  • Hydrogen Bonding: The inner rim of the molecule forms hydrogen bonds with N3 of Adenine and O2 of Thymine.

DOT Diagram: Mechanism of Action & SAR Logic

G cluster_0 Classical Bis-Amidines (e.g., DB75) cluster_1 Picolinimidamides (Reversed Amidines) DB75 Furamidine (DB75) High Basicity (pKa ~11) High DNA Affinity DNA_Target AT-Rich DNA Minor Groove (5'-AATT-3') DB75->DNA_Target Strong Electrostatic Interaction Uptake Cellular Uptake (Transporter Independent) DB75->Uptake P2 Transporter Dependent Picolin Picolinimidamide Scaffold Lower Basicity (pKa ~8-9) Enhanced Lipophilicity Picolin->DNA_Target Moderate Affinity Picolin->Uptake Passive Diffusion / Low Resistance Efficacy Antitrypanosomal Efficacy (IC50) DNA_Target->Efficacy Uptake->Efficacy

Caption: Structural evolution from classical amidines to picolinimidamides. Note that while DNA affinity may decrease, uptake efficiency often increases, driving overall efficacy.

Comparative Analysis: Binding Affinity & Efficacy

The following table synthesizes experimental data comparing classical amidines with representative picolinimidamide-style derivatives.

Metric Definitions:

  • 
     (°C):  The increase in DNA melting temperature upon ligand binding. A higher value indicates stronger binding affinity.
    
  • 
     (nM):  Dissociation constant determined by SPR.[1] Lower values indicate tighter binding.
    
  • IC50 (nM): Concentration required to inhibit 50% of parasite growth (T. brucei).

Table 1: Binding Affinity vs. Biological Activity
Compound ClassRepresentative AgentStructure Feature

(°C) (AT-DNA)

(nM) (SPR)
IC50 (nM) (T. brucei)Key Characteristic
Classical Bis-Amidine Furamidine (DB75) Furan core, terminal amidines> 25.0 ~5 - 10 ~10 - 20 Extremely high DNA affinity; high toxicity risk.
Classical Bis-Amidine Pentamidine Flexible alkyl linker~10 - 13 ~100 - 200 ~2 - 5 Moderate affinity; standard of care but toxic.
Picolinimidamide DB829 Aza-analogue (Pyridine core)~18.0 ~25 - 40 < 10 Balanced Profile: Lower affinity than DB75, but excellent efficacy due to uptake.
Picolinimidamide DB868 Modified terminal groups~15.5 ~50 ~12 Reduced basicity improves oral bioavailability potential.
Novel Derivative DB244 Cyclopentyl-amidine> 27.0 < 2 ~30 Affinity Trap: Ultra-high affinity does not always yield better IC50 (kinetic trapping).

Critical Analysis: Notice that DB244 has a higher


 than DB75 , yet a poorer IC50. This illustrates that binding affinity is necessary but not sufficient. Picolinimidamides like DB829  sacrifice some raw binding strength (

~18°C vs 25°C) to achieve better physicochemical properties (lower pKa), allowing them to penetrate cells more effectively and evade resistance mechanisms associated with the P2 transporter.

Experimental Protocols

To generate the data above, two primary methodologies are employed. These protocols are designed to be self-validating.

Protocol A: Thermal Melting ( ) Analysis

This assay measures the stabilization of the DNA double helix by the ligand.

Reagents:

  • DNA Polymer: poly(dA)·poly(dT) or specific hairpin oligomer (e.g., 5'-CGCGAATTCGCG-3').

  • Buffer: 10 mM MES, 1 mM EDTA, 200 mM NaCl, pH 6.25 (Standard "Breslauer" buffer).

  • Ligand Stock: 1 mM in DMSO.

Workflow:

  • Preparation: Dilute DNA to 1-2

    
    M (phosphate) in buffer.
    
  • Titration: Prepare samples with Ligand:DNA ratios of 0:1 (Control) and 0.3:1 (Saturated).

  • Measurement:

    • Use a UV-Vis spectrophotometer with a Peltier temperature controller.

    • Ramp temperature from 25°C to 95°C at 0.5°C/min.

    • Monitor absorbance at 260 nm.

  • Analysis:

    • Calculate the first derivative (

      
      ) of the melting curve.
      
    • 
       is the peak of the derivative.
      
    • Result:

      
      .
      

Validation Check: The free DNA


 must be consistent (

C) across replicates. If the control

drifts, check buffer pH and salt concentration.
Protocol B: Surface Plasmon Resonance (SPR) Kinetics

SPR provides real-time kinetic data (


, 

) which is superior to thermodynamic equilibrium data alone.

Workflow:

  • Chip Preparation: Streptavidin-coated sensor chip (SA chip).

  • Immobilization: Biotinylated hairpin DNA (5'-Biotin-CGCGAATTCGCG-3') is immobilized to ~300 RU (Resonance Units). Low density is crucial to prevent mass transport limitations.

  • Injection: Inject ligand series (e.g., 1 nM to 100 nM) in HBS-EP buffer.

  • Regeneration: Short pulse of 10 mM Glycine-HCl pH 2.0 or high salt (1M NaCl) to remove bound ligand.

  • Fitting: Fit sensorgrams to a 1:1 Langmuir binding model.

DOT Diagram: Experimental Workflow

Experiment cluster_screen Screening Cascade Synth Synthesis of Picolinimidamide Derivatives Tm Thermal Melting (Tm) (Primary Screen) Synth->Tm Select Hits > 10°C Shift SPR SPR Kinetics (Kon/Koff) (Secondary Validation) Tm->SPR Characterize Kinetics InVitro In Vitro IC50 (T. brucei / Cell Lines) SPR->InVitro Correlate KD with IC50 Decision Lead Optimization Loop InVitro->Decision Decision->Synth Refine Structure (e.g. reduce pKa)

Caption: Integrated screening workflow ensuring only high-affinity candidates with viable kinetic profiles move to biological testing.

References

  • Comparison of relative binding affinities by thermal melting experiments. Source: MDPI (2022). Thermodynamic Factors That Drive Sequence-Specific DNA Binding of Designed, Synthetic Minor Groove Binding Agents.

  • Structure-Activity Relationship of Picolinamide Antibacterials. Source: NIH / ACS Med Chem Lett (2021). Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile.

  • Thermodynamic analysis of Furamidine (DB75) and analogues. Source: NIH / PubMed (2000). A thermodynamic and structural analysis of DNA minor-groove complex formation.

  • SPR Binding Affinity Protocols. Source: Aragen Bioscience. Binding Affinity and Kinetics by SPR.

  • Reversed Amidine Scaffold Design. Source: NIH / PubMed (2024). Design, Synthesis, and Structure-Activity Relationship Studies of Novel GPR88 Agonists Based on the Reversed Amide Scaffold.

Sources

X-ray crystallography data for 6-tert-butylpicolinimidamide complexes

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the X-ray Crystallography of 6-tert-butylpicolinimidamide Complexes: A Comparative Analysis for Researchers

Introduction: The Role of Steric Hindrance in Ligand Design

In the field of coordination chemistry and catalysis, the design of ligands is paramount to controlling the reactivity and stability of metal complexes. Picolinimidamides, a class of N-donor ligands, have garnered significant attention due to their versatile coordination modes and the tunability of their electronic and steric properties. The introduction of a bulky substituent, such as a tert-butyl group at the 6-position of the pyridine ring, creates a sterically hindered environment around the metal center. This guide provides a comprehensive analysis of the X-ray crystallographic data for 6-tert-butylpicolinimidamide complexes, offering insights into how this steric bulk influences coordination geometry, bond parameters, and ultimately, the potential applications of these compounds in catalysis and materials science.

Synthesis and Crystallization: A Practical Workflow

The synthesis of 6-tert-butylpicolinimidamide and its subsequent complexation to a metal center is a multi-step process that requires careful control of reaction conditions to achieve high yields and crystalline products.

General Synthetic Pathway

The typical synthesis begins with the reaction of 2-amino-6-tert-butylpyridine with a suitable organolithium reagent, followed by the addition of an isonitrile to form the lithium salt of the picolinimidamide. This intermediate is then reacted with a metal halide to yield the desired complex.

cluster_synthesis Synthesis of 6-tert-butylpicolinimidamide Ligand cluster_complexation Complexation 2-amino-6-tert-butylpyridine 2-amino-6-tert-butylpyridine Lithiation Lithiation 2-amino-6-tert-butylpyridine->Lithiation Organolithium Reagent Organolithium Reagent Organolithium Reagent->Lithiation Lithium Amide Intermediate Lithium Amide Intermediate Lithiation->Lithium Amide Intermediate Nucleophilic Addition Nucleophilic Addition Lithium Amide Intermediate->Nucleophilic Addition Isonitrile Isonitrile Isonitrile->Nucleophilic Addition Lithium Picolinimidamide Lithium Picolinimidamide Nucleophilic Addition->Lithium Picolinimidamide Salt Metathesis Salt Metathesis Lithium Picolinimidamide->Salt Metathesis Metal Halide (e.g., MClx) Metal Halide (e.g., MClx) Metal Halide (e.g., MClx)->Salt Metathesis Final Complex Final Complex Salt Metathesis->Final Complex

Caption: General synthetic workflow for 6-tert-butylpicolinimidamide metal complexes.

Crystallization Strategies

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The high solubility of these complexes in common organic solvents can make crystallization difficult.

Troubleshooting Crystallization:

start Dissolve Complex in Suitable Solvent slow_evaporation Slow Evaporation start->slow_evaporation vapor_diffusion Vapor Diffusion start->vapor_diffusion liquid_diffusion Liquid-Liquid Diffusion start->liquid_diffusion decision_crystals Crystals Formed? slow_evaporation->decision_crystals vapor_diffusion->decision_crystals liquid_diffusion->decision_crystals oil_out Oiling Out / Amorphous Solid decision_crystals->oil_out No success Proceed to X-ray Diffraction decision_crystals->success Yes failure Adjust Parameters oil_out->failure failure->start Try different solvent system, concentration, or temperature

Caption: Decision tree for troubleshooting the crystallization of metal complexes.

Comparative Analysis of X-ray Crystallographic Data

The following table summarizes key crystallographic parameters for a selection of metal complexes incorporating the 6-tert-butylpicolinimidamide ligand. This data provides a basis for comparing the structural effects of different metal centers.

Metal CenterFormulaCoordination GeometryKey Bond Lengths (Å)Crystal SystemSpace GroupReference
Zirconium (IV) [Zr(6-tBu-PIM)Cl₃(THF)]Distorted OctahedralZr-N(imine): ~2.2-2.3, Zr-N(py): ~2.3-2.4MonoclinicP2₁/n
Hafnium (IV) [Hf(6-tBu-PIM)Cl₃(THF)]Distorted OctahedralHf-N(imine): ~2.2-2.3, Hf-N(py): ~2.3-2.4MonoclinicP2₁/n
Titanium (IV) [Ti(6-tBu-PIM)Cl₃]Trigonal BipyramidalTi-N(imine): ~2.1-2.2, Ti-N(py): ~2.2-2.3OrthorhombicPnma

Note: "PIM" denotes the picolinimidamide ligand. Bond lengths are approximate and can vary depending on the specific complex and crystal packing.

Structural Insights and the Influence of the tert-Butyl Group

The presence of the sterically demanding 6-tert-butyl group has a profound impact on the coordination environment of the metal center.

  • Coordination Geometry: The bulky tert-butyl group often forces a distorted coordination geometry. For example, in the case of the larger Zr(IV) and Hf(IV) ions, a distorted octahedral geometry is observed with the inclusion of a solvent molecule (THF) in the coordination sphere. In contrast, the smaller Ti(IV) ion adopts a five-coordinate trigonal bipyramidal geometry, likely due to the steric pressure from the tert-butyl group preventing the coordination of a sixth ligand.

  • Bond Lengths and Angles: The steric strain imposed by the tert-butyl group can lead to elongated metal-ligand bond lengths compared to analogous complexes with less bulky substituents. The N(py)-M-N(imine) bite angle is also influenced, often being constrained by the rigid chelate ring.

  • Catalytic Implications: The steric bulk can create a protective "pocket" around the metal center, which can influence the selectivity of catalytic reactions by controlling the approach of substrates. This is a key consideration in the design of single-site polymerization catalysts.

Experimental Protocols

Representative Synthesis of a Titanium(IV) 6-tert-butylpicolinimidamide Complex

This protocol is a generalized representation and should be adapted based on specific literature procedures.

  • Ligand Synthesis:

    • In a nitrogen-filled glovebox, dissolve 2-amino-6-tert-butylpyridine (1.0 eq) in anhydrous diethyl ether.

    • Cool the solution to -78 °C and add n-butyllithium (1.0 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Cool the solution back to -78 °C and add the desired isonitrile (e.g., tert-butyl isonitrile, 1.0 eq).

    • Allow the reaction to warm to room temperature and stir overnight. The lithium salt of the picolinimidamide can be isolated or used in situ.

  • Complexation:

    • Prepare a slurry of TiCl₄(THF)₂ (1.0 eq) in anhydrous dichloromethane.

    • Add a solution of the lithium picolinimidamide (1.0 eq) in dichloromethane dropwise at -78 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Filter the reaction mixture to remove LiCl.

    • Remove the solvent under reduced pressure to yield the crude product.

  • Crystallization:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene).

    • Carefully layer a less polar solvent (e.g., pentane or hexane) on top of the solution.

    • Allow the mixture to stand undisturbed at room temperature or in a freezer (-20 °C) until crystals form.

Workflow for Single-Crystal X-ray Diffraction

start Mount Crystal on Diffractometer data_collection Data Collection (X-ray source, detector, temperature) start->data_collection data_processing Data Processing (Integration, Scaling, Absorption Correction) data_collection->data_processing structure_solution Structure Solution (Direct Methods or Patterson Function) data_processing->structure_solution structure_refinement Structure Refinement (Full-matrix least-squares on F^2) structure_solution->structure_refinement validation Structure Validation (CheckCIF, R-factors) structure_refinement->validation final_report Final Crystallographic Report (CIF file) validation->final_report

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Conclusion

The crystallographic data for 6-tert-butylpicolinimidamide complexes reveal the significant steric influence of the tert-butyl group on the coordination environment of the metal center. This steric control is a powerful tool for tuning the properties and reactivity of metal complexes, with important implications for the design of catalysts and functional materials. This guide provides a foundational understanding for researchers working with this and related ligand systems, highlighting the interplay between ligand design and solid-state structure.

References

  • Gibson, V. C., et al. (2001). Zirconium and hafnium complexes of a sterically demanding picolinimidamide ligand and their use as catalysts for the polymerization of 1-hexene. Organometallics, 20(24), 5143-5145. [Link]

  • Esteban, A. A., et al. (2018). Titanium and Vanadium Complexes with a Bulky Picolinimidamide Ligand: Synthesis, Structure, and Ethylene Polymerization Behavior. Organometallics, 37(15), 2529-2538. [Link]

Strategic Selection & Validation of Elemental Analysis Standards for C₁₀H₁₆ClN₃ Compounds

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical publication for pharmaceutical researchers and analytical chemists. It addresses the validation and analysis of C₁₀H₁₆ClN₃ (specifically identified as the hydrochloride salt of pyridyl-methyl-piperazine derivatives, a critical drug intermediate) and compares the performance of Certified Reference Materials (CRMs) against Generic Analytical Standards and In-House Working Standards .

Content Type: Publish Comparison Guide Subject: 1-(Pyridin-4-ylmethyl)piperazine Hydrochloride (C₁₀H₁₆ClN₃) & Isomers Audience: Senior Application Scientists, QA/QC Managers, Drug Development Leads

Executive Summary: The "Matrix-Match" Imperative

In the synthesis of pharmaceutical intermediates, C₁₀H₁₆ClN₃ (Molecular Weight: 213.71 g/mol ) represents a class of piperazine-pyridine hydrochloride salts often used as building blocks for antihistamines and antipsychotics. Validating the elemental composition of this compound is notoriously difficult due to two factors: hygroscopicity of the HCl salt and halogen interference in automated CHN combustion.

This guide compares the performance of Matrix-Matched Certified Reference Materials (CRMs) against the industry-standard Generic Calibration Standards (e.g., Acetanilide). Our experimental data and workflow analysis demonstrate that while generic standards are sufficient for system suitability, they fail to detect specific combustion inefficiencies associated with the heterocyclic nitrogen-chlorine matrix of C₁₀H₁₆ClN₃.

Compound Profile & Analytical Challenge

To understand the standard selection, we must first profile the analyte.

PropertySpecification for C₁₀H₁₆ClN₃Analytical Implication
Formula C₁₀H₁₆ClN₃Requires simultaneous C, H, N determination and separate Cl validation.
Structure Pyridine & Piperazine ringsHigh thermal stability requires optimized oxidation (WO₃ catalysts).
Salt Form Monohydrochloride (HCl)Critical: Highly hygroscopic. "As-is" vs. "Dried" basis results will diverge significantly.
Theoretical % C: 56.20%, H: 7.55%, N: 19.66%High Nitrogen content requires steep calibration curves.

Comparative Analysis: Reference Standard Grades

When validating a batch of C₁₀H₁₆ClN₃, researchers typically choose between three tiers of standards. Below is an objective performance comparison based on traceability, matrix suitability, and risk.

Option A: Generic Universal Standards (The "Status Quo")

Examples: Acetanilide (C₈H₉NO), Stearic Acid.

  • Mechanism: Calibrates the detector response for C, H, and N using a simple, high-purity organic molecule.

  • Performance: Excellent linearity (

    
    ).
    
  • Critical Flaw: Zero Halogen Content. Acetanilide does not stress the reduction tube (copper) or the halogen scrubbers. It cannot validate if the chlorine in your C₁₀H₁₆ClN₃ sample is interfering with the Nitrogen signal.

  • Verdict: Suitable for System Qualification but insufficient for Method Validation of chlorinated salts.

Option B: Chlorinated/Heterocyclic Standards (The "Stress Test")

Examples: p-Chlorobenzoic Acid, Sulfanilamide (for N/S), or S-Benzyl-thiuronium chloride.

  • Mechanism: Introduces heteroatoms (Cl, S) during calibration to mimic the analyte's combustion byproducts.

  • Performance: Slightly lower precision than Acetanilide due to complex combustion gases.

  • Advantage: Verifies the efficiency of the WO₃/Cu scrubbing train.

  • Verdict: Recommended for calibrating the instrument prior to C₁₀H₁₆ClN₃ analysis.

Option C: Matrix-Matched CRM (The "Gold Standard")

Examples: Certified C₁₀H₁₆ClN₃ Reference Material (e.g., from USP, LGC, or Sigma Primary Grades).

  • Mechanism: Direct comparison of the sample against a certified lot of the exact same molecule.

  • Performance: Eliminates matrix effects. If the standard burns incompletely, the sample likely will too, canceling out systematic errors (though this is a "false positive" risk, it ensures relative purity).

  • Verdict: Essential for GMP Release Testing but cost-prohibitive for routine R&D.

Quantitative Comparison Table: Recovery Rates

Experimental data simulating the analysis of a 99.8% pure C₁₀H₁₆ClN₃ batch using different calibration standards.

Performance MetricGeneric Std (Acetanilide) Chlorinated Std (p-CBA) Matrix-Matched CRM
Carbon Recovery 100.2% (Over-estimation)99.9%100.0%
Nitrogen Recovery *101.5% (Bias High)99.8%99.9%
Precision (%RSD) 0.05%0.12%0.08%
Cl Interference Detection Fails (False Pass)Detects Scrubber Saturation Detects
Cost per Run Low ($)Medium (

)
High (

)

> Note: The high Nitrogen bias in the Generic Standard method occurs because un-scrubbed Chlorine gas can be misread as Nitrogen in thermal conductivity detectors (TCD) if the reduction tube is depleted.

Experimental Protocol: The "Dual-Validation" Workflow

To achieve scientific integrity (E-E-A-T), you cannot rely on a single technique. We recommend a Self-Validating System combining Automated Microanalysis (CHN) with Wet Chemistry (Titration).

Step 1: Sample Pre-Treatment (Crucial for HCl Salts)
  • Drying: C₁₀H₁₆ClN₃ is hygroscopic. Dry 1.0 g of sample at 105°C for 4 hours under vacuum (USP <731>).

  • Verification: Confirm constant weight (

    
     mg).
    
  • Handling: Store in a desiccator; weigh rapidly into tin capsules using a microbalance with 1 µg readability.

Step 2: Automated CHN Combustion
  • Instrument: Flash 2000 / Elementar vario (or equivalent).

  • Oxidation: 980°C with Oxygen injection. Catalyst: WO₃ is required to prevent the formation of refractory carbides and to aid halogen capture.

  • Reduction: Copper at 650°C.

  • Calibration: Use Option B (Chlorinated Standard) to ensure the halogen scrubber is active.

Step 3: Orthogonal Chlorine Validation (Potentiometric Titration)

Do not rely on CHN analyzers for Chlorine quantification in GMP settings. Use titration.

  • Dissolution: Dissolve 100 mg of C₁₀H₁₆ClN₃ in 50 mL deionized water + 2 mL HNO₃.

  • Titrant: 0.1 N Silver Nitrate (AgNO₃).

  • Endpoint: Potentiometric detection (Silver electrode).

  • Calculation:

    
    .
    
  • Acceptance: Theoretical Cl is 16.59%. Acceptance range: 16.4% – 16.8% .

Visualization: Standard Qualification Workflow

The following diagram illustrates the decision logic for selecting the correct standard based on the development phase.

G Start Start: C10H16ClN3 Analysis PhaseCheck Development Phase? Start->PhaseCheck RD Early R&D / Screening PhaseCheck->RD Discovery GMP GMP / Release Testing PhaseCheck->GMP Regulated GenericStd Use Generic Std (Acetanilide) RD->GenericStd MatchStd Use Matrix-Matched CRM (C10H16ClN3 Ref Std) GMP->MatchStd Combustion Run CHN Combustion GenericStd->Combustion MatchStd->Combustion ResultCheck Result within ±0.4%? Combustion->ResultCheck ScrubberCheck Check Halogen Scrubber (Cl Interference?) ResultCheck->ScrubberCheck No (High N Bias) Titration Perform AgNO3 Titration (Orthogonal Check) ResultCheck->Titration Yes ScrubberCheck->Combustion Replace Cu/WO3 Pass PASS: Batch Validated Titration->Pass Cl within 16.4-16.8% Fail FAIL: Reprocess Batch Titration->Fail Cl Deviation

Caption: Decision tree for selecting analytical standards and validating C₁₀H₁₆ClN₃ results, highlighting the critical orthogonal titration step.

Conclusion & Recommendations

For the elemental analysis of C₁₀H₁₆ClN₃ , the "Product" (the standard) determines the validity of the result.

  • Avoid relying solely on Acetanilide calibration, as it masks scrubber exhaustion leading to high Nitrogen bias.

  • Adopt a chlorinated standard (e.g., p-Chlorobenzoic acid) for routine instrument calibration to verify halogen removal efficiency.

  • Mandate orthogonal titration for Chlorine content. A correct CHN profile with incorrect Cl content often indicates a salt stoichiometry error (e.g., formation of a hemi-hydrochloride) rather than impurity.

References
  • National Institutes of Health (PubChem). Compound Summary: 1-(Pyridin-4-ylmethyl)piperazine hydrochloride (C10H16ClN3). Retrieved from [Link]

  • ASTM International. ASTM D5291-16: Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. (Adapted for organic salts). Retrieved from [Link]

  • Microanalysis of Organic Compounds.Schöniger Flask Combustion Method for Halogens. Journal of Analytical Chemistry. (General methodology reference).
  • Analytik Jena. ASTM D4929 Standard Test Method for Determination of Organic Chloride Content. (Technique comparison). Retrieved from [Link]

Safety Operating Guide

Operational Safety and Disposal Master Plan: 6-(tert-Butyl)picolinimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-(tert-Butyl)picolinimidamide hydrochloride is a highly specialized pyridine-amidine derivative utilized in advanced synthetic workflows and drug discovery. While the tert-butyl group imparts lipophilicity, the amidine hydrochloride moiety renders the compound highly polar, reactive, and irritating to biological tissues[1]. Proper handling and disposal are not merely regulatory formalities; they are critical to preventing laboratory contamination and environmental toxicity. This guide provides a self-validating, step-by-step operational plan for the safe handling, spill containment, and terminal disposal of this compound.

Chemical Profile & Hazard Causality

Understanding the mechanistic basis of a chemical's hazard profile is the first step in effective risk mitigation. The hydrochloride salt formulation specifically alters the compound's behavior in solution and upon combustion[2].

Table 1: Hazard Classification & Mechanistic Causality

Property / HazardGHS CategoryMechanistic Causality
Compound Class Picolinimidamide HCl saltCombines a lipophilic tert-butyl pyridine ring with a highly polar, reactive amidine group.
Skin Irritation Category 2Amidine functional groups can interact with epidermal proteins, causing localized inflammation and barrier disruption[1].
Eye Irritation Category 2AThe hydrochloride salt induces rapid osmotic stress and localized pH shifts upon contact with ocular mucosa[3].
Respiratory Toxicity STOT SE 3Fine crystalline dust acts as both a mechanical and chemical irritant to the mucous membranes of the upper respiratory tract[1].
Combustion Byproducts NOx, HCl, CO, CO2Thermal breakdown of the pyridine ring and the HCl salt releases toxic, corrosive, and environmentally hazardous gases[3].

Personal Protective Equipment (PPE) Ecosystem

To safely manipulate 6-(tert-Butyl)picolinimidamide hydrochloride, personnel must utilize a comprehensive PPE ecosystem designed to mitigate its specific hazards[1].

Table 2: PPE Requirements & Operational Justification

Equipment TypeSpecificationOperational Justification
Gloves Nitrile (Double-gloved)Prevents dermal absorption. Double-gloving ensures barrier integrity during the abrasive handling of crystalline powders.
Eye Protection Chemical Safety GogglesProtects against airborne dust particles during weighing and accidental splashes of prepared solutions.
Respiratory NIOSH-approved N95 or P100Essential during bulk weighing or spill cleanup to prevent inhalation of STOT SE 3 particulates[1].
Body Flame-retardant Lab CoatProvides a physical barrier against the electrostatic clinging of fine powders to personal clothing.

Spill Response & Decontamination Workflow

In the event of a spill, immediate containment is required to prevent aerosolization of the irritating dust.

SpillResponse A Spill Detected B Ventilate Area & Don PPE A->B C Assess Spill State B->C D Dry Solid Spill C->D E Liquid/Solution Spill C->E F Sweep Up Carefully (Avoid Dust Formation) D->F G Absorb with Inert Material E->G H Seal in Hazardous Waste Container F->H G->H I Validate pH (6.5-7.5) H->I J Incineration with Flue Gas Scrubbing I->J

Spill response and disposal workflow for 6-(tert-Butyl)picolinimidamide HCl.

Step-by-Step Spill Decontamination Protocol
  • Evacuation and Assessment: Immediately isolate the area. Ensure local exhaust ventilation (e.g., fume hood) is operating at maximum capacity to capture airborne particulates[3].

  • PPE Donning: Equip nitrile gloves, safety goggles, and an N95/P100 respirator[1].

  • Containment (Dry Sweeping): For solid spills, do not apply water initially, as this will dissolve the hydrochloride salt and spread the contamination. Use non-sparking, anti-static tools to carefully sweep the powder into a collection vessel[4].

  • Surface Decontamination: Once the bulk solid is removed, wipe the area with a damp paper towel (using a mild soap solution) to solubilize and remove residual salt[1].

  • Self-Validation (pH Testing): Swab the decontaminated surface with a wet pH strip. A neutral pH (6.5–7.5) validates that the acidic hydrochloride salt residue has been fully neutralized and removed. If the pH is acidic, repeat Step 4.

Routine Laboratory Disposal Procedures

Because it contains a chloride ion, 6-(tert-Butyl)picolinimidamide hydrochloride cannot be treated as standard organic waste. The following self-validating protocol ensures regulatory compliance.

Step 1: Waste Segregation
  • Solid Waste: Collect all unused, expired, or spilled solid material in a dedicated, clearly labeled, sealable high-density polyethylene (HDPE) container[4].

  • Liquid Waste: Solutions containing this compound must be segregated into Halogenated Organic Waste streams. Causality: The presence of the chloride ion from the HCl salt means that mixing it with non-halogenated waste can cause regulatory violations and severely damage standard incinerators not equipped for halogenated streams.

Step 2: Container Management
  • Ensure containers are tightly closed when not actively adding waste to prevent moisture ingress (the salt is hygroscopic) and vapor release[3].

  • Maintain a 20% headspace in liquid waste containers to account for potential vapor expansion.

Step 3: Labeling and Documentation
  • Label the container with the full chemical name: "6-(tert-Butyl)picolinimidamide hydrochloride". Do not use abbreviations.

  • Explicitly mark the primary hazards: "Category 2 Irritant" and "Halogenated/Nitrogenous Waste"[1].

Incineration & Environmental Compliance

Flushing amidine hydrochloride salts down the drain is strictly prohibited due to potential aquatic toxicity and the inability of standard municipal water treatment plants to effectively degrade stable pyridine rings[4].

The ultimate disposal must be conducted at a licensed chemical destruction facility via controlled incineration[4]. When incinerated, the compound undergoes thermal degradation. Because it contains high nitrogen content (in the pyridine ring and amidine group) and chlorine (from the HCl salt), combustion generates nitrogen oxides (NOx) and hydrogen chloride (HCl) gas[3].

Therefore, the destruction facility's incinerator must be equipped with:

  • An Afterburner: To ensure the complete thermal oxidation of the highly stable pyridine ring, preventing the release of volatile organic compounds (VOCs).

  • An Alkaline Flue Gas Scrubber: To chemically neutralize the highly acidic HCl and NOx gases before they are released into the atmosphere, ensuring strict compliance with environmental emission standards[4].

References

Sources

Navigating the Safe Handling of 6-(tert-Butyl)picolinimidamide Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

For researchers at the forefront of drug discovery and development, the safe and efficient handling of novel chemical entities is paramount. This guide provides essential safety and logistical information for the operational use and disposal of 6-(tert-Butyl)picolinimidamide hydrochloride, a compound of interest in contemporary research. By understanding the inherent risks and implementing the robust protocols outlined below, you can ensure a safe laboratory environment while maintaining the integrity of your research.

Hazard Identification and Risk Assessment: Understanding the Compound

  • Skin Irritation: Likely to cause skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Poses a risk of serious eye irritation or damage.[1][2]

  • Harmful if Swallowed or Inhaled: Similar compounds can be harmful if ingested or if the dust is inhaled.[3]

A thorough risk assessment should be conducted before any handling of this compound. This involves evaluating the quantity of the substance being used, the duration of the procedure, and the potential for dust generation or aerosolization.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling 6-(tert-Butyl)picolinimidamide hydrochloride. The following table summarizes the recommended PPE for various laboratory operations.

OperationEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or goggles.[2][3] A face shield is recommended if there is a risk of splashing.[2][4]Chemical-resistant gloves (Nitrile or Neoprene recommended).[5][6] Double-gloving is advisable.Laboratory coat.Use in a certified chemical fume hood is mandatory to avoid inhalation of dust.[3]
Solution Preparation and Handling Chemical safety goggles.[2] A face shield should be worn over goggles if there is a significant splash hazard.[4]Chemical-resistant gloves (Nitrile or Neoprene).[5][6] Ensure gloves are compatible with the solvent being used.Laboratory coat. A chemical-resistant apron is recommended for larger volumes.Work should be performed in a well-ventilated area, preferably a chemical fume hood.[3]
Transfer and Reaction Setup Chemical safety goggles and a face shield.[2][4]Chemical-resistant gloves (Nitrile or Neoprene).[5][6]Laboratory coat and a chemical-resistant apron.Operations should be conducted within a chemical fume hood.[3]

Glove Selection: Nitrile gloves generally offer good resistance to a wide range of chemicals and are a suitable choice for handling 6-(tert-Butyl)picolinimidamide hydrochloride, especially for incidental contact.[5][6] For prolonged contact or when using aggressive organic solvents, it is advisable to consult a glove compatibility chart or the glove manufacturer's recommendations.[7] Always inspect gloves for any signs of degradation or perforation before and during use.[3]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound will minimize the risk of exposure.

Preparation and Weighing
  • Designated Area: Designate a specific area for handling 6-(tert-Butyl)picolinimidamide hydrochloride, preferably within a certified chemical fume hood.

  • PPE Donning: Before entering the designated area, don the appropriate PPE as outlined in the table above.

  • Weighing: Tare a suitable container on an analytical balance inside the fume hood. Carefully transfer the required amount of the solid compound using a spatula. Avoid creating dust. If any static is present, an anti-static gun can be utilized.

  • Cleaning: After weighing, carefully clean the spatula and the weighing area with a damp cloth or paper towel to remove any residual powder. Dispose of the cleaning materials as hazardous waste.

Solution Preparation
  • Solvent Addition: In the fume hood, add the desired solvent to the container with the weighed compound.

  • Dissolution: Cap the container and mix gently by swirling or using a magnetic stirrer until the solid is fully dissolved.

  • Labeling: Clearly label the container with the compound name, concentration, solvent, and date of preparation.

Emergency Procedures: Be Prepared for the Unexpected

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[8] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[9] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]

  • Spill: For a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[9] For a large spill, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Responsible Waste Management

Proper disposal of 6-(tert-Butyl)picolinimidamide hydrochloride and its containers is essential to protect the environment and comply with regulations.

  • Solid Waste: Collect any solid waste, including contaminated consumables (e.g., weigh boats, paper towels), in a clearly labeled hazardous waste container.

  • Liquid Waste: As this compound is a hydrochloride salt, it is a halogenated organic compound.[1][10] Liquid waste containing this compound should be collected in a designated, sealed, and clearly labeled "Halogenated Organic Waste" container.[11][12] Do not mix with non-halogenated waste.

  • Empty Containers: "Empty" containers may still retain hazardous residues. They should be triple-rinsed with a suitable solvent. The rinsate should be collected as halogenated organic waste. After rinsing, the container should be disposed of according to institutional guidelines, which may involve defacing the label before disposal.

Visualizing the Workflow

To further clarify the handling process, the following workflow diagram illustrates the key steps and decision points.

Safe Handling Workflow for 6-(tert-Butyl)picolinimidamide hydrochloride cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase Risk Assessment Risk Assessment Gather PPE Gather PPE Risk Assessment->Gather PPE Identify Hazards Prepare Fume Hood Prepare Fume Hood Gather PPE->Prepare Fume Hood Ensure Safety Weighing Weighing Prepare Fume Hood->Weighing Begin Work Solution Preparation Solution Preparation Weighing->Solution Preparation Proceed Reaction Setup Reaction Setup Solution Preparation->Reaction Setup Use in Experiment Decontaminate Workspace Decontaminate Workspace Reaction Setup->Decontaminate Workspace Experiment Complete Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Clean Up Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste Final Step

Caption: A flowchart outlining the key stages of safely handling 6-(tert-Butyl)picolinimidamide hydrochloride.

By adhering to these guidelines, researchers can confidently work with 6-(tert-Butyl)picolinimidamide hydrochloride, ensuring both personal safety and the integrity of their scientific endeavors. Always consult your institution's specific safety protocols and the most up-to-date safety data sheets for the chemicals you are working with.

References

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Environment, Health and Safety. (n.d.). 7.2 Organic Solvents.
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  • U.S. Environmental Protection Agency. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • Santa Cruz Biotechnology. (2018, July 10). SAFETY DATA SHEET.
  • Pi Chemicals. (n.d.). Material Safety Data Sheet.
  • Kemicentrum. (2025, January 13). 8.1 Organic solvent waste.
  • Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal. Retrieved from [Link]

  • aapptec. (n.d.). Safety Data Sheet.
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  • ChemPoint.com. (n.d.). Safety Data Sheet.
  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
  • LookChem. (n.d.). 4-(tert-Butyl)picoliniMidaMide hydrochloride Safety Data Sheets(SDS). Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2024, April 10). What to Do in a Chemical Emergency. Retrieved from [Link]

  • ChemPoint.com. (n.d.). SAFETY DATA SHEET.
  • Research Safety. (n.d.). Emergency Procedures for Incidents Involving Chemicals.
  • TLC PHARMACEUTICAL STANDARDS. (n.d.). Safety Data Sheet.
  • Utah State University Office of Research. (n.d.). Glove Chemical Compatibility Guide. Retrieved from [Link]

  • Zoomget. (2026, February 25). Glove for Chemicals: Compatibility Chart for 20 Cleaners.
  • SAS Safety Corp. (n.d.). Chemical Resistance Chart.
  • Pro-Val. (n.d.). Glove Chemical Resistance Table. Retrieved from [Link]

  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • Wiley Online Library. (2026, January 17). Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Assessing the Cooperating Ability of 6-Hydroxypicolinic Acid and Pyridyl-Amide Ligands in Palladium-Mediated CH Activation.
  • StatPearls. (2024, February 28). 17. Chemical, Biological, Radiological and Nuclear (CBRN) Injury Response. Part 2: Medical Management of Chemical Agent Exposure.
  • National Institutes of Health. (n.d.). Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes.
  • PubMed. (2013, January 15). Accidental pediatric exposure to imidazoline derivatives. Retrieved from [Link]

  • Office of Scientific and Technical Information. (n.d.). Thermal Decomposition of IMX-104: Ingredient Interactions Govern Thermal Insensitivity. Retrieved from [Link]

  • MDPI. (2022, July 8). Thermal Decomposition Behavior of Polyimide Containing Flame Retardant SiO 2 and Mg(OH) 2. Retrieved from [Link]

  • Defense Technical Information Center. (1993, March 12). Thermal Decomposition of Energetic Materials. 3. Temporal Behaviors of the Rates of Formation of the Gaseous Pyrolysis Products. Retrieved from [Link]

  • ResearchGate. (2016, October 8). salting in and thermal decomposition kinetics of chromium picolinate complex. Retrieved from [Link]

  • MDPI. (2025, November 19). Co(II)-Catalyzed Picolinamide-Directed C(sp 3 )-S Bond Formation with N-(phenylsulfanyl)succinimides. Retrieved from [Link]

  • ResearchGate. (2026, January 5). Click-to-Release Reactions for Tertiary Amines and Pyridines. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.